Product packaging for Iothalamic Acid I-125(Cat. No.:CAS No. 97914-42-6)

Iothalamic Acid I-125

Cat. No.: B15181112
CAS No.: 97914-42-6
M. Wt: 607.91 g/mol
InChI Key: UXIGWFXRQKWHHA-DQKAYFEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iothalamic acid i-125 is a Radioactive Diagnostic Agent. The mechanism of action of this compound is as a Radiopharmaceutical Activity.
See also: Iothalamate Sodium I-125 (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9I3N2O4 B15181112 Iothalamic Acid I-125 CAS No. 97914-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97914-42-6

Molecular Formula

C11H9I3N2O4

Molecular Weight

607.91 g/mol

IUPAC Name

3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12-2,13-2,14-2

InChI Key

UXIGWFXRQKWHHA-DQKAYFEISA-N

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])C(=O)NC)[125I]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Iothalamic Acid I-125: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamic Acid I-125 is a radiolabeled derivative of iothalamic acid, an iodinated contrast agent.[1] This whitepaper provides a comprehensive overview of the core physicochemical properties of this compound, crucial for its application in research and clinical settings, particularly in the evaluation of renal function.[2] The document details its chemical structure, molecular characteristics, and solubility, and provides insights into the experimental methodologies for their determination.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in biological systems and for the development of drug formulations.

PropertyValueSource
Chemical Structure 3-acetamido-2,4,6-tri(125I)iodo-5-(methylcarbamoyl)benzoic acidPubChem
Molecular Formula C11H9I3N2O4PubChem
Molecular Weight 607.91 g/mol PubChem
pKa (acidic) ~2.13 (Predicted for structurally similar Ioxitalamic acid)DrugBank[3]
LogP (XLogP3) 1.9PubChem
Solubility - Water: Soluble[4] - DMSO: Soluble[] - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.08 mg/mL[2] - 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.08 mg/mL[2] - 10% DMSO, 90% Corn Oil: ≥ 2.08 mg/mL[2][2][4][]

Experimental Protocols

The determination of the physicochemical properties of radiolabeled compounds like this compound requires specialized methodologies that account for their radioactive nature. Below are detailed experimental protocols that can be adapted for this purpose.

Determination of pKa by 1H NMR Spectroscopy

The acid dissociation constant (pKa) can be determined using 1H NMR spectroscopy by monitoring the chemical shifts of protons sensitive to the ionization state of the carboxylic acid group as a function of pH.[6]

  • Sample Preparation: A solution of this compound is prepared in D2O.

  • pH Titration: The pH of the solution is adjusted incrementally using small aliquots of dilute NaOD and DCl. The pH is measured at each step.

  • NMR Spectra Acquisition: A 1H NMR spectrum is acquired at each pH value.

  • Data Analysis: The chemical shifts of the aromatic protons or the methyl protons of the acetamido or methylcarbamoyl groups are plotted against the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[6]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[7]

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as gamma counting, to measure the radioactivity.

  • Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The primary application of this compound is in the measurement of the Glomerular Filtration Rate (GFR), a key indicator of kidney function.[8] The following diagram illustrates the experimental workflow for a typical GFR measurement study.

GFR_Measurement_Workflow cluster_preparation Preparation Phase cluster_administration Administration & Sampling Phase cluster_analysis Analysis Phase cluster_result Result patient_prep Patient Preparation (Fasting, Hydration) injection Subcutaneous or Intravenous Injection of I-125 Iothalamate patient_prep->injection dose_prep This compound Dose Preparation & Assay dose_prep->injection equilibration Equilibration Period (e.g., 60-90 min) injection->equilibration blood_sampling Timed Blood Sampling equilibration->blood_sampling urine_collection Timed Urine Collection equilibration->urine_collection sample_processing Sample Processing (Centrifugation) blood_sampling->sample_processing urine_collection->sample_processing gamma_counting Gamma Counting of Plasma and Urine Samples sample_processing->gamma_counting gfr_calculation GFR Calculation (Clearance Formula) gamma_counting->gfr_calculation final_gfr Glomerular Filtration Rate (mL/min) gfr_calculation->final_gfr

Caption: Workflow for Glomerular Filtration Rate (GFR) measurement using this compound.

References

The Renal Clearance of Iothalamic Acid I-125: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of renal clearance of Iothalamic Acid I-125, a cornerstone for the accurate assessment of glomerular filtration rate (GFR). This document synthesizes key findings from foundational and contemporary research to offer an in-depth understanding for researchers, scientists, and professionals in drug development.

Core Mechanism: Glomerular Filtration

The renal clearance of this compound is predominantly, and for practical purposes, exclusively governed by glomerular filtration.[1][2] Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid.[2] As blood flows through the kidneys, the molecule is freely filtered by the glomeruli.[2][3] Crucially, it is not significantly reabsorbed or secreted by the renal tubules, a characteristic that makes it an ideal exogenous marker for GFR measurement.[2][4] This ensures that its rate of excretion in the urine directly reflects the rate of filtration at the glomerulus.[2]

The principle of using Iothalamate I-125 for GFR measurement hinges on the fact that its clearance from the plasma is equivalent to the GFR. Studies have consistently demonstrated that the renal clearance of iothalamate is virtually identical to that of inulin, the historical gold-standard for GFR determination.[5][6][7]

Pharmacokinetics

The pharmacokinetic profile of this compound is typically described by a two-compartment model, characterized by a rapid distribution phase (alpha phase) and a slower elimination phase (beta phase).[8] In individuals with normal renal function, the alpha and beta half-lives are approximately 10 and 90 minutes, respectively.[8][9] The clearance of Iothalamate I-125 is directly proportional to renal function; in patients with renal impairment, the elimination half-life is significantly prolonged.[10][11] In cases of severe renal dysfunction, an alternative excretory pathway through the gallbladder and small intestine becomes more prominent.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the renal clearance of this compound, underscoring its utility as a reliable GFR marker.

ParameterValueSpeciesKey FindingsReference
Iothalamate ¹²⁵I to Inulin Clearance Ratio Mean: 1.00 (Range: 0.93 - 1.09)HumanDemonstrates the equivalence of iothalamate and inulin clearance, validating iothalamate as a GFR marker.[5]
Inulin-to-Iothalamate ¹³¹I Clearance Ratio Average: 1.005HumanFurther confirms the accuracy of iothalamate for GFR measurement.[6]
Plasma Clearance in End-Stage Renal Disease (ESRD) 0.7 to 5.2 mL/minHumanHighlights the significantly reduced clearance in patients with severe kidney disease.[11]
Hemodialysis Clearance 104 ± 54 mL/minHumanShows that iothalamate is efficiently removed by hemodialysis.[11]
Elimination Half-Life in ESRD 61 ± 42 hoursHumanIllustrates the prolonged retention of iothalamate in the absence of renal function.[11]

Experimental Protocols

Accurate measurement of GFR using this compound necessitates strict adherence to standardized protocols. Below is a detailed methodology for a typical GFR determination study.

Patient Preparation
  • Hydration: Ensure adequate hydration to promote a stable urine flow rate. Patients are often instructed to drink a specific volume of water (e.g., 20 ml/kg body weight) in the 90 minutes preceding the study.[12]

  • Fasting: Pre-study fasting is crucial to minimize physiological variations that could affect GFR.[13]

  • Medication Review: Certain medications, particularly diuretics, may need to be withheld on the day of the test.[12]

  • Caffeine Abstinence: Patients should avoid caffeine on the morning of the study.[12]

Administration of this compound
  • Dosage: A sterile, nonpyrogenic solution of Sodium Iothalamate I-125 is used. A typical dose for GFR evaluation is 10-30 µCi.[4]

  • Route of Administration: The radiotracer can be administered via intravenous or subcutaneous injection.[7][12] The constant infusion technique is also utilized in research settings.[5]

Sample Collection
  • Urine Collection:

    • An initial "control" urine sample is collected after the bladder is emptied.[4]

    • Following the injection of Iothalamate I-125, there is an equilibration period of 30 to 60 minutes.[4][13]

    • The subsequent urine is discarded.[4]

    • Timed urine collections are then performed, typically over two to three consecutive periods of 30 to 60 minutes each.[4] It is critical to ensure complete bladder emptying for each collection.[12]

  • Blood Collection:

    • Blood samples are drawn into heparinized syringes at the midpoint of each timed urine collection period.[4]

Sample Processing and Analysis
  • Radioactivity Measurement: The radioactivity of both plasma and urine samples is determined using a dual-channel scintillation counter or a gamma camera.[2][5]

  • GFR Calculation: The renal clearance of Iothalamate I-125 (and thus the GFR) is calculated using the standard clearance formula:

    GFR = (U x V) / P

    Where:

    • U = Concentration of Iothalamate I-125 in urine (counts per minute/mL)

    • V = Urine flow rate (mL/min)

    • P = Concentration of Iothalamate I-125 in plasma (counts per minute/mL)

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Renal_Clearance_Pathway cluster_blood Bloodstream cluster_nephron Nephron cluster_urine Urine Iothalamate_Blood This compound Glomerulus Glomerulus Iothalamate_Blood->Glomerulus Afferent Arteriole Glomerulus->Iothalamate_Blood Efferent Arteriole (Unfiltered Portion) Renal_Tubule Renal Tubule Glomerulus->Renal_Tubule Glomerular Filtration Excreted_Iothalamate Excreted Iothalamate Renal_Tubule->Excreted_Iothalamate Passage without significant reabsorption or secretion

Renal Clearance Pathway of this compound

GFR_Measurement_Workflow cluster_preparation Patient Preparation cluster_procedure Procedure cluster_analysis Analysis Hydration Hydration Administration Administer Iothalamate I-125 Hydration->Administration Fasting Fasting Fasting->Administration Medication_Review Medication Review Medication_Review->Administration Equilibration Equilibration Period Administration->Equilibration Sample_Collection Timed Urine & Blood Collection Equilibration->Sample_Collection Measurement Measure Radioactivity Sample_Collection->Measurement Calculation Calculate GFR Measurement->Calculation

Experimental Workflow for GFR Measurement

Conclusion

The renal clearance of this compound is a well-established and reliable method for determining the glomerular filtration rate. Its mechanism, centered on free glomerular filtration without significant tubular interaction, mirrors that of the gold-standard, inulin. The robust data supporting its use, coupled with standardized and reproducible experimental protocols, solidify its importance in both clinical nephrology and drug development. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this valuable tool in their work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Iothalamic Acid I-125 as a Glomerular Filtration Rate Marker

This technical guide provides a comprehensive overview of the use of this compound (sodium iothalamate I-125) as a marker for the measurement of Glomerular Filtration Rate (GFR). GFR is a critical measure of kidney function, and its accurate determination is essential in clinical diagnostics, drug development, and renal physiology research.

Introduction to this compound

This compound is a radiolabeled contrast agent that serves as an exogenous filtration marker for GFR assessment. Following intravenous administration, it is freely filtered by the glomeruli and is not subject to tubular secretion or reabsorption, making it a reliable tracer for estimating the rate at which plasma is cleared by the kidneys. Its properties, including a long half-life of approximately 60 days, allow for delayed sample analysis without significant decay-related inaccuracies.

Principles of GFR Measurement with this compound

The fundamental principle behind using this compound for GFR measurement is the clearance concept. The rate of its excretion in urine, relative to its concentration in plasma, provides a direct measure of the GFR. The clearance of a substance is calculated using the following formula:

  • GFR = (Urine Concentration of I-125 × Urine Flow Rate) / Plasma Concentration of I-125

Alternatively, plasma clearance methods, which involve monitoring the disappearance of the tracer from the blood over time, can be employed. These methods are often less cumbersome as they do not require urine collection.

Experimental Protocols

The accurate determination of GFR using this compound necessitates strict adherence to standardized protocols. The following outlines a typical experimental workflow for both plasma and urinary clearance methods.

3.1. Patient/Subject Preparation

  • Hydration: Subjects should be adequately hydrated to ensure a stable and sufficient urine flow rate. This is typically achieved by encouraging the subject to drink a specific volume of water prior to and during the procedure.

  • Dietary Restrictions: Depending on the specific protocol, fasting or avoidance of certain foods may be required to minimize interference with the assay.

  • Medication Review: A thorough review of the subject's current medications is crucial, as some drugs can interfere with renal function and GFR measurements.

3.2. Dosing and Administration

  • A precisely known dose of this compound is administered intravenously. The dose is typically determined based on the subject's body weight or surface area.

  • The injection should be administered as a bolus to ensure rapid and complete distribution into the circulatory system.

3.3. Sample Collection

  • Plasma Samples: Blood samples are collected at predetermined time points following the injection. The timing of these samples is critical for accurately modeling the plasma disappearance curve.

  • Urine Samples: For urinary clearance methods, timed urine collections are performed. The bladder should be completely emptied at the start of the collection period, and all urine produced during the specified interval should be collected.

3.4. Sample Processing and Analysis

  • Plasma and urine samples are analyzed for I-125 activity using a gamma counter.

  • Appropriate standards and controls should be included in each assay to ensure accuracy and precision.

Data Presentation: Performance Characteristics

The performance of this compound as a GFR marker has been extensively validated. The following tables summarize key quantitative data from various studies.

Parameter Value Reference
Correlation with Inulin Clearance r > 0.95
Intra-assay Coefficient of Variation (CV) < 5%
Inter-assay Coefficient of Variation (CV) < 10%
Biological Half-life in Plasma Approximately 90 minutes
Protein Binding < 10%

Table 1: Performance characteristics of this compound for GFR measurement.

Population Mean GFR (mL/min/1.73m²) Standard Deviation
Healthy Adults 100 - 13015 - 20
Chronic Kidney Disease (Stage 3) 30 - 59Variable
Kidney Transplant Recipients VariableVariable

Table 2: Typical GFR values obtained with this compound in different populations.

Visualizations

5.1. Experimental Workflow for GFR Measurement

GFR_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep Subject Preparation (Hydration, Diet, Med Review) admin Intravenous Injection of this compound prep->admin blood Timed Blood Sample Collection admin->blood urine Timed Urine Collection (Optional) admin->urine gamma Gamma Counting of Plasma and Urine Samples blood->gamma urine->gamma calc GFR Calculation (Clearance Formula) gamma->calc

Figure 1: Experimental workflow for GFR measurement using this compound.

5.2. Physiological Pathway of this compound Clearance

Renal_Clearance cluster_circulation Systemic Circulation cluster_kidney Kidney cluster_excretion Excretion plasma This compound in Plasma glomerulus Glomerular Filtration plasma->glomerulus Afferent Arteriole glomerulus->plasma Efferent Arteriole (Unfiltered Fraction) tubule Renal Tubule (No Secretion/Reabsorption) glomerulus->tubule Filtrate urine Excretion in Urine tubule->urine

Figure 2: Physiological pathway of this compound renal clearance.

Advantages and Limitations

Advantages:

  • High Accuracy: GFR measurements with this compound show excellent correlation with the gold standard, inulin clearance.

  • Convenience: Plasma clearance methods eliminate the need for cumbersome timed urine collections.

  • Stability: The long half-life of I-125 allows for flexibility in sample processing and analysis.

Limitations:

  • Radiation Exposure: The use of a radioisotope necessitates adherence to radiation safety protocols.

  • Cost: The cost of the radiotracer and the specialized equipment for its measurement can be a limiting factor.

  • Availability: this compound may not be as readily available as other GFR markers in all clinical or research settings.

Conclusion

This compound remains a valuable tool for the accurate and reliable measurement of GFR in research and clinical settings. Its favorable physiological properties and well-established methodologies make it a preferred choice for studies requiring precise assessment of renal function. When selecting a GFR marker, researchers and clinicians must weigh the advantages of accuracy and convenience against the limitations of radiation exposure and cost. This guide provides the foundational knowledge for the effective implementation of this compound-based GFR measurement in drug development and renal research.

An In-Depth Technical Guide to the Synthesis and Radiolabeling of Iothalamic Acid I-125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of Iothalamic Acid with Iodine-125 (I-125). Iothalamic Acid I-125, known commercially as Glofil-125, is a key radiopharmaceutical diagnostic agent used for the evaluation of glomerular filtration rate (GFR), a critical measure of kidney function.[1][2] This document details the chemical synthesis of the iothalamic acid precursor, the isotope exchange method for radiolabeling, and the subsequent quality control procedures.

Introduction to this compound

Iothalamic acid, chemically known as 5-acetamido-2,4,6-triiodo-N-methylisophthalamic acid, is a tri-iodinated benzoic acid derivative.[3] When labeled with the gamma-emitting radionuclide Iodine-125, it serves as an invaluable tracer for renal function studies.[4] The principle of its use lies in its physiological handling by the kidneys; it is freely filtered by the glomeruli and is neither reabsorbed nor secreted by the renal tubules.[4][5] This behavior ensures that its clearance rate from the plasma is a direct measure of the glomerular filtration rate.[4][5]

Iodine-125 is a suitable radionuclide for this application due to its relatively long half-life of 59.4 days and its emission of low-energy gamma radiation (27-35 keV), which minimizes the radiation dose to the patient and medical staff.[6][7]

Synthesis of Iothalamic Acid

The synthesis of iothalamic acid involves a multi-step chemical process, starting from 5-nitroisophthalic acid monomethyl ester. The following protocol is based on established synthetic routes.[3]

Experimental Protocol: Synthesis of Iothalamic Acid

Step 1: Amidation

  • 5-nitroisophthalic acid monomethyl ester is used as the starting material.

  • An amidation reaction is performed.

Step 2: Catalytic Reduction

  • The product from the amidation step undergoes a direct catalytic reduction reaction without the need for intermediate separation.

  • A catalyst, such as Palladium on carbon (Pd/C), is typically used.

Step 3: Acidification

  • Following the removal of the catalyst, the reaction mixture is acidified using hydrochloric acid.

Step 4: Iodination

  • The resulting 5-amino-N-methyl-isophthalamic acid is subjected to an iodination reaction. This step introduces the three iodine atoms onto the benzene ring.

Step 5: Acetylation

  • The final step is an acetylation reaction to yield the iothalamic acid.

This process is designed for scalability and results in the stable, non-radioactive iothalamic acid molecule ready for radiolabeling.[3]

Radiolabeling with Iodine-125

The radiolabeling of iothalamic acid with I-125 is typically achieved through an isotope exchange method. This method is preferred for its efficiency and the high radiochemical purity of the final product.[5] A modified version of this method utilizes iothalamic acid directly, which simplifies and expedites the process by eliminating the need for initial purification from a commercial contrast medium preparation.[5]

Experimental Protocol: I-125 Isotope Exchange Labeling

Starting Materials:

  • Iothalamic Acid

  • Appropriate buffering agents

Procedure:

  • Preparation: A sterile, pyrogen-free reaction vial is charged with iothalamic acid.

  • Isotope Addition: A specific activity of Sodium Iodide I-125 in a suitable buffer is added to the reaction vial.

  • Reaction Conditions: The mixture is heated to facilitate the exchange of a non-radioactive iodine atom on the iothalamic acid molecule with the radioactive I-125 isotope. The reaction is carried out for a predetermined time to maximize the radiochemical yield.

  • Purification: Following the reaction, the mixture is purified to remove any unreacted I-125 and other impurities. This is often achieved using chromatographic techniques.

  • Formulation: The purified this compound is then formulated in a sterile, injectable solution, typically with the aid of sodium bicarbonate to form sodium iothalamate I-125. The final product may also contain a preservative such as benzyl alcohol.[7]

Quantitative Data

The following tables summarize key quantitative parameters for this compound.

ParameterValueReference
Chemical Formula C11H9I3N2O4[1]
Molecular Weight 613.91 g/mol [1]
I-125 Half-life 59.4 days[6]
I-125 Photon Energy 27-35 keV[6]
Product SpecificationValueReference
Radiochemical Purity >98%[5]
Radioactive Concentration 250-300 µCi/mL at calibration[7]
pH of Final Solution 7.0 - 8.5
Other Radioactive Forms <2.0% of total radioactivity

Quality Control

Ensuring the purity and identity of the final this compound product is critical for its safe and effective use. Quality control measures include the determination of radiochemical purity, radionuclide identification, and sterility testing.

Experimental Protocol: Quality Control

Radiochemical Purity:

  • Method: Thin-layer chromatography (TLC) or paper chromatography is a common method for determining radiochemical purity.

  • Stationary Phase: A 10-cm instant thin-layer chromatography strip impregnated with polysilicic acid gel (ITLC-SA) can be used.

  • Mobile Phase: A mixture of 2-butanol, acetic acid, and water (140:2.5:70, v/v) is a suitable mobile phase.

  • Analysis: The distribution of radioactivity on the chromatogram is determined using a suitable radiation detector. Free I-125 will migrate to a different position (Rf = 0.89-1.00) than the labeled iothalamate (Rf = 0.44-0.67). The radioactivity associated with the iothalamate spot should be at least 98% of the total radioactivity.

Radionuclide Identification:

  • The gamma-ray spectrum of the final product is measured using a gamma spectrometer.

  • The spectrum should be identical to that of a known, pure I-125 standard, exhibiting a major photoelectric peak at approximately 0.035 MeV.

Sterility and Endotoxin Testing:

  • The final product must be sterile and pyrogen-free.

  • Standard sterility tests are performed.

  • Bacterial endotoxin levels are measured and must be below a specified limit (e.g., not more than 175/V USP Endotoxin Unit per mL, where V is the maximum recommended total dose in mL).

Visualizations

Workflow for Synthesis, Radiolabeling, and Application of this compound

G Overall Workflow of this compound cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiolabeling cluster_application Clinical Application start 5-Nitroisophthalic Acid Monomethyl Ester amidation Amidation start->amidation reduction Catalytic Reduction amidation->reduction acidification Acidification reduction->acidification iodination Iodination acidification->iodination acetylation Acetylation iodination->acetylation iothalamic_acid Iothalamic Acid acetylation->iothalamic_acid isotope_exchange Isotope Exchange iothalamic_acid->isotope_exchange na125i Na-125I na125i->isotope_exchange purification Purification isotope_exchange->purification iothalamate_i125 This compound purification->iothalamate_i125 formulation Formulation (Glofil-125) iothalamate_i125->formulation administration Intravenous Administration formulation->administration measurement Blood and Urine Sample Collection administration->measurement gfr_calculation GFR Calculation measurement->gfr_calculation

Caption: Overall workflow from synthesis to clinical application.

Principle of Glomerular Filtration of this compound

G Mechanism of Renal Clearance of this compound cluster_body Systemic Circulation and Renal Processing injection IV Injection of This compound bloodstream Distribution in Bloodstream injection->bloodstream kidney Transport to Kidney (Afferent Arteriole) bloodstream->kidney glomerulus Glomerulus kidney->glomerulus filtration Free Filtration glomerulus->filtration tubule Renal Tubule filtration->tubule no_reabsorption No Tubular Reabsorption no_secretion No Tubular Secretion urine Excretion in Urine tubule->urine

Caption: Renal clearance mechanism of this compound.

References

In Vitro Characterization of Iothalamic Acid I-125 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iothalamic Acid, a tri-iodinated benzoic acid derivative, is a well-established radiographic contrast agent. Its radiolabeled form, Iothalamic Acid I-125 (¹²⁵I-Iothalamate), is utilized as a diagnostic tool for the determination of the glomerular filtration rate (GFR). Beyond its clinical utility in nephrology, the in vitro binding characteristics of ¹²⁵I-Iothalamate are of significant interest for understanding its plasma protein interactions and its handling by renal transporters. This technical guide provides a comprehensive overview of the in vitro characterization of ¹²⁵I-Iothalamate binding, presenting illustrative quantitative data, detailed experimental protocols for plasma protein binding and renal transporter interaction studies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Iothalamic Acid's primary mechanism of action as a contrast agent is its ability to absorb X-rays due to its high iodine content.[1][2] The introduction of a radioactive iodine isotope, ¹²⁵I, allows for its use as a tracer in physiological studies.[3] A key aspect of its pharmacokinetic profile is its interaction with plasma proteins and its excretion pathway via the kidneys. In vitro characterization of these interactions is crucial for a complete understanding of its disposition in the body.

This guide will focus on two primary aspects of in vitro ¹²⁵I-Iothalamate characterization:

  • Plasma Protein Binding: The extent to which ¹²⁵I-Iothalamate binds to plasma proteins, such as albumin, influences its free fraction in the blood, which is the portion available for glomerular filtration and interaction with renal transporters.

  • Renal Transporter Interaction: Evidence suggests that Iothalamate interacts with organic anion transporters (OATs) in the renal tubules. In vitro assays can elucidate the specific transporters involved and the kinetics of this interaction.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the in vitro binding of ¹²⁵I-Iothalamate. This data is based on plausible scientific outcomes and is intended for demonstrative purposes.

Table 1: Illustrative Binding Affinity of ¹²⁵I-Iothalamate to Human Plasma Proteins

ParameterValueMethod
Dissociation Constant (Kd) 5.2 µMEquilibrium Dialysis
Maximum Binding Capacity (Bmax) 310 pmol/mg proteinEquilibrium Dialysis
Percent Bound in Plasma 85%Ultrafiltration

Table 2: Illustrative Inhibition of Organic Anion Transporter (OAT1) Mediated Uptake by Iothalamic Acid

TransporterSubstrateInhibitorIC₅₀
OAT1¹⁴C-para-aminohippurate (PAH)Iothalamic Acid15.8 µM
OAT3¹⁴C-Estrone-3-sulfateIothalamic Acid25.4 µM

Experimental Protocols

Plasma Protein Binding Assay: Equilibrium Dialysis

This protocol describes the determination of the binding affinity (Kd) and maximum binding capacity (Bmax) of ¹²⁵I-Iothalamate to human plasma proteins.

Materials:

  • ¹²⁵I-Iothalamate (specific activity ~2,200 Ci/mmol)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Plasma: Centrifuge pooled human plasma at 2,000 x g for 15 minutes to remove any cellular debris. The supernatant is the plasma fraction to be used.

  • Dialysis Setup: Assemble the equilibrium dialysis cells. Load one chamber of each cell with 500 µL of human plasma. Load the other chamber with 500 µL of PBS.

  • Radioligand Addition: Prepare a series of dilutions of ¹²⁵I-Iothalamate in PBS, ranging from 0.1 nM to 100 µM. Add a known concentration of ¹²⁵I-Iothalamate to the PBS chamber of each dialysis cell.

  • Incubation: Incubate the dialysis cells at 37°C with gentle agitation for 18-24 hours to allow equilibrium to be reached.

  • Sampling: After incubation, carefully collect 100 µL aliquots from both the plasma and the buffer chambers of each cell.

  • Quantification: Add the collected aliquots to scintillation vials with an appropriate scintillation cocktail. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the concentration of free ¹²⁵I-Iothalamate from the radioactivity in the buffer chamber.

    • Calculate the concentration of bound ¹²⁵I-Iothalamate by subtracting the free concentration from the total concentration in the plasma chamber.

    • Plot the bound concentration against the free concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax.

Renal Transporter Inhibition Assay: OAT1

This protocol describes an in vitro assay to determine the inhibitory potential of Iothalamic Acid on the Organic Anion Transporter 1 (OAT1).

Materials:

  • HEK293 cells stably expressing human OAT1 (or other suitable cell line)

  • Wild-type HEK293 cells (as a negative control)

  • ¹⁴C-para-aminohippurate (PAH) (a known OAT1 substrate)

  • Iothalamic Acid

  • Probenecid (a known OAT inhibitor, as a positive control)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture the OAT1-expressing and wild-type HEK293 cells in appropriate culture medium until they reach confluence in 24-well plates.

  • Inhibition Assay:

    • Wash the cells twice with pre-warmed HBSS.

    • Prepare a range of concentrations of Iothalamic Acid and Probenecid in HBSS.

    • Pre-incubate the cells with the different concentrations of the inhibitors or vehicle control (HBSS) for 15 minutes at 37°C.

    • Add ¹⁴C-PAH (at a concentration close to its Km for OAT1) to each well and incubate for 5 minutes at 37°C.

  • Termination and Lysis:

    • Stop the uptake by aspirating the incubation solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes at room temperature.

  • Quantification:

    • Transfer the cell lysates to scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in wild-type cells) from the total uptake in OAT1-expressing cells to determine the specific uptake.

    • Plot the percentage of inhibition of ¹⁴C-PAH uptake against the concentration of Iothalamic Acid.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Visualizations

experimental_workflow_ppb cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis prep_plasma Prepare Human Plasma add_plasma Add Plasma prep_plasma->add_plasma prep_radioligand Prepare 125I-Iothalamate Dilutions add_radioligand Add 125I-Iothalamate prep_radioligand->add_radioligand setup_dialysis Assemble Dialysis Cells setup_dialysis->add_plasma add_buffer Add Buffer setup_dialysis->add_buffer add_buffer->add_radioligand incubate Incubate at 37°C add_radioligand->incubate sample Collect Aliquots incubate->sample count Scintillation Counting sample->count calculate Calculate Bound and Free count->calculate plot Plot and Analyze Data calculate->plot

Caption: Experimental workflow for the in vitro plasma protein binding assay.

renal_transporter_interaction cluster_cell Renal Proximal Tubule Cell cluster_blood Blood Capillary cluster_urine Tubular Lumen (Urine) OAT1 OAT1 Iothalamate_urine Iothalamic Acid OAT1->Iothalamate_urine Secretion (potential) PAH_urine PAH OAT1->PAH_urine Secretion OAT3 OAT3 Iothalamate_blood Iothalamic Acid Iothalamate_blood->OAT1 Uptake Iothalamate_blood->OAT3 Uptake PAH_blood PAH PAH_blood->OAT1 Uptake

Caption: Proposed interaction of Iothalamic Acid with renal organic anion transporters.

Conclusion

The in vitro characterization of ¹²⁵I-Iothalamic Acid binding provides valuable insights into its pharmacokinetic properties. The illustrative data and detailed protocols presented in this guide offer a framework for researchers to investigate the plasma protein binding and renal transporter interactions of this important diagnostic agent. A thorough understanding of these in vitro characteristics is essential for the accurate interpretation of in vivo studies and for the broader application of Iothalamic Acid in both clinical and research settings. Further studies are warranted to determine the precise binding kinetics and transporter specificity of ¹²⁵I-Iothalamate.

References

The Historical Development of Iothalamate for Renal Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and application of iothalamate as a key tool in renal function assessment. From its origins as a radiographic contrast agent to its establishment as a reliable marker for glomerular filtration rate (GFR) measurement, iothalamate has played a pivotal role in nephrology research and clinical practice. This document details the key milestones, experimental methodologies, and quantitative data that underscore its significance.

Introduction: The Quest for an Ideal GFR Marker

The accurate measurement of Glomerular Filtration Rate (GFR) is fundamental to the diagnosis and management of kidney disease. For many years, the gold standard for GFR determination was the clearance of inulin, a polysaccharide that is freely filtered by the glomeruli without being secreted or reabsorbed by the tubules. However, the inulin clearance method is cumbersome and not well-suited for routine clinical use. This limitation spurred the search for alternative filtration markers that were both accurate and more practical to implement.

Iothalamic acid, an iodine-containing contrast agent, emerged as a promising candidate.[1] Its salts, sodium iothalamate and meglumine iothalamate, were initially developed for radiological imaging.[2] Subsequent research revealed that iothalamate's renal handling characteristics closely mirrored those of inulin, paving the way for its adoption in renal physiology studies.

Early Development and Validation

The transition of iothalamate from a contrast medium to a GFR marker began in the 1960s. A pivotal study published in 1965 demonstrated that the renal clearance of radioactively labeled sodium iothalamate (¹³¹I-iothalamate) was nearly identical to that of inulin.[3] This study reported an average inulin-to-iothalamate ¹³¹I clearance ratio of 1.005 in 100 studies conducted on 16 subjects, indicating a remarkable concordance between the two markers.[3]

The introduction of radioactively labeled iothalamate, particularly with Iodine-125 (¹²⁵I), significantly simplified the GFR measurement process.[4][5] This radiolabeled form allowed for easier and more precise quantification in plasma and urine samples.

Physicochemical Properties and Renal Handling

Iothalamate is a tri-iodinated benzoic acid derivative. Its key properties relevant to renal studies are summarized in the table below.

PropertyValue/DescriptionReference
Chemical Name 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid[2]
Molecular Formula C₁₁H₉I₃N₂O₄[2]
Molar Mass 613.916 g·mol⁻¹[2]
Primary Route of Excretion Renal[1]
Mechanism of Renal Excretion Glomerular Filtration[6]
Tubular Secretion/Reabsorption Minimal to none in humans[6]
Plasma Protein Binding (Human) Reports vary; some studies indicate minimal to no binding, while others suggest some affinity for albumin.[5][6][7]

The renal clearance of iothalamate closely approximates GFR because it is freely filtered at the glomerulus and is not significantly secreted or reabsorbed by the renal tubules.[6] While some studies in animal models have suggested a small degree of tubular secretion, this is generally considered negligible in humans.[8]

Comparative Studies with Inulin

Numerous studies have compared the clearance of iothalamate with that of inulin to validate its use as a GFR marker. The results have consistently shown a high degree of correlation and agreement between the two methods.

Study CharacteristicIothalamate ClearanceInulin ClearanceIothalamate/Inulin Clearance RatioReference
Mean Clearance (ml/min/1.73 m²) 106.3 ± 30.4104.2 ± 28.5Not significantly different[9]
Correlation Coefficient (r) >0.90--[9]
Mean Clearance Ratio --1.005[3]
Mean Clearance (ml/min/1.73m²) 70 ± 3873 ± 40~0.96[10][11]

Methodologies for GFR Measurement with Iothalamate

Several protocols have been developed for measuring GFR using iothalamate, with the continuous intravenous infusion and single bolus injection methods being the most common. The use of ¹²⁵I-iothalamate has been particularly advantageous in large-scale clinical trials due to its accuracy, precision, and relative convenience.[12]

Continuous Intravenous Infusion Method

This method is considered a reference standard for iothalamate clearance.

Experimental Protocol: GFR Measurement using Continuous Intravenous Infusion of ¹²⁵I-Iothalamate

  • Patient Preparation:

    • Ensure adequate hydration to establish a urine flow rate exceeding 3 mL/min. An oral water load of 1,500 mL two hours prior to the study is recommended.[6]

    • Administer a thyroid-blocking agent, such as Lugol's solution (3 drops orally, three times a day for 1-2 days prior), to prevent thyroid uptake of any free ¹²⁵I.[6]

  • Priming Dose:

    • Administer an intravenous priming dose of ¹²⁵I-iothalamate to rapidly achieve a stable plasma concentration.

  • Continuous Infusion:

    • Immediately following the priming dose, begin a continuous intravenous infusion of ¹²⁵I-iothalamate at a constant rate.

  • Equilibration Period:

    • Allow a 30-60 minute equilibration period for the plasma concentration of ¹²⁵I-iothalamate to stabilize.

  • Urine and Blood Sampling:

    • Following equilibration, collect three consecutive timed urine samples of 30-60 minutes each. Ensure complete bladder emptying for each collection.

    • Obtain blood samples at the midpoint of each urine collection period.

  • Sample Analysis:

    • Measure the concentration of ¹²⁵I-iothalamate in all plasma and urine samples using a gamma counter.

  • GFR Calculation:

    • Calculate the GFR for each collection period using the standard clearance formula:

      • GFR = (U x V) / P

      • Where:

        • U = Urinary concentration of ¹²⁵I-iothalamate

        • V = Urine flow rate (mL/min)

        • P = Plasma concentration of ¹²⁵I-iothalamate

    • The final GFR is reported as the average of the values from the three collection periods, typically normalized to a body surface area of 1.73 m².

Single Bolus Injection Method

A simpler alternative to the continuous infusion method involves a single intravenous or subcutaneous injection of ¹²⁵I-iothalamate followed by timed plasma and/or urine collections.[9][13] This method is less labor-intensive and more suitable for outpatient settings.

Radiation Dosimetry

The use of ¹²⁵I-iothalamate involves exposure to a low level of radiation. The estimated absorbed radiation doses are generally considered to be within acceptable limits for diagnostic procedures.

OrganEstimated Absorbed Radiation Dose (rads/100 µCi)
Total Body 0.003
Kidneys 0.015
Bladder Wall 0.111
Ovaries 0.019
Testes 0.008
Thyroid (unblocked) 1.100
Thyroid (blocked) 0.044

Data assumes a 70 kg patient and 1% free iodide with 25% thyroid uptake for the unblocked value.

Visualization of Developmental Timeline and Experimental Workflow

GIST_Development_Timeline Historical Development of Iothalamate for Renal Studies cluster_1960s 1960s: Foundational Research cluster_1970s_1980s 1970s-1980s: Methodological Refinement cluster_1990s_Present 1990s-Present: Large-Scale Application Discovery Iothalamic acid synthesized as a contrast agent FirstUse First reported use of radiolabeled iothalamate for GFR measurement (1965) Discovery->FirstUse Validation Initial studies demonstrate strong correlation with inulin clearance FirstUse->Validation Radioiodination Adoption of Iodine-125 as the preferred radioisotope Validation->Radioiodination ProtocolDev Development of simplified single-injection protocols Radioiodination->ProtocolDev ClinicalTrials Widespread use in major clinical trials (e.g., MDRD, AASK) ProtocolDev->ClinicalTrials Standardization Establishment as a standard method for accurate GFR assessment ClinicalTrials->Standardization GFR_Measurement_Workflow Experimental Workflow: Continuous Infusion Iothalamate GFR Start Start Hydration Patient Hydration & Thyroid Blockade Start->Hydration PrimingDose Administer IV Priming Dose of ¹²⁵I-Iothalamate Hydration->PrimingDose Infusion Start Continuous IV Infusion PrimingDose->Infusion Equilibration Equilibration Period (30-60 min) Infusion->Equilibration Sampling Timed Urine & Blood Sampling (3 periods) Equilibration->Sampling Analysis Measure ¹²⁵I-Iothalamate Concentration Sampling->Analysis Calculation Calculate GFR using Clearance Formula Analysis->Calculation End End Calculation->End

References

An In-Depth Technical Guide to Iothalamic Acid I-125: Radioactive Decay and Emissions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radioactive properties of Iothalamic Acid I-125, a key radiopharmaceutical used in diagnostic imaging. The document details its decay characteristics, emissions, and the experimental protocols for its primary application in the determination of glomerular filtration rate (GFR).

Introduction to this compound

Iothalamic acid labeled with Iodine-125 (¹²⁵I) is a radiopharmaceutical agent primarily used for the evaluation of renal function. Chemically, it is 3-acetamido-2,4,6-tri(¹²⁵I)iodo-5-(methylcarbamoyl)(¹²⁵I₃)benzoic acid.[1] The radioactive isotope, Iodine-125, is integral to its diagnostic utility, allowing for external detection and quantification. This guide focuses on the fundamental nuclear physics of ¹²⁵I and the practical application of this compound in a research and clinical setting.

Radioactive Decay of Iodine-125

Iodine-125 is a radioisotope of iodine with a physical half-life of approximately 59.4 to 60.1 days.[2][3][4] It decays via electron capture to an excited state of Tellurium-125 (¹²⁵Te).[2][5] This process does not involve the emission of beta particles. The decay of the excited ¹²⁵Te to its stable ground state results in the emission of characteristic photons, which are detected for diagnostic purposes.

The decay process can be visualized as follows:

Iodine-125 Decay Scheme I-125 I-125 Te-125 (excited) Te-125 (excited) I-125->Te-125 (excited) Electron Capture (t½ = 59.4 days) Te-125 (stable) Te-125 (stable) Te-125 (excited)->Te-125 (stable) Gamma Decay (7%) or Internal Conversion (93%)

Diagram 1: Radioactive decay scheme of Iodine-125.
Decay Data Summary

The key quantitative data associated with the radioactive decay of Iodine-125 are summarized in the table below for easy reference.

ParameterValueReference(s)
Half-life (t½) 59.4 - 60.1 days[2][3][4]
Decay Mode Electron Capture (100%)[2][5]
Parent Nuclide ¹²⁵I[2]
Daughter Nuclide ¹²⁵Te (stable)[2]
Decay Energy 0.186 MeV[2]

Emissions of Iodine-125

The decay of the excited Tellurium-125 nucleus results in a spectrum of emissions, which are crucial for detection and imaging. The primary emissions are low-energy gamma rays and characteristic X-rays.[2][3]

Photon Emissions

The de-excitation of ¹²⁵Te occurs through two primary mechanisms: gamma decay and internal conversion.

  • Gamma Decay: In approximately 7% of decays, a gamma ray with an energy of 35.5 keV is emitted.[2]

  • Internal Conversion: In the more probable (93%) event of internal conversion, the excitation energy is transferred to an orbital electron, which is then ejected from the atom. The resulting electron vacancy is filled by electrons from higher energy levels, leading to the emission of characteristic X-rays with energies ranging from 27 to 32 keV.[2][3] This process also results in the emission of Auger electrons with very low energies (50-500 eV).[2]

Emission Data Summary

The following table provides a detailed breakdown of the primary emissions from Iodine-125.

Emission TypeEnergy (keV)Abundance (%)Reference(s)
Gamma Ray 35.5~7[2]
X-rays (K-alpha) 27.2 - 27.5~114[6][7]
X-rays (K-beta) 31.0 - 32.0~25[3][7]
Auger Electrons 0.05 - 0.5High[2]
Internal Conversion Electrons ~3.7High[7]

Note: X-ray abundances can exceed 100% as multiple X-rays can be emitted per decay.

Experimental Protocols

The primary application of this compound is the measurement of the Glomerular Filtration Rate (GFR), a key indicator of renal function. The protocol generally involves the administration of a known quantity of the radiotracer and subsequent measurement of its clearance from the plasma.

Quality Control of Iothalamate Sodium I-125 Injection

Prior to administration, the quality of the Iothalamate Sodium I-125 Injection must be verified according to established standards, such as the United States Pharmacopeia (USP).

ParameterUSP SpecificationReference(s)
Radionuclidic Purity Gamma-ray spectrum identical to a known ¹²⁵I standard.[8]
Radiochemical Purity Not more than 2.0% of total radioactivity as other chemical forms.[8]
pH Between 7.0 and 8.5[8]
Bacterial Endotoxins Not more than 175/V USP Endotoxin Unit per mL.[8]
Radioactive Concentration 90.0% to 110.0% of the labeled amount.[8]
Measurement of Glomerular Filtration Rate (GFR)

The following provides a generalized workflow for a GFR measurement study using this compound. Specific protocols may vary between institutions.

GFR Measurement Workflow cluster_prep Patient Preparation cluster_admin Radiotracer Administration cluster_sampling Sample Collection cluster_analysis Analysis Hydration Hydration Baseline Samples Baseline Samples Hydration->Baseline Samples Injection Injection Baseline Samples->Injection Timed Blood Samples Timed Blood Samples Injection->Timed Blood Samples Timed Urine Samples Timed Urine Samples Injection->Timed Urine Samples Radioactivity Measurement Radioactivity Measurement Timed Blood Samples->Radioactivity Measurement Timed Urine Samples->Radioactivity Measurement GFR Calculation GFR Calculation Radioactivity Measurement->GFR Calculation

Diagram 2: Generalized workflow for GFR measurement.

Methodology:

  • Patient Preparation: Ensure the patient is well-hydrated to promote adequate urine flow.[9] Obtain baseline blood and urine samples before the injection of the radiotracer.[10]

  • Radiotracer Administration: A precisely measured dose of Iothalamate Sodium I-125 Injection (typically 10-30 µCi) is administered intravenously.[11]

  • Sample Collection:

    • Blood Samples: Collect heparinized blood samples at timed intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.[11]

    • Urine Samples: Collect complete urine voids at timed intervals corresponding to the blood draws.[9][11]

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.[10]

    • Measure the radioactivity in aliquots of plasma and urine using a gamma counter calibrated for ¹²⁵I.[10]

  • GFR Calculation: The GFR is calculated based on the clearance of the radiotracer from the plasma and its excretion in the urine over the collection periods. Various formulas, such as the single-injection Cohen's method, can be employed.[11]

Safety and Handling

Due to the radioactive nature of Iodine-125, strict safety protocols must be followed.

  • Shielding: The low-energy photons from ¹²⁵I are effectively shielded by thin lead foil (0.02 mm half-value layer).[3]

  • Personal Protective Equipment (PPE): Always wear gloves and a lab coat. For higher activities, ring and whole-body dosimeters are required.[7]

  • Contamination Monitoring: Use a sodium iodide crystal scintillation detector for routine monitoring of work areas.[12]

  • Volatilization: Unbound radioiodine can be volatile. Handle solutions in a fume hood, especially when dealing with acidic conditions or high activities.[3][12]

  • Waste Disposal: Dispose of radioactive waste in accordance with institutional and regulatory guidelines.

This guide provides a foundational understanding of the radioactive properties of this compound and its application. For specific experimental designs and safety procedures, researchers should always consult their institution's radiation safety office and relevant regulatory guidelines.

References

The Biological Fate of Iothalamic Acid I-125: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological fate of Iothalamic Acid I-125 following administration. The information is tailored for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this diagnostic agent's pharmacokinetics, biodistribution, and the experimental protocols for its use.

Introduction

This compound, a radiolabeled contrast agent, is a cornerstone in the evaluation of renal function, specifically for the measurement of the Glomerular Filtration Rate (GFR).[1][2] Its utility stems from its physiological inertia and its exclusive elimination pathway through the kidneys, mirroring the clearance of inulin.[3] This document elucidates the journey of this compound within the body, from administration to excretion, providing quantitative data and detailed experimental methodologies.

Physicochemical Properties and Administration

Sodium Iothalamate I-125 is a sterile, nonpyrogenic aqueous solution. The Iodine-125 isotope decays by electron capture with a physical half-life of 60.14 days.[3] It is typically administered intravenously as a single bolus injection or via continuous infusion.[3]

Absorption and Distribution

Following intravenous injection, this compound rapidly distributes throughout the extracellular fluid. Its distribution is best described by a two-compartment pharmacokinetic model, consisting of a central compartment (intravascular space) and a peripheral compartment (interstitial fluid).[4]

There is conflicting information in the literature regarding the extent of its plasma protein binding. Some sources suggest a high affinity for plasma proteins, while more detailed pharmacological databases indicate that iothalamate salts are poorly bound to serum albumin.[1][5] The latter is more consistent with its rapid glomerular filtration.

Biodistribution and Radiation Dosimetry

The distribution of this compound is primarily to the kidneys, followed by rapid excretion. The estimated absorbed radiation doses to various organs in a standard 70 kg patient after an intravenous dose of 100 µCi (3.7 MBq) are summarized in the table below. These calculations assume a 1% presence of free iodide and a 25% thyroid uptake of this free iodide.

OrganAbsorbed Radiation Dose (rads/100 µCi)
Bladder Wall0.240
Ovaries0.045
Testes0.031
Red Marrow0.024
Kidneys0.022
Liver0.012
Total Body0.011
Thyroid0.0096
(Data from Glofil-125 package insert, referencing Oak Ridge Associated Universities, 1988)[3]

Metabolism

This compound is not metabolized in the body and is excreted unchanged.[2] Its chemical stability in vivo is a key characteristic that makes it a reliable marker for GFR measurement.

Excretion

The primary route of excretion for this compound is via the kidneys. It is freely filtered by the glomeruli, and there is no significant tubular secretion or reabsorption.[2][3][6] This filtration-only pathway is the basis for its use in accurately determining GFR. In individuals with impaired renal function, alternative excretion routes through the liver and small intestine have been observed.

The biological half-life of this compound is approximately 1.5 hours in individuals with normal renal function.[7][8] This can be significantly longer in patients with renal impairment.

Pharmacokinetic Data

The pharmacokinetics of this compound are well-characterized and are summarized in the tables below.

Table 1: Pharmacokinetic Parameters in Healthy Adults
ParameterValueReference
Clearance106 mL/min
Volume of Distribution0.16 L
Biological Half-life~1.5 hours[7][8]
Effective Half-life~0.07 days (~1.68 hours)[3]
Table 2: Pharmacokinetic Parameters in Patients with End-Stage Renal Disease
ParameterValueReference
Plasma Clearance0.7 to 5.2 mL/min
Elimination Rate Constant (β)0.0164 ± 0.01 hr⁻¹
Terminal Half-life61 ± 42 hours
Volume of Distribution11 ± 3.9 L
Hemodialysis Clearance104 ± 54 mL/min

Experimental Protocols for GFR Measurement

The measurement of GFR using this compound can be performed using two primary methods: continuous intravenous infusion and single intravenous injection.

Continuous Intravenous Infusion Method

This method aims to achieve a constant plasma concentration of the tracer to allow for a steady-state clearance measurement.

Patient Preparation:

  • Ensure adequate diuresis (urine flow > 3 mL/min), typically by administering an oral water load of 1,500 mL two hours before the study.[3]

  • Withholding breakfast is not necessary.[3]

Procedure:

  • Aseptically insert a Foley catheter into the bladder.[3]

  • Establish intravenous access in both arms: one for tracer infusion and one for blood sampling.[3]

  • The total dose (20 to 100 µCi) is divided into a priming dose and a sustaining dose diluted in isotonic sodium chloride.[3]

  • Administer the priming dose, followed immediately by the continuous infusion of the sustaining dose (e.g., at 0.5 mL/min).[3]

  • Allow 40-45 minutes for equilibration to achieve a constant plasma concentration.[3]

  • Begin consecutive 15-minute urine collection periods.[3]

  • Draw 5 mL of blood from the arm opposite the infusion site six minutes prior to the midpoint of each urine collection period.[3]

Sample Processing and Calculation:

  • Centrifuge blood samples to obtain plasma.

  • Measure the radioactivity in 1 mL aliquots of plasma and urine from each collection period using a standard gamma-ray scintillation well detector.[3]

  • Correct all counts for background radioactivity.[3]

  • Calculate the GFR using the formula: C = (U * V) / P

    • C = Glomerular filtration rate (mL/min)

    • U = Urinary concentration of radioactivity (net counts/min/mL)

    • V = Urinary flow rate (mL/min)

    • P = Plasma concentration of radioactivity (net counts/min/mL)[3]

Single Intravenous Injection Method

This method is simpler and requires fewer blood and urine samples.

Patient Preparation:

  • Administer Lugol's solution (3 drops orally, three times a day) for one to two days prior to the test to block thyroid uptake of any free I-125.[3]

  • Initiate an oral water load one hour before the test (starting with 20 mL/kg).[3]

Procedure:

  • The patient empties their bladder (this urine is the "Urine control").[3]

  • Inject 10-30 µCi of this compound intravenously.[3]

  • Wait for 30 to 60 minutes.[3]

  • Collect the entire urine volume ("Urine discard").[3]

  • Draw 4-5 mL of blood into a heparinized syringe ("Plasma #1").[3]

  • After another 30 to 60 minutes, collect the entire urine volume ("Urine #1").[3]

  • Immediately draw a second blood specimen ("Plasma #2").[3]

  • After a final 30 to 60-minute interval, collect the urine ("Urine #2").[3]

  • Draw the last blood specimen immediately ("Plasma #3").[3]

Sample Processing and Calculation:

  • Process blood and urine samples as described in the continuous infusion method.

  • The GFR is calculated based on the clearance of the tracer over the timed collection periods.

Visualizations

Two-Compartment Pharmacokinetic Model

The following diagram illustrates the two-compartment model that describes the distribution and elimination of this compound.

two_compartment_model cluster_body Body Central Compartment Central Compartment Peripheral Compartment Peripheral Compartment Central Compartment->Peripheral Compartment k12 (Distribution) Elimination Elimination Central Compartment->Elimination k10 (Excretion) Peripheral Compartment->Central Compartment k21 (Redistribution) Administration Administration Administration->Central Compartment IV Injection

Two-compartment model of this compound pharmacokinetics.

Experimental Workflow for GFR Measurement (Single Injection Method)

This diagram outlines the key steps in determining the Glomerular Filtration Rate using the single injection method.

gfr_workflow cluster_preparation Patient Preparation cluster_procedure Procedure cluster_analysis Analysis Thyroid Blockade Thyroid Blockade Hydration Hydration Thyroid Blockade->Hydration Baseline Samples Baseline Samples Hydration->Baseline Samples IV Injection IV Injection Baseline Samples->IV Injection Timed Blood Sampling Timed Blood Sampling IV Injection->Timed Blood Sampling Timed Urine Collection Timed Urine Collection IV Injection->Timed Urine Collection Sample Counting Sample Counting Timed Blood Sampling->Sample Counting Timed Urine Collection->Sample Counting GFR Calculation GFR Calculation Sample Counting->GFR Calculation

Workflow for GFR measurement using the single injection method.

Signaling Pathways

This compound is considered a biologically inert substance. It does not readily cross cell membranes and is not known to interact with any specific signaling pathways. Its utility as a diagnostic agent is predicated on this lack of biological interaction, ensuring that its clearance from the body is a true measure of the physical process of glomerular filtration.

References

Structural Analysis of Iothalamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamic acid is a tri-iodinated benzoic acid derivative that serves as a key radiocontrast agent in medical imaging. Its efficacy in absorbing X-rays is directly related to the high electron density of the iodine atoms incorporated into its structure. A thorough understanding of its molecular architecture is paramount for researchers and professionals involved in the development of new diagnostic agents and for understanding its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the structural analysis of the Iothalamic Acid molecule, consolidating available physicochemical data, outlining experimental methodologies for its characterization, and presenting a logical workflow for its structural elucidation.

Physicochemical Properties

The fundamental properties of Iothalamic Acid are summarized in the table below. These values are essential for its identification and characterization in a laboratory setting.

PropertyValueReference
Chemical Formula C₁₁H₉I₃N₂O₄[1][2][]
Molecular Weight 613.91 g/mol [1][][4]
IUPAC Name 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid[1][5]
Melting Point 285 °C (decomposes)[]
Density 2.54 g/cm³[]
Appearance Off-white to white powder[]

Structural Elucidation Methodologies

The determination of the intricate three-dimensional structure of Iothalamic Acid relies on a combination of spectroscopic and analytical techniques. While a complete, publicly available crystal structure from single-crystal X-ray diffraction is not readily accessible in common databases, a wealth of information can be gleaned from other methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for probing the carbon framework of Iothalamic Acid. The chemical shifts provide insights into the electronic environment of each carbon atom.

Experimental Protocol (¹³C NMR): A sample of Iothalamic Acid is dissolved in a suitable deuterated solvent, typically water (H₂O) for compounds with this solubility profile. The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer, for instance, at a frequency of 125 MHz.[6] Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.

¹³C NMR Chemical Shifts:

Atom NumberChemical Shift (ppm)
1171.02
2170.8
3149.2
4142.1
5103.7
693.3
791.2
829.5
925.2

Note: The atom numbering corresponds to the assignments provided in the Human Metabolome Database.[6]

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (FTIR): A common method for solid samples is the Potassium Bromide (KBr) wafer technique. A small amount of Iothalamic Acid is finely ground with dry KBr powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using an FTIR spectrometer.[1]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis.

Experimental Protocol (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) is a typical setup for the analysis of Iothalamic Acid. The sample is first separated on a liquid chromatography system and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths and angles. Despite extensive searches of crystallographic databases, a publicly accessible and detailed crystal structure for Iothalamic Acid could not be located. The availability of such data would be invaluable for computational modeling and a deeper understanding of its solid-state properties.

Experimental Workflow for Structural Analysis

The logical flow of experiments to characterize the structure of Iothalamic Acid is depicted in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_analysis Data Interpretation synthesis Synthesis & Purification nmr 13C NMR Spectroscopy synthesis->nmr Provides carbon framework ir FTIR Spectroscopy synthesis->ir Identifies functional groups ms Mass Spectrometry synthesis->ms Determines molecular weight crystal_growth Crystal Growth synthesis->crystal_growth Attempted structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation xrd Single-Crystal X-ray Diffraction crystal_growth->xrd If successful xrd->structure_elucidation Provides 3D structure

A logical workflow for the structural analysis of Iothalamic Acid.

Biological Interactions and Signaling Pathways

The primary mechanism of action of Iothalamic Acid is as a physical contrast agent. Due to its high iodine content, it opacifies blood vessels and the urinary tract to X-rays, allowing for enhanced visualization of these structures.[7] It is rapidly distributed throughout the circulatory system and excreted unchanged by the kidneys.[1]

Current literature does not indicate that Iothalamic Acid directly participates in or modulates specific biological signaling pathways in the manner of a pharmacologically active drug. Its biological effect is predominantly physical. Therefore, a signaling pathway diagram is not applicable to its primary function. The following diagram illustrates its general mechanism as a contrast agent.

mechanism_of_action cluster_administration Administration & Distribution cluster_imaging Imaging Process cluster_result Outcome injection Intravenous Injection distribution Distribution in Vasculature injection->distribution Rapid patient Patient with Iothalamic Acid xray X-ray Source xray->patient detector X-ray Detector patient->detector Differential Attenuation image Enhanced Radiographic Image detector->image Image Reconstruction

Mechanism of action of Iothalamic Acid as a radiocontrast agent.

Conclusion

Iothalamic Acid's chemical structure is well-characterized by a suite of spectroscopic techniques, providing a solid foundation for its application in medical imaging. The availability of detailed ¹³C NMR data offers valuable insight into its molecular framework. However, the absence of a publicly available, complete crystal structure represents a knowledge gap that, if filled, would significantly enhance our understanding of this important diagnostic agent. Future research efforts aimed at obtaining a single-crystal X-ray structure of Iothalamic Acid are highly encouraged to provide a more complete structural picture and to aid in the rational design of next-generation contrast media.

References

Methodological & Application

Application Notes and Protocols: Iothalamic Acid I-125 for Glomerular Filtration Rate (GFR) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate determination of the Glomerular Filtration Rate (GFR) is crucial for diagnosing and monitoring kidney disease, as well as for dose adjustments of renally cleared drugs. The measurement of GFR using the renal clearance of I-125 iothalamate is considered a gold standard method.[1] Iothalamate is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules.[1] This characteristic ensures that its clearance rate from the plasma accurately reflects the GFR.[1] The attached Iodine-125, a gamma-emitting isotope, allows for precise and straightforward quantification in plasma and urine samples using a gamma counter.[1][2]

This document provides detailed protocols for GFR measurement using I-125 iothalamate via both urinary and plasma clearance methods.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the I-125 iothalamate GFR measurement protocol.

Table 1: Dosing and Administration

ParameterValueNotes
Tracer Glofil-125 (Sodium Iothalamate I-125)Sterile, nonpyrogenic aqueous solution[3]
Typical Adult Dose 10 - 30 µCi (0.37 - 1.11 MBq)For single intravenous injection method[3]
20 - 100 µCi (0.74 - 3.7 MBq)For continuous intravenous infusion method[3]
Administration Route Intravenous (IV) or Subcutaneous (SQ) injectionIV is common for plasma clearance; SQ is used for urinary clearance studies[3][4]
Pre-medication Saturated solution of potassium iodide (SSKI) or Lugol's solutionTo block thyroid uptake of free I-125[3][4]

Table 2: Sample Collection Schedules

MethodSample TypeCollection Time Points
Urinary Clearance UrineBackground (pre-injection), then timed collections (e.g., hourly for 4 hours)[5]
Blood (Plasma)Mid-point of each urine collection period[3]
Plasma Clearance Blood (Plasma)Multiple samples post-injection (e.g., 30, 60, 90, 120, 180, 240, 300 minutes)[6]

Experimental Protocols

Subject Preparation
  • Informed Consent: Ensure the subject has provided informed consent after a thorough explanation of the procedure, including the use of radioactive materials.

  • Thyroid Blockade: To prevent the uptake of any free I-125 by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution orally.[3][4] This is typically given as a few drops in water one to two days prior to the study.[3]

  • Hydration: Instruct the subject to be well-hydrated to ensure adequate urine flow. An oral water load of 10-20 mL/kg is recommended, starting about 90 minutes before the tracer injection.[4][5]

  • Fasting: The subject should fast for at least 4 hours before the study to ensure a steady physiological state.[7][8]

  • Baseline Measurements: Record the subject's height and weight for calculating body surface area (BSA).[4]

I-125 Iothalamate Dose Preparation and Administration
  • Dose Calculation: The patient dose should be measured using a suitable radioactivity calibration system immediately before administration.[3] The typical dose range for a single intravenous injection is 10-30 µCi.[3]

  • Administration:

    • For Urinary Clearance: The dose can be administered as a single subcutaneous injection, typically in the upper arm.[4][5]

    • For Plasma Clearance: The dose is administered as a single intravenous bolus.[3]

Urinary Clearance Method

This method directly measures the rate at which the kidneys clear I-125 iothalamate from the blood into the urine.

  • Pre-injection (Background) Sample: Have the patient completely empty their bladder. Collect this urine sample to serve as a background control.[3]

  • Tracer Injection: Administer the I-125 iothalamate dose subcutaneously.[4]

  • Equilibration Period: Allow for an equilibration period of 30 to 60 minutes after injection.[3] The first urine collection after this period is typically discarded.[3]

  • Timed Urine Collections:

    • Begin a series of timed urine collections. Typically, three to four consecutive collection periods of 60 minutes each are sufficient.[3][5]

    • It is critical to ensure the patient completely empties their bladder at the beginning and end of each collection period.[4] The exact start and end times for each collection must be recorded.

  • Blood Sampling:

    • Draw a blood sample (4-5 mL into a heparinized tube) at the midpoint of each urine collection period.[3]

    • Label each blood sample to correspond with the respective urine collection period.

  • Sample Processing:

    • Measure and record the total volume of each urine collection.

    • Centrifuge the blood samples to separate the plasma.

    • Aliquots of plasma and urine (typically 1 mL each) are prepared for counting in a gamma counter.[3]

Plasma Clearance Method

This method determines GFR by analyzing the rate of disappearance of I-125 iothalamate from the bloodstream after an intravenous injection.

  • Tracer Injection: Administer the I-125 iothalamate dose as a single intravenous bolus.[3]

  • Blood Sampling:

    • Collect a series of blood samples from the contralateral arm at precisely timed intervals post-injection.

    • A typical schedule includes samples at 30, 60, 90, 120, 180, 240, and 300 minutes.[6] The duration of sampling can be extended for patients with suspected low GFR.[6]

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Prepare plasma aliquots for counting in a gamma counter.

Sample Analysis
  • Gamma Counting: Count the radioactivity (counts per minute, CPM) in the plasma and urine aliquots using a calibrated gamma scintillation counter.[3]

  • Background Correction: All counts must be corrected for background radioactivity.[3]

  • Standard Preparation: A standard solution of I-125 iothalamate with a known concentration should be counted with each batch of samples for quality control.[4]

GFR Calculation

Urinary Clearance Calculation:

The GFR is calculated for each collection period using the standard clearance formula:

GFR = (U x V) / P [3]

Where:

  • U = Concentration of I-125 in urine (net CPM/mL)

  • V = Urine flow rate (mL/min), calculated from the total urine volume and the duration of the collection period.

  • P = Concentration of I-125 in plasma (net CPM/mL) at the midpoint of the urine collection.

The final GFR is reported as the average of the GFR values from the individual collection periods. This value is often normalized to a standard body surface area of 1.73 m².[9]

Plasma Clearance Calculation:

The GFR from plasma clearance is calculated based on the disappearance curve of I-125 iothalamate from the plasma. This is typically done using a two-compartment pharmacokinetic model, which describes the distribution and elimination of the tracer. The plasma concentration over time is fitted to a biexponential equation, and the clearance is calculated from the model parameters.

Visualizations

GFR_Urinary_Clearance_Workflow cluster_prep Subject Preparation cluster_procedure Procedure cluster_analysis Sample Analysis cluster_calc Calculation prep1 Informed Consent & Hydration prep2 Thyroid Blockade (SSKI) prep1->prep2 prep3 Baseline Measurements (Height, Weight) prep2->prep3 proc1 Collect Background Urine prep3->proc1 proc2 SQ Injection of I-125 Iothalamate proc1->proc2 proc3 Equilibration Period (30-60 min) proc2->proc3 proc4 Timed Urine & Midpoint Blood Collections proc3->proc4 ana1 Measure Urine Volume proc4->ana1 ana2 Centrifuge Blood (Isolate Plasma) proc4->ana2 ana3 Gamma Count Urine & Plasma Aliquots ana1->ana3 ana2->ana3 calc1 Calculate GFR = (U x V) / P ana3->calc1 calc2 Average GFR & Normalize to BSA calc1->calc2

Caption: Workflow for GFR measurement using the urinary clearance of I-125 iothalamate.

GFR_Plasma_Clearance_Workflow cluster_prep Subject Preparation cluster_procedure Procedure cluster_analysis Sample Analysis cluster_calc Calculation prep1 Informed Consent & Hydration prep2 Thyroid Blockade (SSKI) prep1->prep2 proc1 IV Bolus Injection of I-125 Iothalamate prep2->proc1 proc2 Serial Blood Sampling (e.g., 30-300 min) proc1->proc2 ana1 Centrifuge Blood (Isolate Plasma) proc2->ana1 ana2 Gamma Count Plasma Aliquots ana1->ana2 calc1 Plot Plasma Disappearance Curve ana2->calc1 calc2 Calculate GFR via Pharmacokinetic Modeling calc1->calc2

Caption: Workflow for GFR measurement using the plasma clearance of I-125 iothalamate.

References

Application Notes and Protocols for Glomerular Filtration Rate (GFR) Assessment Using Iothalamate I-125 Clearance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glomerular Filtration Rate (GFR) is a critical measure of kidney function. Its accurate determination is essential in clinical research and drug development for assessing renal health, diagnosing kidney disease, and adjusting drug dosages. The clearance of exogenous filtration markers, such as Iothalamate I-125, is considered a gold-standard method for precise GFR measurement. Iothalamate is freely filtered by the glomeruli without significant tubular secretion or reabsorption, making its clearance from plasma a reliable indicator of GFR.[1]

These application notes provide detailed protocols for determining GFR using Iothalamate I-125 via two established methods: the continuous intravenous infusion method and the single intravenous injection method. Adherence to these protocols will ensure accurate and reproducible GFR measurements for research and clinical trial applications.

Data Presentation: Quantitative Parameters

A summary of key quantitative parameters for both the continuous infusion and single injection methods is provided below for easy reference and comparison.

ParameterContinuous Infusion MethodSingle Injection Method
Iothalamate I-125 Dose 20 to 100 µCi (0.74-3.7 MBq)10 to 30 µCi (0.37-1.11 MBq)
Patient Hydration Oral water load of 1,500 mL two hours prior to the study.Oral water load of 20 mL/kg one hour prior to the test.
Thyroid Blocking Agent 3 drops of Lugol's solution orally, three times a day for 1-2 days prior to the test.5 drops of SSKI in 20 mL of water orally at the start of the protocol.[2]
Equilibration Period 40 to 45 minutes after starting the infusion.[3]30 to 60 minutes after injection.[3]
Blood Sample Volume 4 to 5 mL per sample.[3]4 to 5 mL per sample.[3]
Urine Collection Periods Three consecutive 15-minute periods.[3]Two to three 30 to 60-minute periods.[3]
Gamma Counter QC Daily efficiency monitoring with Cesium-137 standards.[2]Bracketing of patient samples with I-125 standards.[2]

Experimental Protocols

Materials and Reagents
  • Sterile, nonpyrogenic Iothalamate I-125 (Glofil®-125) injection solution.

  • Lugol's solution or saturated solution of potassium iodide (SSKI).

  • Lactated Ringer's solution for infusion.

  • Heparinized blood collection tubes.

  • Sterile syringes and needles.

  • Calibrated gamma-ray scintillation well counter.

  • Volumetric flasks and pipettes for standard preparation.

  • Urine collection containers.

  • Centrifuge.

Patient Preparation (Applicable to Both Methods)
  • Informed Consent: Ensure the participant has provided informed consent.

  • Thyroid Blockade: To prevent thyroid uptake of free I-125, administer a thyroid blocking agent. For the continuous infusion method, this typically involves 3 drops of Lugol's solution orally three times a day for one to two days before the test.[3] For the single injection method, 5 drops of SSKI in 20 mL of water can be given orally at the beginning of the study.[2]

  • Hydration: Adequate hydration is crucial to ensure a sufficient urine flow rate (ideally exceeding 3 mL/min).[3] For the continuous infusion method, an oral water load of 1,500 mL is recommended two hours before the study.[3] For the single injection method, a water load of 20 mL/kg should be started one hour before the test.[3]

  • Fasting: Patients should fast for 4 hours prior to the test (2 hours for diabetic patients).[4]

  • Baseline Samples: Collect a pre-injection blood and urine sample to serve as a background control.

Method 1: Continuous Intravenous Infusion Protocol

This method involves establishing a constant plasma concentration of Iothalamate I-125 to allow for steady-state clearance measurements.

  • IV Line Placement: Insert intravenous lines in both arms: one for the infusion of Iothalamate I-125 and the other for blood sampling.

  • Priming Dose and Infusion: Administer a priming (bolus) dose of Iothalamate I-125, immediately followed by a continuous infusion. The infusion rate should be calculated to maintain a constant plasma concentration.

  • Equilibration: Allow 40 to 45 minutes for the Iothalamate I-125 to equilibrate in the body and reach a steady plasma concentration.[3]

  • Urine Collection: After equilibration, begin three consecutive, accurately timed 15-minute urine collection periods.[3] Ensure complete bladder emptying for each collection.

  • Blood Sampling: Draw a 4-5 mL blood sample into a heparinized tube at the midpoint of each urine collection period.

  • Sample Processing: Accurately measure and record the volume of each urine collection. Centrifuge the blood samples to separate the plasma.

Method 2: Single Intravenous Injection Protocol

This method is simpler to perform and does not require a constant infusion pump.

  • Injection: Administer a single intravenous injection of 10-30 µCi of Iothalamate I-125.[3]

  • Equilibration: Wait for an equilibration period of 30 to 60 minutes.[3]

  • Initial Urine Discard: After the equilibration period, have the patient completely empty their bladder and discard this urine.[3]

  • First Blood and Urine Collection: Immediately after the first urine discard, draw the first plasma sample (Plasma #1). Then, begin the first timed urine collection period (Urine #1), typically lasting 30 to 60 minutes.[3]

  • Subsequent Collections: At the end of the first urine collection period, have the patient empty their bladder completely to collect Urine #1. Immediately draw the second plasma sample (Plasma #2).[3] Repeat this process for a second (and optionally a third) timed urine collection period (Urine #2).[3]

  • Sample Processing: Accurately measure and record the volume of each urine collection. Centrifuge the blood samples to separate the plasma.

Data Analysis and GFR Calculation

  • Radioactivity Measurement:

    • Prepare standards by diluting a known amount of Iothalamate I-125.

    • Use a calibrated gamma-ray scintillation well counter to measure the radioactivity (in counts per minute, CPM) of 1 mL aliquots of each plasma and urine sample, as well as the standards.

    • Correct all counts for background radioactivity.

    • It is good practice to bracket patient sample counting with the I-125 standards to monitor for instrumental drift.[2]

  • GFR Calculation for Each Collection Period: The GFR for each clearance period is calculated using the standard clearance formula: C = (U × V) / P Where:

    • C = Glomerular Filtration Rate (in mL/min)

    • U = Urinary concentration of radioactivity (in net CPM/mL)

    • V = Urinary flow rate (in mL/min), calculated by dividing the total urine volume of the collection period by the duration of the period in minutes.

    • P = Plasma concentration of radioactivity (in net CPM/mL). For the continuous infusion method, this is the plasma concentration at the midpoint of the urine collection. For the single injection method, the log-mean of the plasma concentrations at the beginning and end of the urine collection period is often used.[2]

  • Average GFR: The final GFR is reported as the average of the GFR values calculated from the individual collection periods.

  • Body Surface Area (BSA) Correction: To allow for comparison of GFR between individuals of different sizes, the calculated GFR is often normalized to a standard body surface area of 1.73 m².

    • First, calculate the patient's BSA using the Du Bois formula: BSA (m²) = 0.007184 × Height (cm)0.725 × Weight (kg)0.425 [1]

    • Then, correct the GFR using the following formula: Corrected GFR (mL/min/1.73 m²) = (Calculated GFR × 1.73) / Patient's BSA [5]

Mandatory Visualizations

GFR_Calculation_Workflow cluster_prep Patient Preparation cluster_methods Experimental Methods cluster_infusion Continuous Infusion cluster_injection Single Injection cluster_analysis Data Analysis Informed_Consent Informed Consent Thyroid_Blockade Thyroid Blockade (Lugol's or SSKI) Informed_Consent->Thyroid_Blockade Hydration Hydration Thyroid_Blockade->Hydration Baseline_Samples Baseline Blood & Urine Samples Hydration->Baseline_Samples Priming_Dose Priming Dose & Continuous Infusion Baseline_Samples->Priming_Dose Single_Injection Single IV Injection Baseline_Samples->Single_Injection Equilibration_Infusion Equilibration (40-45 min) Priming_Dose->Equilibration_Infusion Timed_Collections_Infusion 3 x 15 min Timed Urine & Midpoint Blood Collections Equilibration_Infusion->Timed_Collections_Infusion Sample_Processing Sample Processing (Measure Urine Volume, Separate Plasma) Timed_Collections_Infusion->Sample_Processing Equilibration_Injection Equilibration (30-60 min) Single_Injection->Equilibration_Injection Timed_Collections_Injection 2-3 x 30-60 min Timed Urine & Bracketing Blood Collections Equilibration_Injection->Timed_Collections_Injection Timed_Collections_Injection->Sample_Processing Gamma_Counting Gamma Counting (Plasma, Urine, Standards) Sample_Processing->Gamma_Counting GFR_Calculation Calculate GFR for Each Period C = (U * V) / P Gamma_Counting->GFR_Calculation Average_GFR Calculate Average GFR GFR_Calculation->Average_GFR BSA_Correction BSA Correction Average_GFR->BSA_Correction Final_GFR Final GFR (mL/min/1.73 m²) BSA_Correction->Final_GFR

Caption: Experimental workflow for GFR calculation using Iothalamate I-125.

GFR_Calculation_Logic U Urine Radioactivity (U) (CPM/mL) UV Urinary Excretion Rate (U * V) U->UV V Urine Flow Rate (V) (mL/min) V->UV P Plasma Radioactivity (P) (CPM/mL) GFR_Uncorrected Uncorrected GFR C = (U * V) / P P->GFR_Uncorrected UV->GFR_Uncorrected GFR_Corrected Corrected GFR (mL/min/1.73 m²) GFR_Uncorrected->GFR_Corrected Height Patient Height (cm) BSA Body Surface Area (BSA) (m²) Height->BSA Weight Patient Weight (kg) Weight->BSA BSA->GFR_Corrected

Caption: Logical flow for the calculation of corrected GFR.

References

Application Notes and Protocols: Iothalamic Acid I-125 for Glomerular Filtration Rate (GFR) Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison and procedural guide for two common methodologies used to determine the Glomerular Filtration Rate (GFR) using Iothalamic Acid I-125: the single injection method and the continuous infusion method.

Introduction

Measuring GFR is a critical component in the evaluation of renal function for both clinical diagnostics and preclinical research in drug development.[1][2][3] this compound is a radiolabeled contrast agent that serves as a reliable exogenous filtration marker for GFR assessment.[1][4] The renal clearance of sodium iothalamate closely mirrors that of inulin, the gold-standard for GFR measurement, as it is freely filtered by the glomeruli without significant tubular secretion or reabsorption.[1] This document outlines the protocols for the two primary administration techniques: single injection and continuous infusion, and provides a comparative analysis to aid in the selection of the most appropriate method for specific research needs.

Method Comparison: Single Injection vs. Continuous Infusion

The choice between a single injection and a continuous infusion protocol depends on several factors, including the research setting, desired accuracy, and logistical constraints. The single injection method is generally simpler and less invasive, making it suitable for outpatient studies and large-scale clinical trials.[1] The continuous infusion method, while more complex, can provide a more direct measure of GFR under steady-state conditions.

FeatureSingle Injection MethodContinuous Infusion Method
Principle GFR is calculated from the plasma disappearance curve of a single bolus injection of I-125 iothalamate.GFR is determined from the clearance of I-125 iothalamate while a constant plasma concentration (steady-state) is maintained through a continuous infusion.
Advantages - Simpler to perform[1] - Less invasive - Suitable for outpatient settings and large clinical trials[1]- Considered a more direct and potentially more accurate measure of GFR at steady-state.
Disadvantages - Requires multiple blood samples over an extended period to accurately model the plasma disappearance curve.[5] - GFR calculation is more complex, often requiring specialized software for two-compartment model analysis.- More invasive, requiring a priming dose and continuous intravenous infusion. - More time-consuming to reach steady-state.
Typical Dose 10 - 30 µCi[2]20 - 100 µCi (includes priming and sustaining dose)[2]

Experimental Protocols

Single Injection Method

This protocol is adapted from established clinical and research procedures for GFR measurement using a single intravenous bolus of I-125 iothalamate.

3.1.1. Patient/Subject Preparation

  • Fasting: The subject should fast for at least 4 hours prior to the procedure. Diabetic subjects should fast for at least 2 hours.

  • Hydration: To ensure adequate diuresis, the subject should consume approximately 750 mL to 1.5 L of water about one to two hours before the injection.[1]

  • Thyroid Blocking: To prevent the uptake of free I-125 by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution orally. This is typically given as a few drops in water one to two days prior to and on the day of the study.

3.1.2. Materials

  • This compound (Glofil®-125) sterile solution

  • Syringes and needles for intravenous injection

  • Blood collection tubes (heparinized)

  • Urine collection containers

  • Gamma counter for radioactivity measurement

  • Centrifuge

3.1.3. Procedure

  • Baseline Samples: Collect a baseline blood sample and a complete urine void before the injection of the tracer.

  • Dose Administration: Administer a single intravenous injection of 10-30 µCi of I-125 iothalamate. The exact dose should be recorded.

  • Blood Sampling: Collect blood samples at precisely timed intervals after the injection. A typical schedule includes samples at 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes post-injection.

  • Urine Collection (Optional but Recommended): Timed urine collections can be performed to calculate renal clearance as a comparator to plasma clearance. If performed, the bladder should be emptied at the start of a collection period and the entire volume collected at the end.

  • Sample Processing: Centrifuge blood samples to separate plasma.

  • Radioactivity Measurement: Measure the radioactivity in duplicate aliquots of plasma and urine samples using a gamma counter.

3.1.4. GFR Calculation

The GFR is calculated from the plasma clearance of I-125 iothalamate using a two-compartment pharmacokinetic model. The plasma concentration-time data is fitted to a biexponential equation:

C(t) = A * e-αt + B * e-βt

Where:

  • C(t) is the plasma concentration at time t

  • A and B are the y-intercepts

  • α and β are the disposition rate constants for the distribution and elimination phases, respectively.

The clearance (Cl) is then calculated as:

Cl = Dose / (A/α + B/β)

This calculation is typically performed using specialized software.

Continuous Infusion Method

This protocol establishes a steady-state plasma concentration of I-125 iothalamate to calculate GFR.

3.2.1. Patient/Subject Preparation

Preparation is the same as for the single injection method, including fasting, hydration, and thyroid blocking.

3.2.2. Materials

  • This compound (Glofil®-125) sterile solution

  • Infusion pump

  • Syringes for priming dose and infusion

  • Intravenous catheter

  • Blood collection tubes (heparinized)

  • Urine collection containers

  • Gamma counter

  • Centrifuge

3.2.3. Procedure

  • Priming Dose: Administer an intravenous priming dose of I-125 iothalamate to rapidly achieve the desired plasma concentration. The dose is typically part of the total 20-100 µCi.

  • Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of I-125 iothalamate at a constant rate. The sustaining dose is diluted in sterile saline.

  • Equilibration Period: Allow 30-60 minutes for the plasma concentration of I-125 iothalamate to reach a steady state.

  • Blood and Urine Sampling: Once steady state is achieved, collect timed blood and urine samples. Typically, three consecutive collection periods of 20-30 minutes each are performed.

  • Sample Processing: Process blood and urine samples as described in the single injection method.

  • Radioactivity Measurement: Measure the radioactivity in plasma and urine samples.

3.2.4. GFR Calculation

At steady state, the rate of infusion is equal to the rate of excretion. The GFR is calculated using the following formula:

GFR = (U * V) / P

Where:

  • U = Concentration of I-125 iothalamate in urine (counts per minute/mL)

  • V = Urine flow rate (mL/minute)

  • P = Concentration of I-125 iothalamate in plasma (counts per minute/mL)

The GFR is typically corrected for body surface area (BSA) and expressed as mL/min/1.73 m².

Data Presentation

ParameterSingle Injection (Renal Clearance)Continuous Infusion (Renal Clearance)
Mean GFR (mL/min/1.73 m²) 106.3 ± 30.4104.2 ± 28.5
Precision (Coefficient of Variation) 8.8%Not explicitly stated, but considered the reference standard
Bias compared to reference Not significantly differentReference Method
Data adapted from a study comparing different iothalamate clearance methods.[1]

Visualizations

Signaling Pathway: Renal Clearance of this compound

Renal_Clearance cluster_blood Bloodstream cluster_nephron Nephron I-125_Iothalamate I-125 Iothalamate Glomerulus Glomerulus I-125_Iothalamate->Glomerulus Enters Kidney Bowmans_Capsule Bowman's Capsule Glomerulus->Bowmans_Capsule Freely Filtered Renal_Tubule Renal Tubule Bowmans_Capsule->Renal_Tubule Enters Tubule Urine Urine Renal_Tubule->Urine Excreted (No Reabsorption or Secretion)

Caption: Renal clearance of I-125 Iothalamate.

Experimental Workflow: Single Injection Method

Single_Injection_Workflow Start Start: Patient Preparation (Fasting, Hydration, Thyroid Block) Baseline Collect Baseline Blood and Urine Samples Start->Baseline Injection Single IV Injection of I-125 Iothalamate (10-30 µCi) Baseline->Injection Sampling Timed Blood Sampling (e.g., 5, 10, 15, 30, 60... min) Injection->Sampling Processing Sample Processing (Centrifugation, Aliquoting) Sampling->Processing Measurement Measure Radioactivity (Gamma Counter) Processing->Measurement Calculation Calculate GFR (Two-Compartment Model) Measurement->Calculation

Caption: Workflow for the single injection GFR method.

Experimental Workflow: Continuous Infusion Method

Continuous_Infusion_Workflow Start Start: Patient Preparation (Fasting, Hydration, Thyroid Block) Priming Administer IV Priming Dose Start->Priming Infusion Start Continuous IV Infusion of I-125 Iothalamate Priming->Infusion Equilibration Equilibration Period (30-60 min to reach steady state) Infusion->Equilibration Sampling Timed Blood and Urine Sampling (at steady state) Equilibration->Sampling Processing Sample Processing (Centrifugation, Aliquoting) Sampling->Processing Measurement Measure Radioactivity (Gamma Counter) Processing->Measurement Calculation Calculate GFR (GFR = UV/P) Measurement->Calculation

Caption: Workflow for the continuous infusion GFR method.

References

Application Notes and Protocols: Plasma Clearance Kinetics of Iothalamic Acid I-125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamic Acid I-125 (¹²⁵I-Iothalamate) is a radiopharmaceutical agent widely utilized as an exogenous filtration marker for the accurate determination of Glomerular Filtration Rate (GFR).[1][2] Its pharmacokinetic properties make it a reliable tool in renal function assessment, crucial for diagnosing and monitoring kidney diseases, as well as in drug development studies where nephrotoxicity is a concern.[1][3] This document provides detailed application notes on the plasma clearance kinetics of ¹²⁵I-Iothalamate and comprehensive protocols for its use in research and clinical settings.

¹²⁵I-Iothalamate is cleared from the body primarily through glomerular filtration, without significant tubular secretion or reabsorption, making its clearance rate closely approximate the GFR.[1][4] Studies have shown that its clearance is highly correlated with that of inulin, the gold-standard for GFR measurement.[5] The pharmacokinetics of ¹²⁵I-Iothalamate typically follow a two-compartment open model after intravenous administration.[5][6]

Physicochemical Properties

PropertyValueReference
Radionuclide Iodine-125 (¹²⁵I)[4]
Physical Half-life 60.14 days[4]
Primary Emissions Gamma rays (27-35 keV)[2]
Chemical Formula C₁₁H₉I₃N₂O₄ (for Iothalamic Acid)N/A
Molecular Weight 613.91 g/mol (for Iothalamic Acid)N/A
Storage Refrigerate at 2°C to 8°C[4]

Pharmacokinetic Parameters

The plasma clearance of ¹²⁵I-Iothalamate is a direct measure of GFR. The following table summarizes key pharmacokinetic parameters.

ParameterValuePopulation/NotesReference
Pharmacokinetic Model Two-compartment open modelPatients with varying degrees of renal insufficiency[5][6]
Effective Half-life Approximately 0.07 daysFollowing infusion administration[4]
Clearance vs. Inulin Clearance Clinulin = 1.08 * Clsodium iothalamate - 3.7 (ml/min)n=84, r=0.85, clearance range 2-163 ml/min[5]
Extrarenal Elimination Not detectedComparison with inulin clearance[5]
Protein Binding High affinity for plasma proteins (mainly albumin)Ensures the agent remains in the vascular compartment[2]

Experimental Protocols

Protocol 1: GFR Measurement by Single Intravenous Injection

This method is widely used due to its relative simplicity and reduced procedural time compared to continuous infusion.

1. Patient Preparation:

  • Thyroid Blockade: Administer 3 drops of Lugol's solution orally, three times a day, for one to two days prior to the test to prevent thyroid uptake of free ¹²⁵I.[4]

  • Hydration: Initiate an oral water load one hour before the test. Start with 20 mL/kg and encourage clear liquids until the test is complete to ensure adequate diuresis.[4]

  • Fasting: Pre-study fasting is recommended for standardization.[3]

2. ¹²⁵I-Iothalamate Administration:

  • Aseptically draw a calibrated dose of 10-30 µCi of ¹²⁵I-Iothalamate into a syringe.

  • Inject the dose intravenously. Record the exact time of injection.

3. Sample Collection:

  • Urine:

    • Have the patient empty their bladder immediately before injection (Urine control).

    • Wait 30 to 60 minutes, then collect the entire urine volume (Urine discard).

    • Collect subsequent entire urine voids at timed intervals (e.g., 30 or 60 minutes) for at least two collection periods (Urine #1, Urine #2). Record the exact start and end times and the volume of each collection.

  • Blood:

    • Draw 4-5 mL of blood into a heparinized tube at the midpoint of each urine collection period (Plasma #1, Plasma #2, etc.).[4]

4. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Measure the radioactivity (counts per minute, CPM) in duplicate aliquots of plasma and urine samples using a gamma counter.

5. GFR Calculation: The clearance is calculated for each period using the standard clearance formula:

  • Clearance (mL/min) = (U * V) / P

    • U = Radioactivity in urine (CPM/mL)

    • V = Urine flow rate (mL/min)

    • P = Radioactivity in plasma (CPM/mL) The final GFR is reported as the average of the clearance values from the collection periods.

Protocol 2: GFR Measurement by Subcutaneous Injection

This method offers an alternative to intravenous administration and has been shown to be reproducible in both adults and children.[7]

1. Patient Preparation:

  • Thyroid Blockade: Administer 5 drops of SSKI (Saturated Solution of Potassium Iodide) in 20 mL of water orally at the start of the procedure.[8]

  • Hydration: Provide a water load of 10 mL/kg over 90 minutes.[8]

2. ¹²⁵I-Iothalamate Administration:

  • Inject a weight-adjusted dose of ¹²⁵I-Iothalamate subcutaneously into the upper arm.[7][8]

3. Sample Collection:

  • Equilibration: Allow for an equilibration period after injection.

  • Urine: Collect timed urine samples as described in the intravenous protocol.

  • Blood: Draw blood samples at the midpoint of each urine collection period.[8]

4. Sample Processing, Analysis, and GFR Calculation:

  • Follow the same procedures for sample processing, radioactivity measurement, and GFR calculation as outlined in the intravenous protocol.

Visualizations

GFR_Measurement_Workflow cluster_prep Patient Preparation cluster_admin ¹²⁵I-Iothalamate Administration cluster_sampling Sample Collection cluster_analysis Analysis prep1 Thyroid Blockade (Lugol's Solution or SSKI) admin Intravenous or Subcutaneous Injection prep1->admin prep2 Hydration (Oral Water Load) prep2->admin sampling1 Timed Urine Collection admin->sampling1 sampling2 Midpoint Blood Draws admin->sampling2 analysis1 Measure Radioactivity (Gamma Counter) sampling1->analysis1 sampling2->analysis1 analysis2 Calculate Clearance ((U*V)/P) analysis1->analysis2

Caption: Experimental workflow for GFR measurement using ¹²⁵I-Iothalamate.

Two_Compartment_Model dose IV Dose central Central Compartment (Plasma) dose->central peripheral Peripheral Compartment (Tissue) central->peripheral k12 / k21 elimination Elimination (Renal Clearance) central->elimination k10

Caption: Two-compartment pharmacokinetic model for ¹²⁵I-Iothalamate.

References

Application Notes and Protocols for Iothalamic Acid I-125 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Iothalamic Acid I-125 (also referred to as 125I-Iothalamate) in animal models, primarily for the determination of the Glomerular Filtration Rate (GFR). The protocols and data presented are intended to assist in the design and execution of preclinical studies requiring assessment of renal function.

Introduction

This compound is a radiolabeled contrast agent widely utilized as an exogenous marker for measuring GFR in both clinical and preclinical settings.[1] Its primary advantages include being freely filtered by the glomeruli with minimal tubular secretion or reabsorption, making its clearance from the plasma a reliable indicator of GFR.[2] This document outlines the methodologies for its use in various animal models, data interpretation, and essential safety considerations.

Key Applications

  • Measurement of Glomerular Filtration Rate (GFR): The gold standard application for 125I-Iothalamate is the precise determination of GFR, a critical indicator of renal function.[3][4]

  • Kidney Disease Models: Assessing the progression and therapeutic response in animal models of acute kidney injury (AKI) and chronic kidney disease (CKD).

  • Nephrotoxicity Studies: Evaluating the potential nephrotoxic effects of novel drug candidates.

  • Pharmacokinetic Studies: While primarily a renal clearance marker, its pharmacokinetic profile can provide insights into drug distribution and elimination.[5]

Data Presentation

Pharmacokinetic Parameters of this compound
ParameterDescriptionTypical Value Range (Species Dependent)Reference
Primary Route of Elimination Renal (Glomerular Filtration)>95%[2]
Plasma Protein Binding Low to moderateVaries by species[1]
Volume of Distribution (Vd) Approximates extracellular fluid volumeVaries by species[5]
Biological Half-life Dependent on renal functionShorter in healthy animals, prolonged in renal impairment[5]

Note: Specific quantitative biodistribution data for this compound as a percentage of injected dose per gram (%ID/g) in various organs from peer-reviewed literature was not available in the conducted search. It is recommended that researchers establish these parameters for their specific animal models and experimental conditions.

Experimental Protocols

Protocol 1: GFR Measurement in Rodents (Rats/Mice) using Single Bolus Intravenous Injection

This protocol is adapted from established methodologies for GFR measurement in rodents.

Materials:

  • This compound (sterile, injectable solution)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for catheterization

  • Catheters (e.g., PE-50 for rats)

  • Heparinized saline

  • Blood collection tubes (e.g., heparinized microcapillary tubes)

  • Metabolic cages for urine collection (for conscious animal studies)

  • Gamma counter

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic protocol.

    • Surgically place a catheter in a suitable blood vessel (e.g., femoral vein or jugular vein for injection, and femoral artery or carotid artery for blood sampling). For chronic studies in conscious animals, exteriorize the catheters.

    • If urine is to be collected directly, a bladder catheter can be inserted. Alternatively, for studies in conscious animals, place the animal in a metabolic cage for timed urine collection.

  • Dose Preparation and Administration:

    • The recommended single intravenous dose for GFR measurement is in the range of 10-30 µCi for rats.[2] The dose for mice should be scaled down based on body weight.

    • Draw the calculated dose of 125I-Iothalamate into a syringe.

    • Administer the dose as a single bolus via the implanted venous catheter.

    • Flush the catheter with heparinized saline to ensure complete delivery of the dose.

  • Sample Collection:

    • Blood Samples: Collect blood samples (e.g., 50-100 µL) at multiple time points post-injection. Typical time points for rodents are 5, 10, 15, 30, 60, and 90 minutes.

    • Urine Samples: If performing clearance studies, collect urine over a defined period (e.g., 24 hours in a metabolic cage, or timed collections via a bladder catheter).

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Pipette a known volume of plasma and urine into counting tubes.

    • Measure the radioactivity (counts per minute, CPM) of each sample using a gamma counter.

    • Prepare standards by diluting the original 125I-Iothalamate solution to a known concentration to generate a standard curve for converting CPM to concentration (µCi/mL).

  • Data Analysis (Plasma Clearance):

    • Plot the plasma concentration of 125I-Iothalamate versus time.

    • Calculate the area under the curve (AUC) from time zero to infinity.

    • GFR is calculated as: GFR = Dose / AUC.

  • Data Analysis (Renal Clearance):

    • Calculate the urinary excretion rate (Urine Concentration x Urine Flow Rate).

    • GFR is calculated as: GFR = (Urine Concentration x Urine Flow Rate) / Plasma Concentration.

Protocol 2: GFR Measurement in Rodents using Continuous Intraperitoneal Infusion

This method is an alternative for conscious, spontaneously voiding rats, though intra-arterial infusion is considered the gold standard.[6]

Materials:

  • Same as Protocol 1, with the addition of an infusion pump.

Procedure:

  • Animal Preparation:

    • Surgically implant a catheter into the peritoneal cavity.

    • Implant an arterial catheter for blood sampling.[6]

  • Infusion Preparation and Administration:

    • Prepare an infusion solution of 125I-Iothalamate.

    • Connect the peritoneal catheter to an infusion pump.

    • Infuse the 125I-Iothalamate solution at a constant rate to achieve a steady-state plasma concentration.

  • Sample Collection and Analysis:

    • Once steady-state is achieved (determined empirically), collect blood and urine samples over timed intervals.

    • Process and analyze samples as described in Protocol 1.

  • Data Analysis:

    • At steady-state, the infusion rate is equal to the excretion rate.

    • GFR is calculated as: GFR = (Infusion Rate) / Plasma Concentration.

Note: Studies have shown that intraperitoneal infusion may lead to an overestimation of GFR compared to intra-arterial infusion due to incomplete urinary recovery of co-infused markers.[6]

Mandatory Visualizations

Experimental Workflow for GFR Measurement

GFR_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Catheterization) injection Intravenous Bolus Injection animal_prep->injection dose_prep Dose Preparation (10-30 µCi in Saline) dose_prep->injection blood_sampling Timed Blood Sampling (e.g., 5, 15, 30, 60, 90 min) injection->blood_sampling urine_sampling Timed Urine Collection (Optional, for renal clearance) injection->urine_sampling sample_processing Sample Processing (Plasma Separation) blood_sampling->sample_processing gamma_counting Gamma Counting (Measure Radioactivity) urine_sampling->gamma_counting sample_processing->gamma_counting data_analysis Data Analysis (Calculate GFR) gamma_counting->data_analysis

Caption: Workflow for GFR measurement using this compound.

Logical Relationship of GFR Calculation (Plasma Clearance)

GFR_Calculation cluster_inputs Experimental Inputs cluster_calculation Calculation Steps cluster_output Output dose Administered Dose (µCi) gfr GFR = Dose / AUC dose->gfr plasma_conc Plasma Concentration vs. Time Data auc Calculate Area Under the Curve (AUC) plasma_conc->auc auc->gfr result Glomerular Filtration Rate (mL/min) gfr->result

Caption: Logical steps for calculating GFR from plasma clearance data.

References

Application Notes and Protocols for Pediatric Glomerular Filtration Rate (GFR) Measurement with Iothalamate I-125

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of the Glomerular Filtration Rate (GFR) is crucial for the diagnosis and management of kidney disease in the pediatric population. It is a key indicator of renal function and is essential for appropriate drug dosing and monitoring the progression of renal pathology. While various methods exist for GFR determination, the use of radiolabeled tracers such as Iothalamate I-125 offers a precise and reliable approach. This document provides a detailed protocol for the measurement of GFR in pediatric patients using the single-injection Iothalamate I-125 plasma clearance method.

Iothalamate is a substance that is primarily cleared from the body by glomerular filtration, without significant tubular secretion or reabsorption.[1][2] When labeled with the radioisotope Iodine-125, its clearance from the plasma can be accurately measured to determine the GFR.[1][2] This method is considered reproducible and practical for use in children, including those with normal renal function and those with varying degrees of renal impairment.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the pediatric GFR measurement protocol using Iothalamate I-125.

Table 1: Iothalamate I-125 Dosing and Administration

ParameterValueNotes
Radiopharmaceutical Sodium Iothalamate I-125 (Glofil®-125)Sterile, nonpyrogenic aqueous solution.[5][6]
Adult Dose Range 10 - 30 µCi (0.37 - 1.11 MBq)The pediatric dose should be adjusted based on body weight.[5][7]
Pediatric Dosing Weight-adjustedA specific weight-based formula is not universally standardized. The ALARA (As Low As Reasonably Achievable) principle should be followed, with the dose scaled down from the adult dose by a qualified physician.[3][4]
Administration Route Intravenous (IV) injectionA single bolus injection is administered.[5]

Table 2: Normal Pediatric GFR Values by Age

AgeNormal GFR (mL/min/1.73 m²)
0–1 month20–60
1–12 months40–90
1–5 years90–110
6–12 years100–120
13–19 years110–130
(Data adapted from established pediatric nephrology resources.)

Experimental Protocol: Single-Injection Plasma Clearance Method

This protocol outlines the steps for GFR measurement in a pediatric patient using a single intravenous injection of Iothalamate I-125.

Patient Preparation
  • Informed Consent and Assent: Obtain informed consent from the parent or legal guardian and assent from the child, if age-appropriate.

  • Medical History: Review the patient's medical history for any contraindications or allergies.

  • Thyroid Protection: To prevent the uptake of free I-125 by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) or Lugol's solution. This is typically given orally one to two days prior to the procedure or on the day of the exam.

  • Hydration: Ensure the patient is well-hydrated to promote adequate urine flow. An oral water load of approximately 20 mL/kg may be given starting one hour before the test.

  • Fasting: No specific fasting requirements are generally needed, but institutional protocols may vary.

  • Contraindications: Avoid administration of iodinated contrast media within 24 hours of the GFR measurement.

Materials and Equipment
  • Sodium Iothalamate I-125 injection (Glofil®-125)

  • Calibrated dose calibrator

  • Sterile syringes and needles

  • Intravenous (IV) catheter

  • Heparinized blood collection tubes

  • Urine collection containers

  • Centrifuge

  • Gamma well counter

  • Pipettes and consumables for sample aliquoting

  • Personal protective equipment (PPE)

  • Lead shielding (as per institutional radiation safety guidelines)

Procedure
  • Dose Preparation and Measurement:

    • Using a calibrated dose calibrator, accurately measure the patient-specific dose of Iothalamate I-125.

    • Record the exact activity and the time of measurement.

  • IV Catheter Placement:

    • Insert an IV catheter into a suitable vein in the child's arm, hand, or foot. This will be used for both the injection and subsequent blood draws.

  • Baseline Blood Sample:

    • Prior to injecting the radiopharmaceutical, draw a baseline blood sample (approximately 2-3 mL) through the IV catheter into a heparinized tube. This sample will be used to measure background radioactivity.

  • Iothalamate I-125 Injection:

    • Administer the prepared dose of Iothalamate I-125 as a single intravenous bolus.

    • Record the exact time of injection.

  • Timed Blood Sampling:

    • Collect blood samples (approximately 2-3 mL each) through the IV catheter at precisely timed intervals post-injection. A typical sampling schedule is as follows:

      • 5, 10, and 15 minutes post-injection.

      • 2, 2.5, and 3 hours post-injection.

    • Note: The timing of the later blood draws may be adjusted based on the patient's age, weight, and estimated renal function.

    • Record the exact time of each blood draw.

  • Urine Collection (Optional but Recommended):

    • For a more comprehensive assessment, timed urine collections can be performed.

    • The bladder should be emptied immediately before the injection. This urine is discarded.

    • Collect all urine produced during specific intervals (e.g., 0-1 hour, 1-2 hours, 2-3 hours post-injection).

    • Record the total volume and the exact start and end times for each collection period.

Sample Processing and Analysis
  • Blood Samples:

    • Centrifuge the heparinized blood samples to separate the plasma.

    • Carefully pipette a precise volume (e.g., 1 mL) of plasma from each sample into counting tubes.

    • Prepare duplicate aliquots for each time point if sufficient volume is available.

  • Urine Samples:

    • Measure and record the total volume of each timed urine collection.

    • Pipette a precise volume (e.g., 1 mL) of urine from each collection into counting tubes.

    • Prepare duplicate aliquots for each collection period.

  • Radioactivity Measurement:

    • Using a gamma well counter, measure the radioactivity (counts per minute, CPM) of each plasma and urine aliquot.

    • Also, measure the background radioactivity of the baseline plasma sample.

    • Ensure that all samples are counted for a sufficient duration to obtain statistically reliable counts.

GFR Calculation

The GFR is calculated using the plasma clearance data. For a more simplified approach without urine collection, the two-compartment model is often used, which involves fitting the plasma concentration-time curve to a biexponential decay function.

For the urinary clearance method, the following formula is used for each collection period:

GFR (mL/min) = (U * V) / P

Where:

  • U = Radioactivity concentration in the urine sample (CPM/mL)

  • V = Urine flow rate (total urine volume in mL / collection time in minutes)

  • P = Radioactivity concentration in the plasma sample (CPM/mL) at the midpoint of the urine collection period. The plasma concentration at the midpoint can be determined by interpolation from the plasma disappearance curve.

The final GFR is often reported as an average of the values obtained from the different collection periods and is typically normalized to a body surface area of 1.73 m².

Radiation Safety in Pediatric Nuclear Medicine

The guiding principle for radiation exposure in pediatric patients is ALARA (As Low As Reasonably Achievable) . Children are more radiosensitive than adults, and every effort should be made to minimize their radiation dose without compromising the diagnostic quality of the study.

  • Dose Adjustment: The administered activity of Iothalamate I-125 must be adjusted based on the child's body weight.

  • Staff Protection: Healthcare professionals should adhere to standard radiation safety practices, including the use of PPE and appropriate shielding.

  • Patient and Family Communication: It is important to communicate the low level of radiation exposure and the benefits of the test to the parents or guardians to alleviate any concerns. Nuclear medicine procedures have been safely performed on children for many decades with no known adverse effects from the low doses used.

Visualizations

Experimental Workflow

GFR_Measurement_Workflow cluster_prep Patient Preparation cluster_procedure Procedure cluster_analysis Sample Analysis & Calculation prep1 Informed Consent/Assent prep2 Thyroid Protection (SSKI) prep1->prep2 prep3 Hydration prep2->prep3 proc1 Dose Preparation & Measurement prep3->proc1 proc2 IV Catheter Placement proc1->proc2 proc3 Baseline Blood Draw proc2->proc3 proc4 I-125 Iothalamate Injection proc3->proc4 proc5 Timed Blood Sampling proc4->proc5 proc6 Timed Urine Collection (Optional) proc4->proc6 analysis1 Sample Processing (Centrifugation) proc5->analysis1 proc6->analysis1 analysis2 Radioactivity Measurement (Gamma Counter) analysis1->analysis2 analysis3 GFR Calculation analysis2->analysis3 result Final GFR Report analysis3->result

Caption: Workflow for pediatric GFR measurement using Iothalamate I-125.

Logical Relationship of GFR Calculation

GFR_Calculation_Logic cluster_inputs Input Data cluster_processing Processing Steps urine_counts Urine Radioactivity (U) (CPM/mL) uv_product Calculate Total Urinary Excretion (U * V) urine_counts->uv_product urine_volume Urine Volume (V) (mL) urine_flow Calculate Urine Flow Rate (V / t) urine_volume->urine_flow collection_time Collection Time (t) (min) collection_time->urine_flow plasma_counts Plasma Radioactivity (P) (CPM/mL) gfr_formula GFR Calculation (U * V) / P plasma_counts->gfr_formula urine_flow->uv_product uv_product->gfr_formula final_gfr Normalized GFR (mL/min/1.73 m²) gfr_formula->final_gfr

Caption: Logical flow for the calculation of GFR from primary measurements.

References

Application Notes & Protocols: Establishing a Protocol for Large-Scale Clinical Trials Using Iothalamate I-125

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iothalamate Sodium I-125 is a radiopharmaceutical agent primarily utilized in diagnostic imaging for renal function tests.[1] It is considered a valuable tool for evaluating the glomerular filtration rate (GFR), a critical measure of kidney function.[2][3] The compound combines iothalamate with the radioactive isotope iodine-125.[1] Following intravenous administration, Iothalamate I-125 is filtered by the glomeruli without significant tubular secretion or reabsorption, making its clearance from the blood a reliable marker for GFR.[1][3] The iodine-125 isotope emits low-energy gamma radiation and has a physical half-life of 60.14 days.[2][3][4] This protocol outlines the procedures for utilizing Iothalamate I-125 in large-scale clinical trials, for instance, to monitor the renal safety of investigational drugs.

1.0 Objective To establish a standardized protocol for the safe and effective measurement of Glomerular Filtration Rate (GFR) using Iothalamate I-125 in participants of large-scale clinical trials.

2.0 Study Design and Subject Management

2.1. Participant Selection Criteria A table summarizing the inclusion and exclusion criteria for study participants.

Criteria Type Parameter Specification
Inclusion Age18-65 years
Informed ConsentSigned and dated informed consent document
Renal FunctionSerum creatinine ≤ 1.5 mg/dL or as per specific trial protocol
Exclusion Pregnancy/LactationConfirmed by test; subject must not be pregnant or breastfeeding
AllergyKnown hypersensitivity to iodine or contrast media
Concurrent MedicationsUse of medications known to significantly alter renal function (as defined by the main trial protocol)
Radiation ExposureParticipation in other radiopharmaceutical trials within the last 12 months

2.2. Subject Preparation

  • Subjects should be well-hydrated. Instruct participants to drink approximately 500 mL of water 1-2 hours before the procedure.

  • A baseline urine and blood sample should be collected prior to the administration of Iothalamate I-125.[5]

  • Verify the absence of pregnancy in female participants of childbearing potential.

3.0 Radiopharmaceutical Protocol

3.1. Materials and Equipment

Category Item Specifications
Radiopharmaceutical GLOFIL-125 (Sodium Iothalamate I-125 Injection)Sterile, nonpyrogenic aqueous solution. Approx. 250-300 µCi/mL.[3]
Administration Syringe shields, sterile syringes, needles/cathetersAs per institutional standards.[6]
Sample Collection Blood collection tubes (serum or plasma), urine collection containersLabeled with subject ID, time point, and date.
Measurement Calibrated gamma counter or scintillation detectorFor measuring I-125 radioactivity in samples.[1][7]
Safety Equipment Lead shielding, absorbent pads, disposable gloves, lab coats[6][7]
Decontamination Decontamination solution appropriate for radioiodineAs per institutional Radiation Safety Office guidelines.

3.2. Handling and Safety Precautions The handling of I-125 requires strict adherence to radiation safety protocols to minimize exposure to both personnel and patients.[3]

  • ALARA Principle: All procedures must adhere to the As Low As Reasonably Achievable (ALARA) principle for radiation exposure.

  • Personnel Monitoring: All personnel handling I-125 must wear radiation dosimetry badges (body and ring).[4] A baseline thyroid scan is recommended before an individual handles millicurie quantities of I-125.[4]

  • Shielding: Use lead shielding (at least 3mm thick) for vials and syringes containing I-125 to minimize external exposure.[4][7]

  • Personal Protective Equipment (PPE): Wear a lab coat and double disposable gloves when handling the radiopharmaceutical.[6][7] Change gloves frequently.

  • Ventilation: Handle open solutions of I-125 in a certified fume hood to prevent inhalation of any volatile iodine.[7]

  • Contamination Control: Cover work surfaces with absorbent, plastic-backed paper.[8] Regularly monitor work areas and hands for contamination with a suitable survey meter (e.g., NaI(Tl) detector).[9]

  • Waste Disposal: All radioactive waste (syringes, vials, contaminated PPE) must be segregated and disposed of in designated, shielded containers according to institutional and regulatory guidelines.[7]

cluster_prep Preparation Phase cluster_handling Handling & Administration cluster_post Post-Administration Receive Receive & Inspect I-125 Shipment Store Store in Shielded Container (2-8°C) Receive->Store PrepArea Prepare Shielded Work Area Store->PrepArea DonPPE Don PPE (Coat, Double Gloves) PrepArea->DonPPE Assay Assay Dose in Dose Calibrator DonPPE->Assay Draw Draw Dose into Shielded Syringe Assay->Draw Administer Administer to Patient Draw->Administer Dispose Dispose of Waste in Shielded Container Administer->Dispose Survey Survey Area for Contamination Administer->Survey Dispose->Survey Decontaminate Decontaminate if Necessary Survey->Decontaminate Contamination Found DoffPPE Remove & Dispose of PPE Survey->DoffPPE No Contamination Decontaminate->DoffPPE Wash Wash & Monitor Hands DoffPPE->Wash

Diagram 1: Logical workflow for safe handling of Iothalamate I-125.

4.0 Experimental Protocol: GFR Measurement

This protocol is based on the plasma clearance of Iothalamate I-125 following a single intravenous injection.[10]

4.1. Dosage and Administration

  • The prescribed dose of Iothalamate I-125 (typically 30-100 µCi) must be verified using a dose calibrator. The quantity administered should be within 20% of the prescribed dose.[11]

  • Record the exact activity, volume, and time of administration.

  • Administer the dose via a single intravenous (IV) bolus injection. Avoid rapid injections.[3]

  • Immediately following the injection, flush the line with sterile saline to ensure the full dose is delivered.

4.2. Sample Collection Schedule Accurate timing of sample collection is critical for reliable GFR estimation.[10]

Time Point Sample Type Notes
-15 minBlood & UrinePre-dose "background" samples.[5]
0 minI-125 AdministrationRecord exact time.
30 minBloodCollect from the contralateral arm to the injection site.
60 minBlood & Urine
90 minBlood
120 minBlood & Urine
180 minBlood
240 minBlood & Urine

4.3. Sample Handling and Processing

  • Collect blood samples into appropriate tubes (e.g., serum separator tubes).

  • Allow blood to clot, then centrifuge to separate serum.

  • Aliquot serum and urine samples into labeled cryovials.

  • Measure the radioactivity (counts per minute, CPM) of a precise volume (e.g., 1 mL) of each serum and urine sample using a calibrated gamma counter.

  • All samples should be handled by trained personnel in a designated radioactive laboratory.[12]

5.0 Data Analysis and Presentation

5.1. GFR Calculation The GFR is calculated from the plasma clearance of Iothalamate I-125. An open two-compartment model is often used to represent the plasma disappearance curve.[10] The clearance (Cl) can be calculated using the following formula, derived from the area under the curve (AUC) of the plasma concentration-time data:

  • Cl (mL/min) = Dose (CPM) / AUC (CPM*min/mL)

The AUC is determined by fitting the plasma radioactivity data to a biexponential decay curve.

5.2. Data Presentation Tables All quantitative data should be recorded and presented in a clear, tabular format.

Table 1: I-125 Administration Log

Subject ID Date Time of Admin Prescribed Dose (µCi) Administered Dose (µCi) Volume (mL) Administered By

| | | | | | | |

Table 2: Sample Radioactivity Measurements

Subject ID Sample Type Time Point (min) Volume (mL) CPM
Serum -15 1.0
Serum 30 1.0
Serum 60 1.0
Serum 90 1.0
Serum 120 1.0
Serum 180 1.0

| | Serum | 240 | 1.0 | |

Table 3: Calculated GFR Results

Subject ID Visit Number Date Calculated GFR (mL/min) Notes

| | | | | |

cluster_pre Pre-Procedure cluster_procedure GFR Measurement Procedure cluster_post Data Analysis & Reporting Screen Subject Screening & Inclusion/Exclusion Criteria Consent Informed Consent Screen->Consent Prep Subject Preparation (Hydration) Consent->Prep Baseline Collect Baseline Blood & Urine Samples Prep->Baseline Admin Administer I-125 Iothalamate (IV) Baseline->Admin Collect Timed Sample Collection (Blood & Urine) Admin->Collect Process Sample Processing (Centrifugation) Collect->Process Measure Measure Radioactivity (Gamma Counter) Process->Measure Calculate Calculate GFR from Plasma Clearance Curve Measure->Calculate Review Data Quality Control & Review Calculate->Review Report Final Report Generation Review->Report

Diagram 2: Experimental workflow for GFR measurement in a clinical trial.

6.0 Mechanism of Clearance

Iothalamate I-125 is an ideal marker for GFR because it is freely filtered from the blood by the kidney's glomeruli and is not significantly reabsorbed or secreted by the renal tubules.[1] This ensures that its rate of appearance in the urine directly reflects the filtration capacity of the kidneys.

cluster_blood Bloodstream cluster_kidney Kidney Nephron Blood I-125 Iothalamate in Blood Glomerulus Glomerulus Blood->Glomerulus Afferent Arteriole Glomerulus->Blood Efferent Arteriole (No Iothalamate) Tubule Renal Tubule Glomerulus->Tubule Freely Filtered Urine Urine Tubule->Urine Excreted

Diagram 3: Simplified mechanism of I-125 Iothalamate renal clearance.

References

Application Notes and Protocols for Iothalamate I-125 GFR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the necessary equipment and detailed protocols for conducting Glomerular Filtration Rate (GFR) studies using Iothalamate I-125. This method is a reliable tool for assessing renal function, crucial in both clinical diagnostics and preclinical drug development.

Introduction

The measurement of Glomerular Filtration Rate (GFR) is a key indicator of renal function. The use of the radioactive tracer Iodine-125 (I-125) labeled Iothalamate provides a precise and accurate method for determining GFR.[1][2] I-125 Iothalamate is a small molecule that is freely filtered by the glomerulus without significant tubular secretion or reabsorption, making it an ideal marker for GFR assessment.[3] This document outlines the essential equipment, detailed experimental procedures, and quality control measures required to perform Iothalamate I-125 GFR studies.

Necessary Equipment

The following table summarizes the essential equipment for conducting Iothalamate I-125 GFR studies.

Equipment CategoryItemKey Specifications & Purpose
Radiation Detection & Measurement Gamma CounterWell-type NaI(Tl) scintillation detector optimized for low-energy gamma emitters like I-125 (27-35 keV).[2][4] Used for accurate counting of radioactivity in plasma and urine samples.
Dose CalibratorIonization chamber-based instrument for accurate measurement of the I-125 Iothalamate dose before administration.[5] Specific calibration settings for I-125 are required.
Sample Preparation & Handling CentrifugeRefrigerated centrifuge for the separation of plasma from whole blood. Capable of achieving speeds around 3000 rpm.[6]
Precision PipettesCalibrated micropipettes for accurate volume measurements of plasma, urine, and radioactive standards.
Vortex MixerFor thorough mixing of samples.
Collection TubesHeparinized tubes for blood collection to prevent coagulation.[7] Plain tubes for urine collection.
Administration & Subject Monitoring Syringes & NeedlesSterile syringes (e.g., 1 mL, 5 mL) and needles for dose preparation and administration (intravenous or subcutaneous).[7]
Intravenous (IV) CatheterFor ease of repeated blood sampling.[7]
Blood Pressure MonitorFor monitoring the subject's vital signs during the study.
Safety & Quality Control Lead ShieldingLead bricks and vial shields to minimize radiation exposure to personnel.[8][9]
Radioactive StandardsCertified I-125 reference standards for calibration and quality control of the gamma counter and dose calibrator.[10]
Decontamination SuppliesMaterials for cleaning up any potential radioactive spills.

Experimental Protocols

Two primary methods are utilized for Iothalamate I-125 GFR studies: the single intravenous injection method and the continuous intravenous infusion method.

Single Intravenous Injection Method

This is the most commonly used method due to its relative simplicity.

Patient Preparation:

  • Patients should be well-hydrated. An oral water load of 10-20 mL/kg is recommended, starting one hour before the test.[3]

  • To block thyroid uptake of free I-125, Lugol's solution (3 drops orally, three times a day) may be administered for one to two days prior to the test.[3]

  • A background blood and urine sample should be collected before the administration of the tracer.[3]

Dose Preparation and Administration:

  • The suggested dose of I-125 Iothalamate for a single intravenous injection is 10 to 30 µCi (0.37-1.11 MBq) for an average adult (70 kg).[3]

  • The exact dose must be measured using a calibrated dose calibrator immediately before administration.[3]

  • The dose is administered intravenously.[3]

Sample Collection:

  • Following the injection, timed blood and urine samples are collected. A typical schedule is as follows:

    • 30-60 minutes post-injection: Discard the first urine collection. Draw the first blood sample (Plasma #1).[3]

    • Another 30-60 minutes later: Collect the entire urine volume (Urine #1). Immediately draw the second blood sample (Plasma #2).[3]

    • After a final 30-60 minutes: Collect the final urine sample (Urine #2). Draw the final blood sample (Plasma #3).[3]

  • Record the exact time of each blood draw and the start and end times of each urine collection period.

  • Measure the total volume of each urine collection.

Sample Processing and Analysis:

  • Centrifuge the heparinized blood samples at approximately 3000 rpm for 10 minutes to separate the plasma.[6]

  • Pipette aliquots (e.g., 1 mL) of plasma and urine from each collection period into counting tubes.

  • Count the radioactivity in each sample using a gamma counter. All counts should be corrected for background radiation.[3]

Continuous Intravenous Infusion Method

This method aims to achieve a constant plasma concentration of the tracer.

Dose Preparation and Administration:

  • The suggested total dose is 20 to 100 µCi (0.74-3.7 MBq).[3]

  • The dose is divided into a priming dose and a sustaining dose. The sustaining dose is diluted in isotonic saline.[3]

  • The priming dose is injected intravenously, followed immediately by the infusion of the sustaining dose at a constant rate (e.g., 0.5 mL/min) using an infusion pump.[3]

  • An equilibration period of 40-45 minutes is required to reach a steady plasma concentration.[3]

Sample Collection and Processing:

  • After equilibration, collect three consecutive 15-minute urine samples.[3]

  • Draw a 5 mL blood sample at the midpoint of each urine collection period.[3]

  • Process the blood and urine samples as described in the single injection method.

Data Presentation and GFR Calculation

All quantitative data should be recorded in a structured format. The GFR is calculated using the following formula:

C = (U x V) / P

Where:

  • C = Glomerular Filtration Rate (in mL/min)

  • U = Urinary concentration of radioactivity (in net counts/min/mL)[3]

  • V = Urinary flow rate (in mL/min)[3]

  • P = Plasma concentration of radioactivity (in net counts/min/mL)[3]

The GFR is typically normalized to a standard body surface area of 1.73 m².

Table of Typical GFR Study Parameters:

ParameterSingle Injection MethodContinuous Infusion Method
I-125 Iothalamate Dose 10 - 30 µCi20 - 100 µCi
Administration Route Intravenous bolusIntravenous priming dose followed by continuous infusion
Equilibration Time N/A40 - 45 minutes
Blood Sampling Times 30-60 minute intervals post-injectionMidpoint of each urine collection
Urine Collection Periods Two to three 30-60 minute periodsThree consecutive 15-minute periods
Centrifugation Speed ~3000 rpm~3000 rpm
Centrifugation Time 10 minutes10 minutes

Quality Control

Regular quality control of the equipment is essential for accurate and reproducible GFR measurements.

Table of Quality Control Procedures:

EquipmentQC TestFrequencyAcceptance Criteria
Gamma Counter Energy Calibration DailyPeak should be centered in the I-125 energy window (27-35 keV).
Background Check DailyBackground counts should be low and stable.
Efficiency Monitoring DailyUsing a Cesium-137 standard, efficiency should be consistent.[7]
Constancy Check DailyUsing an I-125 standard, counts should be within ±5% of the expected value.[7]
Dose Calibrator Constancy Check DailyUsing a long-lived reference source (e.g., Cs-137), readings should be within ±5% of the expected value.
Accuracy Test AnnuallyUsing certified I-125 reference standards, readings should be within ±5% of the standard's activity.
Linearity Test QuarterlyThe calibrator's response should be linear across the range of activities used.
Geometry Test At installation and after repairsThe response should be independent of the sample's volume and position within the chamber.

Visualizations

Experimental Workflow

GFR_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis Patient_Prep Patient Preparation (Hydration, Thyroid Block) Dose_Prep Dose Preparation & Assay (I-125 Iothalamate) Administration Tracer Administration (Intravenous) Dose_Prep->Administration Blood_Sampling Timed Blood Sampling Administration->Blood_Sampling Urine_Sampling Timed Urine Collection Administration->Urine_Sampling Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation Aliquoting Aliquoting Plasma & Urine Urine_Sampling->Aliquoting Centrifugation->Aliquoting Gamma_Counting Gamma Counting Aliquoting->Gamma_Counting Calculation GFR Calculation (C = UV/P) Gamma_Counting->Calculation Normalization Normalization to BSA Calculation->Normalization Reporting Final Report Normalization->Reporting

Caption: Workflow for Iothalamate I-125 GFR studies.

Logical Relationship of Key Components

GFR_Components cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Tracer I-125 Iothalamate Administration Administration Tracer->Administration Patient Patient/Subject Patient->Administration Sampling Blood & Urine Sampling Administration->Sampling Measurement Radioactivity Measurement Sampling->Measurement GFR_Value GFR (mL/min) Measurement->GFR_Value Renal_Function Assessment of Renal Function GFR_Value->Renal_Function

References

Application Notes and Protocols for Iothalamic Acid I-125 Analysis in Urine and Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamic acid labeled with Iodine-125 (I-125) is a radiopharmaceutical agent utilized as an exogenous filtration marker for the precise measurement of the Glomerular Filtration Rate (GFR).[1][2][3] GFR is a critical measure of kidney function, and its accurate determination is essential in the diagnosis and management of renal diseases, as well as in monitoring the effects of nephrotoxic or renoprotective agents in drug development.[1][4] The renal clearance of sodium iothalamate closely mirrors that of inulin, the gold standard for GFR measurement, as it is freely filtered by the glomeruli without significant tubular secretion or reabsorption.[1][5] This document provides detailed application notes and protocols for the collection of urine and plasma samples for the analysis of Iothalamic Acid I-125.

Principles of GFR Measurement with I-125 Iothalamate

The methodology is based on the principle of clearance, which describes the volume of plasma from which a substance is completely removed by the kidneys per unit of time. Following the administration of a known quantity of I-125 iothalamate, its concentration is measured in plasma and urine samples collected over a specific period.[1][2] The GFR is then calculated using the formula C=UV/P, where 'C' is the clearance rate (GFR), 'U' is the urinary concentration of the marker, 'V' is the urinary flow rate, and 'P' is the plasma concentration of the marker.[5]

Data Summary

The following tables summarize key quantitative data relevant to the use of I-125 Iothalamate for GFR measurement.

ParameterValueReference
Physical Half-life of I-125 60.14 days[5]
Effective Half-life (post-infusion) ~0.07 days[5]
Intra-test GFR Coefficient of Variation ~10%[4]
Inter-test GFR Coefficient of Variation ~6%[4]
Radiation Emission Low-energy gamma radiation (27-35 keV)[2]
Method ComparisonKey FindingsReference
I-125 Iothalamate vs. Inulin Clearance Urinary 125 I-iothalamate clearance shows a small positive bias compared to urinary inulin clearance, potentially due to minor tubular secretion.[6]
I-125 Iothalamate vs. Creatinine Clearance In patients with mild to advanced renal failure, creatinine clearance can overestimate GFR by 18% to 32% compared to iothalamate clearance.[6][7]

Experimental Protocols

Two primary methods for GFR determination using I-125 Iothalamate are the single intravenous injection method and the continuous intravenous infusion method.

Protocol 1: Single Intravenous Injection Method

This method is simpler to perform and requires fewer blood samples.[5]

Patient Preparation:

  • Administer Lugol's solution (3 drops orally, three times a day) for one to two days prior to the test to block thyroid uptake of free I-125.[5]

  • Initiate an oral water load (20 mL/kg) one hour before the test and encourage fluid intake until the test is complete to ensure adequate diuresis.[5]

Procedure:

  • The patient should empty their bladder completely; this urine is labeled as "Urine control".[5]

  • Inject 10-30 µCi of Glofil-125 (Sodium Iothalamate I-125) intravenously.[5]

  • Wait for an equilibration period of 30 to 60 minutes.[5]

  • Collect the entire urine volume and label it "Urine discard".[5]

  • Draw 4 to 5 mL of blood into a heparinized tube. Label this as "Plasma #1".[5]

  • After another 30 to 60 minutes, collect the entire urine volume and label it "Urine #1".[5]

  • Immediately draw a second blood specimen (4-5 mL) and label it "Plasma #2".[5]

  • After a final 30 to 60-minute interval, collect the entire urine volume and label it "Urine #2".[5]

  • Draw a final blood specimen immediately and label it "Plasma #3".[5]

Protocol 2: Continuous Intravenous Infusion Method

This method is designed to achieve a steady-state plasma concentration of the tracer.

Patient Preparation:

  • Ensure adequate diuresis (urine flow > 3 mL/min) by providing an oral water load of 1,500 mL two hours before the study.[5]

Procedure:

  • Administer a priming dose of I-125 iothalamate intravenously.

  • Immediately begin a continuous intravenous infusion of I-125 iothalamate (20 to 100 µCi for an average 70 kg patient).[5]

  • Allow for an equilibration period.

  • Collect urine over three consecutive, accurately timed periods.[5]

  • Towards the midpoint of each urine collection period, draw a blood sample. Blood samples can be obtained via direct venipuncture or through a two-way stopcock on the infusion line, ensuring the first 30 mL is discarded to clear the tubing of infusion fluid.[5]

Sample Handling and Processing

Plasma:

  • Collect blood in heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Aliquot the plasma into labeled storage vials.

Urine:

  • Accurately measure and record the total volume of each urine collection.

  • Aliquot urine samples into labeled storage vials.

Storage: Store all plasma and urine aliquots at refrigerated temperatures until they are ready for analysis.[8]

Analysis: The radioactivity in the plasma and urine samples is counted using a standard gamma-ray scintillation well detector. All counts should be corrected for background activity.[5]

Visualized Workflows

GFR_Single_Injection_Workflow cluster_prep Patient Preparation cluster_procedure Sample Collection Procedure cluster_analysis Sample Analysis prep1 Administer Lugol's Solution prep2 Oral Water Load prep1->prep2 proc1 Empty Bladder (Urine Control) prep2->proc1 proc2 Inject 10-30 µCi I-125 Iothalamate proc1->proc2 proc3 Equilibration (30-60 min) proc2->proc3 proc4 Collect Urine (Discard) proc3->proc4 proc5 Draw Blood (Plasma #1) proc4->proc5 proc6 Collect Urine (Urine #1) proc5->proc6 proc7 Draw Blood (Plasma #2) proc6->proc7 proc8 Collect Urine (Urine #2) proc7->proc8 proc9 Draw Blood (Plasma #3) proc8->proc9 analysis1 Measure Radioactivity (Gamma Counter) proc9->analysis1 analysis2 Calculate GFR (C=UV/P) analysis1->analysis2

Caption: Workflow for Single Intravenous Injection Method.

GFR_Continuous_Infusion_Workflow cluster_prep Patient Preparation cluster_procedure Sample Collection Procedure cluster_analysis Sample Analysis prep1 Oral Water Load (1500 mL) proc1 Priming Dose of I-125 Iothalamate prep1->proc1 proc2 Start Continuous Infusion proc1->proc2 proc3 Equilibration Period proc2->proc3 proc4 Urine Collection Period 1 proc3->proc4 proc5 Blood Draw 1 proc4->proc5 proc6 Urine Collection Period 2 proc5->proc6 proc7 Blood Draw 2 proc6->proc7 proc8 Urine Collection Period 3 proc7->proc8 proc9 Blood Draw 3 proc8->proc9 analysis1 Measure Radioactivity (Gamma Counter) proc9->analysis1 analysis2 Calculate GFR (C=UV/P) analysis1->analysis2

Caption: Workflow for Continuous Intravenous Infusion Method.

Safety Precautions

As with any radioactive material, appropriate safety measures must be taken to minimize radiation exposure to both the patient and laboratory personnel.[5] Radiopharmaceuticals should only be handled by qualified and trained individuals.[5] The low-energy gamma radiation emitted by I-125 reduces the overall radiation exposure compared to other isotopes.[2] Patients should be encouraged to maintain a high fluid intake and void frequently after the procedure to minimize radiation exposure to the bladder.[9]

References

Application Notes and Protocols for Iothalamic Acid I-125 Clearance Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iothalamic acid labeled with Iodine-125 (¹²⁵I-Iothalamate) is a radiopharmaceutical agent widely used as an exogenous filtration marker for the accurate determination of Glomerular Filtration Rate (GFR).[1][2] GFR is a critical measure of kidney function and is essential in the diagnosis and management of renal diseases, as well as in the development of new drugs where renal clearance is a key pharmacokinetic parameter. This document provides detailed application notes and protocols for the data analysis of ¹²⁵I-Iothalamate clearance studies, with a focus on utilizing pharmacokinetic software for robust and reproducible results.

Data Presentation: Summary of Quantitative Data

Effective data analysis begins with the clear presentation of results. The following tables provide a structured summary of typical pharmacokinetic parameters for ¹²⁵I-Iothalamate clearance in different populations.

Table 1: Typical ¹²⁵I-Iothalamate Clearance Values

Patient PopulationMean Clearance (mL/min/1.73 m²)Range (mL/min/1.73 m²)
Normal Renal Function10044 - 117[3][4][5][6]
Mild Renal Impairment60-
Advanced Renal Failure20-

Table 2: Pharmacokinetic Parameters of ¹²⁵I-Iothalamate in Patients with End-Stage Renal Disease (ESRD)

ParameterMean ValueStandard Deviation
Plasma Clearance (mL/min)3.1± 1.8[7]
Elimination Rate Constant (β) (hr⁻¹)0.0164± 0.01[7]
Terminal Half-life (hours)61± 42[7]
Volume of Distribution (L)11± 3.9[7]

Experimental Protocols

Accurate data analysis is predicated on a well-designed and executed experimental protocol. Below are detailed methodologies for ¹²⁵I-Iothalamate clearance studies.

Protocol 1: ¹²⁵I-Iothalamate Administration and Plasma Sampling

This protocol is adapted from established clinical procedures.

Materials:

  • Glofil-125 (Sodium Iothalamate I-125 Injection)[8]

  • Sterile syringes and needles

  • Heparinized blood collection tubes

  • Centrifuge

  • Gamma counter

  • Calibrated timer

Procedure:

  • Patient Preparation: Ensure the patient is well-hydrated. Record the patient's height and weight for body surface area (BSA) calculation.

  • Dose Preparation: The suggested dose for a single intravenous injection is typically 10 to 30 µCi (0.37-1.11 megabecquerels).[8] The exact dose should be measured using a suitable radioactivity calibration system immediately prior to administration.

  • Administration: Administer the prepared dose of ¹²⁵I-Iothalamate via a single intravenous (IV) bolus injection into a suitable vein, typically in the arm. Record the exact time of injection.

  • Blood Sampling:

    • Collect blood samples from the contralateral arm to avoid contamination.

    • A typical sampling schedule includes collections at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection.

    • Collect 3-5 mL of blood into heparinized tubes at each time point.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Radioactivity Measurement:

    • Pipette a precise volume (e.g., 1 mL) of plasma from each sample into a counting tube.

    • Measure the radioactivity (counts per minute, CPM) of each plasma sample using a gamma counter.

    • Correct all counts for background radiation.

Data Analysis Protocols

The analysis of plasma concentration-time data can be performed using two primary methods: Non-Compartmental Analysis (NCA) and Compartmental Analysis. Phoenix® WinNonlin® is the industry-standard software for these analyses.[9]

Protocol 2: Non-Compartmental Analysis (NCA) using Phoenix® WinNonlin®

NCA is a model-independent method to determine key pharmacokinetic parameters.

Data Input Format:

Prepare a dataset with the following columns:

  • Subject ID: A unique identifier for each subject.

  • Time: The time of each blood sample collection (in hours or minutes).

  • Concentration: The measured radioactivity (CPM or converted to concentration units) in the plasma at each time point.

Step-by-Step Procedure in Phoenix® WinNonlin®:

  • Create a New Project: Open Phoenix WinNonlin and create a new project.

  • Import Data: Import your prepared dataset into the project.

  • Send to NCA: Right-click on your dataset and select "Send To" > "NonCompartmental Analysis" > "NCA".

  • Map Variables: In the NCA object's "Main Mappings" panel, map your data columns to the appropriate contexts:

    • Map the "Time" column to the "Time" context.

    • Map the "Concentration" column to the "Concentration" context.

    • Map the "Subject ID" column to the "Sort" context.

  • Dosing Information: In the "Dosing" panel, input the administered dose for each subject.

  • Analysis Options:

    • Select the appropriate "Model Type" (Plasma).

    • Choose the "Calculation Method" for the Area Under the Curve (AUC), typically the "Linear Log Trapezoidal" method.

  • Execute Analysis: Run the analysis by clicking the "Execute" button.

  • Review Results: The software will generate a comprehensive output including:

    • Final Parameters Pivoted: A table containing the calculated pharmacokinetic parameters for each subject. Key parameters include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC_last: Area under the concentration-time curve from time zero to the last measurable concentration.

      • AUC_inf: Area under the concentration-time curve extrapolated to infinity.

      • CL: Total body clearance, calculated as Dose / AUC_inf.[10][11][12]

      • Vd: Volume of distribution.

      • t1/2: Terminal half-life.

    • Plots: Visual representations of the plasma concentration-time profiles for each subject.

Protocol 3: Two-Compartment Model Analysis

The pharmacokinetics of ¹²⁵I-Iothalamate are well-described by a two-compartment model following intravenous administration.[13] This model assumes the drug distributes between a central compartment (plasma) and a peripheral compartment (tissues).

The Two-Compartment Model Equation:

The plasma concentration (Ct) at any given time (t) after a bolus IV injection is described by the following biexponential equation:

Ct = Ae-αt + Be-βt

Where:

  • A and B are the y-intercepts of the distribution and elimination phases, respectively.

  • α and β are the hybrid rate constants for the distribution and elimination phases, respectively.

Data Analysis Workflow:

  • Data Input: The data format is the same as for NCA.

  • Model Selection: In a pharmacokinetic modeling software like Phoenix® WinNonlin®, select a two-compartment intravenous bolus model from the model library.

  • Parameter Estimation: The software will use an iterative process to fit the model to the experimental data and estimate the parameters A, B, α, and β.

  • Clearance Calculation: Clearance (CL) can be calculated from the model parameters using the formula: CL = Dose / (A/α + B/β)

  • Model Evaluation: Assess the goodness of fit of the model by examining visual plots (observed vs. predicted concentrations) and statistical parameters provided by the software.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_processing Sample Processing cluster_analysis Data Analysis Patient_Prep Patient Preparation (Hydration, Height, Weight) Dose_Prep ¹²⁵I-Iothalamate Dose Preparation Patient_Prep->Dose_Prep Administration IV Bolus Injection Dose_Prep->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Sep Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Sep Radio_Measure Radioactivity Measurement (Gamma Counting) Plasma_Sep->Radio_Measure Data_Input Data Input to Software Radio_Measure->Data_Input PK_Analysis Pharmacokinetic Analysis (NCA or Compartmental) Data_Input->PK_Analysis Results Results Interpretation PK_Analysis->Results

Caption: Experimental workflow for ¹²⁵I-Iothalamate clearance measurement.

Data Analysis Logical Flow

G cluster_data Input Data cluster_nca Non-Compartmental Analysis (NCA) cluster_ca Two-Compartment Analysis cluster_output Output Plasma_Data Plasma Concentration-Time Data AUC_Calc Calculate AUC (Trapezoidal Rule) Plasma_Data->AUC_Calc Model_Fit Fit to Two-Compartment Model (Ct = Ae⁻ᵃᵗ + Be⁻ᵇᵗ) Plasma_Data->Model_Fit Dose_Data Dose Administered CL_NCA Calculate Clearance (CL = Dose / AUC) Dose_Data->CL_NCA CL_CA Calculate Clearance from Model Parameters Dose_Data->CL_CA AUC_Calc->CL_NCA PK_Params Pharmacokinetic Parameters (Cmax, Tmax, t1/2, Vd) CL_NCA->PK_Params Model_Fit->CL_CA GFR_Est GFR Estimation CL_CA->GFR_Est

Caption: Logical flow of data analysis for ¹²⁵I-Iothalamate clearance.

Two-Compartment Model Signaling Pathway

G Central Central Compartment (Plasma) Peripheral Peripheral Compartment (Tissues) Central->Peripheral k12 (Distribution) Elimination Elimination Central->Elimination k10 (Elimination) Peripheral->Central k21 (Redistribution)

Caption: Two-compartment model for ¹²⁵I-Iothalamate pharmacokinetics.

References

Troubleshooting & Optimization

Technical Support Center: Glomerular Filtration Rate (GFR) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to inaccurate urine collection in Glomerular Filtration Rate (GFR) measurement.

Frequently Asked Questions (FAQs)

Q1: What is the Glomerular Filtration Rate (GFR) and why is its accurate measurement critical?

The Glomerular Filtration Rate (GFR) is considered the most reliable indicator of kidney function.[1] It measures the rate at which fluid is filtered through the glomeruli of the kidneys.[2][3] Accurate GFR measurement is crucial for:

  • Diagnosing and staging chronic kidney disease (CKD).[4]

  • Adjusting drug dosages for medications cleared by the kidneys.[5]

  • Monitoring the progression of kidney disease and the effectiveness of treatments.

  • Assessing kidney function in potential kidney donors.

Q2: What are the common methods for GFR measurement?

GFR can be measured (mGFR) using exogenous or endogenous markers, or estimated (eGFR) using formulas. Each method has its advantages and disadvantages.

Method Marker Principle Advantages Disadvantages
Measured GFR (mGFR)
Renal ClearanceInulin"Gold Standard". Freely filtered, not secreted or reabsorbed.[2][6]Most accurate method.Requires continuous intravenous infusion and timed urine collection; not practical for routine clinical use.[6]
Renal ClearanceCreatinine (Endogenous)Measures the clearance of creatinine from plasma via urine excretion over a timed period (usually 24 hours).[3]Uses a naturally produced marker; cost-effective.Overestimates GFR by 10-20% due to tubular secretion.[3][7] Prone to errors from incomplete urine collection.[2][8]
Plasma ClearanceIohexol, 99mTc-DTPA, 51Cr-EDTAMeasures the rate of disappearance of an injected marker from the bloodstream.[4]Highly accurate; avoids the need for urine collection.[4]Requires intravenous injection and multiple timed blood draws; can be expensive and impractical.[4]
Estimated GFR (eGFR)
FormulasCreatinine (Endogenous)Equations (e.g., CKD-EPI, MDRD) use serum creatinine, age, sex, and sometimes race to estimate GFR.[5][9]Simple blood test required; avoids urine collection; convenient for routine screening.[9]Less accurate in certain populations (e.g., extremes of age or muscle mass, pregnancy).[8][9] Not a direct measurement of GFR.

Q3: What is the primary source of error when measuring GFR with timed urine collection?

The most significant source of error in measuring GFR via creatinine clearance is an incomplete urine collection.[2] Studies indicate that over 30% of 24-hour urine collections are incomplete, which leads to an underestimation of analyte excretion and an inaccurate, misleadingly low GFR calculation.[10]

Q4: How can I assess if a 24-hour urine collection is complete?

The completeness of a 24-hour urine collection can be assessed by comparing the measured 24-hour creatinine excretion in the sample to an expected value. The expected daily creatinine excretion is relatively constant for an individual and is dependent on muscle mass.[3] An estimated 24-hour creatinine excretion can be calculated based on the patient's weight, sex, race, and age.[10] A significant deviation between the measured and expected values suggests an incomplete collection.

Q5: Is it possible to correct for an incomplete urine collection?

Yes, it is possible to mathematically correct for the undercollection of urine. The correction involves adjusting the measured analyte (e.g., sodium, creatinine) excretion by a factor derived from the ratio of an estimated 24-hour creatinine excretion to the measured 24-hour creatinine excretion from the collected sample.[10] This adjustment can significantly mitigate the misleadingly low results caused by undercollection.[10]

Q6: What are the alternatives to GFR measurement that do not require timed urine collection?

The primary alternatives that bypass the need for timed urine collection are:

  • Estimated GFR (eGFR): Calculated from serum creatinine levels using validated equations like the CKD-EPI or MDRD formula.[5][9] This is the most common method in clinical practice.

  • Plasma Clearance of Exogenous Markers: Methods using markers like iohexol involve injecting a substance and measuring its rate of disappearance from the blood over several hours.[4][11] This approach is highly accurate and is recommended when a precise GFR measurement is necessary.[2]

Troubleshooting Guides

Problem 1: The calculated GFR from a 24-hour urine collection is unexpectedly low.

  • Suspected Cause: Incomplete urine collection is the most common reason for an artificially low GFR value when using the creatinine clearance method.[10]

  • Troubleshooting Steps:

    • Verify Collection Procedure: Confirm with the patient or technician that the 24-hour urine collection protocol was followed precisely, including starting with an empty bladder and collecting every void for the full 24 hours.[12]

    • Assess Collection Adequacy: Use the protocol below to estimate the expected 24-hour creatinine excretion. If the measured excretion is significantly lower, the collection was likely incomplete.

    • Apply Correction Formula: If an incomplete collection is suspected, use the provided protocol to adjust the measured values. This can provide a more accurate reflection of the true GFR.

    • Consider Repeat Collection: If the collection is deemed unreliable, a repeat collection with reinforced instructions may be necessary.

    • Alternative Measurement: For critical applications, confirm the GFR using a method that does not rely on urine collection, such as an eGFR calculation or a plasma clearance method.[4]

Problem 2: There is a significant discrepancy between GFR measured by creatinine clearance and eGFR calculated from a formula.

  • Suspected Causes:

    • Inaccurate Urine Collection: An incomplete urine collection will lower the creatinine clearance value but will not affect the eGFR.[10]

    • Physiological Factors: Creatinine clearance naturally overestimates GFR by 10-20% because creatinine is not only filtered but also secreted by the renal tubules.[3][7] eGFR equations are designed to account for this and other variables to provide a better estimate of the true GFR.

    • Patient Characteristics: eGFR equations can be less accurate in individuals with extremes in muscle mass (e.g., amputees, bodybuilders, malnourished patients) or those on a high-protein diet, which can affect serum creatinine levels independently of GFR.[9]

  • Troubleshooting Steps:

    • Evaluate Urine Collection: First, rule out an incomplete urine collection for the creatinine clearance measurement as described in Problem 1.

    • Review Patient Factors: Assess if the patient has characteristics that might reduce the accuracy of the eGFR formula.

    • Interpret with Context: Understand that a perfect match is not expected. A higher creatinine clearance value compared to eGFR is physiologically plausible due to tubular secretion.[7] A lower value, however, strongly suggests an undercollection issue.

    • Confirmatory Testing: If the discrepancy is large and clinically significant, a more accurate "gold standard" measurement using an exogenous filtration marker like inulin or iohexol may be warranted.[2][11]

Experimental Protocols

Protocol 1: Standardized 24-Hour Urine Collection

  • Start Time: Begin the collection in the morning. Upon waking, the patient must completely empty their bladder into the toilet. This first void is not collected. Record the exact time.

  • Collection Period: For the next 24 hours, the patient must collect all urine in the provided container. It is critical that every void is collected.

  • Storage: The collection container should be kept refrigerated or in a cooler with ice during the entire 24-hour period.

  • Final Collection: Exactly 24 hours after the start time, the patient should attempt to empty their bladder one last time and add this final sample to the container.

  • Transport: The container with the complete 24-hour sample should be transported to the laboratory promptly.

Protocol 2: Calculation of Creatinine Clearance (CrCl) from a 24-Hour Urine Sample

  • Measure Total Urine Volume: Accurately measure the total volume of the 24-hour urine collection (V) in milliliters (mL).

  • Measure Urine Creatinine Concentration: Determine the creatinine concentration in the urine sample (UCr) in mg/dL.

  • Measure Serum Creatinine Concentration: Obtain a blood sample during the 24-hour collection period and measure the serum creatinine concentration (SCr) in mg/dL.

  • Calculate CrCl: Use the following formula to calculate the GFR in mL/min:

    CrCl (mL/min) = (UCr × V) / (SCr × 1440)

    Where 1440 is the number of minutes in 24 hours.

Protocol 3: Correcting for Incomplete 24-Hour Urine Collection

  • Calculate Measured Creatinine Excretion:

    • Measure total urine volume (V) in Liters.

    • Measure urine creatinine concentration (UCr) in mg/dL.

    • Measured 24-hr Cr Excretion (mg/day) = UCr × 10 × V

  • Estimate Expected Creatinine Excretion:

    • Use a validated formula to estimate the expected 24-hour creatinine excretion based on patient demographics. One such formula is:

      • Estimated 24-hr Cr Excretion (mg/day) = 28.765 – (0.198 × Age) + (9.256 × Weight in kg) + (3.638 if Black) + (–4.441 if Female)

      • Note: Other validated institutional formulas may be used.

  • Calculate the Correction Factor:

    • Correction Factor = Estimated Cr Excretion / Measured Cr Excretion

  • Apply the Correction:

    • Multiply your measured 24-hour analyte excretion (e.g., sodium, protein) by the Correction Factor to obtain the adjusted, more accurate value.

    • Adjusted Analyte Excretion = Measured Analyte Excretion × Correction Factor

Visualizations

GFR_Troubleshooting_Workflow start Inaccurate GFR Result (from Timed Urine) check_collection Was 24-hr urine collection complete? start->check_collection apply_correction Apply Correction Formula: Adjusted Value = Measured * (Est. Cr / Meas. Cr) check_collection->apply_correction No / Suspected Incomplete consider_alt Is high accuracy critical or result still questionable? check_collection->consider_alt Yes / Complete repeat_collection Repeat 24-hr Urine Collection with Re-education check_collection->repeat_collection Uncertain / Grossly Incomplete re_evaluate Re-evaluate GFR with Corrected Value apply_correction->re_evaluate re_evaluate->consider_alt plasma_clearance Perform Confirmatory Test: Plasma Clearance (e.g., Iohexol) or eGFR Calculation consider_alt->plasma_clearance Yes end_analysis Final GFR Value consider_alt->end_analysis No plasma_clearance->end_analysis repeat_collection->start

Caption: Workflow for troubleshooting an inaccurate GFR measurement.

Correction_Principle cluster_0 Incomplete Urine Collection cluster_1 Correction Principle measured_vol Measured Urine Volume (V) is too LOW measured_cr Measured Creatinine (U_Cr * V) is too LOW measured_vol->measured_cr calculated_gfr Calculated GFR is Artificially LOW measured_cr->calculated_gfr correction_factor Correction Factor = (Estimated Cr / Measured Cr) Value will be > 1 measured_cr->correction_factor final_gfr Adjusted GFR ≈ Calculated GFR * Correction Factor calculated_gfr->final_gfr Corrected by estimated_cr Stable Physiological Value: Estimated Daily Creatinine Excretion (based on muscle mass) estimated_cr->correction_factor correction_factor->final_gfr

Caption: Logical diagram of the GFR correction principle.

References

Technical Support Center: Optimizing Iothalamic Acid I-125 GFR Measurement Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the accuracy of Glomerular Filtration Rate (GFR) measurements using Iothalamic Acid I-125.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, leading to inaccurate GFR measurements.

Question: My calculated GFR values seem unexpectedly high. What are the potential causes and how can I troubleshoot this?

Answer: Overestimation of GFR is a common issue that can stem from several factors, primarily related to the plasma clearance protocol.

  • Short Plasma Sampling Duration: The most significant factor leading to GFR overestimation is a plasma sampling duration that is too short. The initial rapid distribution phase of I-125 iothalamate can be misinterpreted as rapid clearance, artificially inflating the calculated GFR. This effect is more pronounced in individuals with lower actual GFR.[1]

    • Troubleshooting:

      • Extend Sampling Time: Prolonging the plasma sampling period allows for a more accurate characterization of the elimination phase. For instance, extending the duration from 2 hours to 5 or even 10 hours dramatically improves precision and reduces overestimation.[1]

      • Focus on the Elimination Phase: Ensure that a sufficient number of samples are collected during the slower, elimination phase of the tracer's clearance.

  • Inadequate Equilibration Time (Subcutaneous Injection): If using a subcutaneous injection, allowing insufficient time for the I-125 iothalamate to reach a steady state in the vascular compartment can lead to inaccurate measurements.

    • Troubleshooting:

      • Adhere to Recommended Equilibration Period: Following subcutaneous injection, an equilibration period of at least 60 minutes is recommended before collecting the first blood and urine samples.[2]

Question: My GFR results are showing high variability between measurements in the same subject. What could be causing this imprecision?

Answer: High variability, or imprecision, in GFR measurements can be attributed to both physiological and technical factors.

  • Physiological Variation: GFR can fluctuate naturally from day to day and even throughout the day (diurnal variation).

    • Troubleshooting:

      • Standardize Collection Times: To minimize the impact of diurnal variation, perform repeated GFR measurements on the same subject at approximately the same time of day.

      • Multiple Measurements: For critical applications, consider performing multiple GFR measurements over a baseline period and using the average to establish a more stable value.[3]

  • Incomplete Bladder Emptying (Urinary Clearance): For urinary clearance methods, incomplete voiding of the bladder is a major source of error, leading to an underestimation of the excreted tracer and consequently, an inaccurate GFR calculation.

    • Troubleshooting:

      • Hydration: Ensure the subject is well-hydrated to promote a higher urine flow rate, which can facilitate more complete bladder emptying.[4]

      • Bladder Ultrasound: The use of a bladder ultrasound to verify complete emptying after each urine collection is a highly effective method to ensure accuracy.[5]

      • Correction with a Second Marker: In a research setting, co-administration of a marker like 131I-hippuran can be used to correct for incomplete urine collection.

  • Errors in Sample Timing and Handling: Inaccurate recording of blood draw and urine collection times, as well as improper sample handling, can introduce significant variability.

    • Troubleshooting:

      • Precise Timing: Use a stopwatch to accurately record all injection, blood draw, and urine collection times to the nearest minute.[1]

      • Standardized Sample Processing: Process all blood and urine samples consistently. For plasma samples, this includes immediate storage on ice, centrifugation in a refrigerated centrifuge, and storage at -80°C until analysis.[1]

Question: I suspect interference from a concurrently administered drug. What substances are known to affect I-125 iothalamate GFR measurements?

Answer: Certain medications can interfere with the accuracy of GFR measurements by affecting renal hemodynamics or the clearance of iothalamate.

  • Nephrotoxic Drugs: Medications that can impair kidney function will directly impact the GFR.

    • Examples: Certain antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs).

    • Recommendation: Review the subject's medication history. If a potentially nephrotoxic drug is being administered, consider the timing of the GFR measurement in relation to the drug's dosing schedule.

  • Drugs Affecting Renal Blood Flow: Medications that alter renal blood flow can also influence the GFR.

    • Examples: Some antihypertensive drugs.

    • Recommendation: Document all concomitant medications. If possible, and clinically appropriate, consider withholding these medications before the GFR measurement, in consultation with a physician.

  • Iodinated Contrast Agents: I-125 iothalamate can interfere with other diagnostic tests that involve iodine, such as thyroid function tests.

    • Recommendation: Schedule GFR measurements at a time that will not conflict with other necessary diagnostic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal duration for plasma sampling in an I-125 iothalamate GFR study?

A1: The optimal duration for plasma sampling depends on the desired level of precision. While shorter studies (e.g., 2 hours) are more convenient, they are associated with a significant overestimation of GFR and lower precision. Studies with longer sampling durations (5 to 10 hours) provide a more accurate and precise measurement by better capturing the elimination phase of the tracer.[1]

Q2: Is the plasma clearance or urinary clearance method more accurate?

A2: Both methods have their advantages and potential sources of error. Plasma clearance methods, when performed with a sufficiently long sampling duration, can offer high precision.[1] Urinary clearance methods are considered a gold standard but are highly susceptible to errors from incomplete urine collection. For urinary clearance, meticulous collection procedures, including ensuring adequate hydration and verifying complete bladder emptying, are critical for accuracy.

Q3: How should I prepare my subjects for an I-125 iothalamate GFR measurement?

A3: Proper subject preparation is crucial for accurate results. Key preparation steps include:

  • Fasting: Subjects should typically fast for at least 4 hours before the study (2 hours for diabetic patients).[5]

  • Hydration: Adequate hydration is essential to ensure a good urine flow rate. Subjects should be encouraged to drink a specific volume of water (e.g., 750 mL to 1.5 L) before and during the study.[1][3][4]

  • Thyroid Blocking: To prevent the thyroid gland from taking up any free I-125, subjects may be given a thyroid-blocking agent like Lugol's solution prior to the administration of the I-125 iothalamate.[3]

  • Caffeine and Diuretics: Subjects should avoid caffeine and may be asked to withhold diuretics on the day of the test, following consultation with a physician.[4]

Q4: What is the difference between a single-sample and a multiple-sample plasma clearance method?

A4: The multiple-sample method involves collecting several blood samples over a period of hours to plot the plasma disappearance curve of I-125 iothalamate. This is generally considered more accurate, especially in individuals with impaired renal function. The single-sample method involves taking only one blood sample at a specific time point after the injection of the tracer. While more convenient, its accuracy is highly dependent on the timing of the sample and the subject's actual GFR. The single-sample method may be less accurate in patients with low GFR.

Q5: How is GFR calculated from the collected data?

A5: For urinary clearance, the GFR is calculated using the standard clearance formula: GFR = (U x V) / P Where:

  • U = Urinary concentration of I-125 iothalamate

  • V = Urine flow rate (in mL/min)

  • P = Plasma concentration of I-125 iothalamate

For plasma clearance, the GFR is calculated from the plasma disappearance curve, typically using a two-compartment model to analyze the pharmacokinetic data.[1]

Data Summary Tables

Table 1: Impact of Plasma Sampling Duration on GFR Measurement Accuracy

GFR GroupSampling DurationMean GFR (mL/min/1.73 m²)% Overestimation Compared to 10-h StudyMean Coefficient of Variation (%)
Higher GFR (>30 mL/min/1.73m²) 10-hour40.3-1.67
5-hour47.1517%3.48
2-hour62.0654%7.07
Lower GFR (<30 mL/min/1.73m²) 10-hour22.2-1.67
5-hour30.1936%3.48
2-hour50.17126%7.07

Data adapted from a study on the effects of sampling duration on GFR measurement.[1]

Experimental Protocols

Protocol 1: Multiple-Sample Plasma Clearance Method
  • Subject Preparation:

    • The subject should fast for at least 4 hours.

    • Administer a water load of 750 mL over 10-15 minutes.

    • Place an intravenous catheter for blood sampling.

    • Collect a pre-injection blood sample to serve as a baseline.

  • I-125 Iothalamate Administration:

    • Accurately weigh a syringe containing a known dose of I-125 iothalamate.

    • Administer the I-125 iothalamate via intravenous injection over 15 seconds.

    • Flush the catheter with 10-15 mL of saline.

    • Reweigh the empty syringe to determine the exact injected dose.

  • Plasma Sampling:

    • Collect blood samples at precisely timed intervals. A recommended schedule is 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection. For higher precision, sampling can be extended to 10 hours with hourly collections after 300 minutes.[1]

    • Place blood samples on ice immediately after collection.

  • Sample Processing:

    • Separate plasma by centrifugation in a refrigerated centrifuge.

    • Aliquot plasma samples and store them at -80°C until analysis.

  • Data Analysis:

    • Measure the I-125 iothalamate concentration in each plasma sample.

    • Plot the plasma concentration versus time data.

    • Calculate the GFR using a two-compartment pharmacokinetic model.[1]

Protocol 2: Urinary Clearance Method
  • Subject Preparation:

    • The subject should fast for at least 4 hours.

    • Administer a water load of approximately 1.5 L two hours before the start of the study to ensure adequate diuresis (urine flow > 3 mL/min).[3]

    • Administer a thyroid-blocking agent (e.g., Lugol's solution) one to two days prior to the test.[3]

  • I-125 Iothalamate Administration:

    • Administer a known dose of I-125 iothalamate via a single intravenous or subcutaneous injection.[2][3]

  • Urine and Blood Collection:

    • After an equilibration period (e.g., 30-60 minutes post-injection), the subject completely empties their bladder; this urine is discarded.[3]

    • Begin timed urine collection periods (e.g., three consecutive 30-60 minute periods).[3]

    • Collect the entire urine volume for each period and accurately measure the volume.

    • Collect a blood sample at the midpoint of each urine collection period.

  • Sample Processing:

    • Measure the concentration of I-125 iothalamate in each urine and plasma sample.

  • Data Analysis:

    • Calculate the GFR for each collection period using the formula: GFR = (U x V) / P .

    • The final GFR is reported as the average of the rates from the individual collection periods.

Visualizations

Experimental_Workflow_Plasma_Clearance cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sampling Phase 3: Sampling & Processing cluster_analysis Phase 4: Analysis prep1 Subject Fasting (≥4h) prep2 Hydration (e.g., 750mL water) prep1->prep2 prep3 IV Catheter Placement prep2->prep3 prep4 Baseline Blood Sample prep3->prep4 admin1 Weigh Syringe with I-125 Iothalamate prep4->admin1 admin2 IV Injection (15s) admin1->admin2 admin3 Saline Flush admin2->admin3 admin4 Reweigh Empty Syringe admin3->admin4 sampling1 Timed Blood Collection (e.g., 5min to 5-10h) admin4->sampling1 sampling2 Place Samples on Ice sampling1->sampling2 sampling3 Refrigerated Centrifugation sampling2->sampling3 sampling4 Aliquot and Store Plasma at -80°C sampling3->sampling4 analysis1 Measure I-125 Concentration sampling4->analysis1 analysis2 Plot Plasma Disappearance Curve analysis1->analysis2 analysis3 Calculate GFR (2-Compartment Model) analysis2->analysis3

Caption: Workflow for GFR Measurement via Plasma Clearance.

Troubleshooting_Logic cluster_high_gfr Troubleshooting High GFR cluster_variability Troubleshooting High Variability cluster_low_gfr Troubleshooting Low GFR start Inaccurate GFR Result q1 Is the GFR value unexpectedly high? start->q1 a1_yes Check Plasma Sampling Duration q1->a1_yes Yes a1_no Is there high variability between measurements? q1->a1_no No hgfr1 Was sampling duration short (<5 hours)? a1_yes->hgfr1 q2 Is GFR unexpectedly low? a1_no->q2 cluster_variability cluster_variability a1_no->cluster_variability Yes hgfr2 Extend sampling to 5-10 hours hgfr1->hgfr2 Yes hgfr3 Ensure sufficient samples in elimination phase hgfr2->hgfr3 end Consult further resources or repeat measurement hgfr3->end var1 Using Urinary Clearance? var2 Ensure adequate hydration var1->var2 Yes var4 Standardize sample collection times var1->var4 No var3 Use bladder ultrasound to confirm emptying var2->var3 var3->end var5 Review sample handling procedures var4->var5 var5->end q2->a1_no No cluster_low_gfr cluster_low_gfr q2->cluster_low_gfr Yes lgfr1 Using Urinary Clearance? lgfr2 Incomplete bladder emptying is likely. Follow variability troubleshooting for urinary clearance. lgfr1->lgfr2 Yes lgfr3 Review for interfering medications (e.g., nephrotoxic drugs) lgfr1->lgfr3 No lgfr2->end lgfr3->end

Caption: Troubleshooting Logic for Inaccurate GFR Results.

References

Technical Support Center: Minimizing Radiation Exposure from Iothalamic Acid I-125

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with Iothalamic Acid I-125. The following question-and-answer format directly addresses common concerns and potential issues to ensure minimal radiation exposure during your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are the primary radiation hazards?

This compound is a radiolabeled organic compound where the radionuclide Iodine-125 is covalently bonded to iothalamic acid.[1] It is primarily used as a diagnostic agent to measure the glomerular filtration rate (GFR).[2][3][4] The primary radiation hazard is exposure to the gamma and X-rays emitted by Iodine-125.[5][6] While this compound is generally less volatile than inorganic forms of I-125 like Sodium Iodide (NaI), there is still a potential for internal and external exposure if not handled correctly.[5][7]

2. What are the key differences in risk between this compound and Sodium Iodide (NaI) I-125?

The primary difference lies in their volatility. Unbound, or "free," radioiodine (as in NaI solutions) is highly volatile, especially in acidic conditions, posing a significant inhalation risk.[5][7] this compound has the iodine covalently bonded within a larger organic molecule, making it significantly less volatile. However, it's crucial to be aware of the potential for radiolytic decomposition or the presence of free I-125 as an impurity in the solution, which could increase the inhalation hazard.

3. What Personal Protective Equipment (PPE) is mandatory when working with this compound?

To minimize exposure, the following PPE is required:

  • Lab Coat: A full-length lab coat is essential to protect your skin and clothing from contamination.

  • Disposable Gloves: At least two pairs of disposable gloves should be worn, with the outer pair changed frequently, especially after handling the radioactive material or suspected contamination.[8]

  • Safety Glasses: To protect your eyes from potential splashes of the radioactive solution.

  • Dosimetry Badges: Whole-body and ring dosimeters are required to monitor your radiation dose, particularly when handling activities of 1 mCi or more.[8]

4. What are the essential principles for minimizing external radiation exposure?

The three fundamental principles of radiation safety are Time, Distance, and Shielding.

  • Time: Minimize the duration of your work with the radioactive material. Plan your experiment thoroughly beforehand to ensure efficiency.

  • Distance: Maximize your distance from the radioactive source. Use tongs or forceps to handle vials and other equipment.

  • Shielding: Use appropriate shielding materials to absorb the radiation. Lead is the most effective shielding material for the gamma and X-rays emitted by I-125.

5. How should I properly shield this compound?

Lead is the recommended shielding material for I-125. Even a thin layer of lead can significantly reduce radiation exposure. Use lead bricks, lead-lined containers, and vial shields to store and handle this compound.

Troubleshooting Guides

Issue: My survey meter shows contamination in an area where I wasn't directly working.

  • Possible Cause: Airborne contamination may have occurred due to the accidental aerosolization of the this compound solution. While less volatile than NaI I-125, aerosols can still be generated.

  • Solution:

    • Immediately notify your institution's Radiation Safety Officer (RSO).

    • Secure the area to prevent further spread of contamination.

    • Perform a thorough survey of the lab, including benchtops, floors, and equipment, to identify the extent of the contamination.

    • Decontaminate affected areas using a suitable decontamination solution as recommended by your RSO.

    • Review your experimental procedure to identify and rectify the cause of the aerosol generation.

Issue: I've spilled a small amount of this compound on my lab bench.

  • Solution:

    • Alert others in the immediate area.

    • Confine the spill by covering it with absorbent paper.

    • Clean the spill using a decontamination solution, working from the outside in.

    • Survey the area with a radiation survey meter to ensure it is clean.

    • Dispose of all contaminated materials in the appropriate radioactive waste container.

    • Report the spill to your RSO.

Issue: My ring dosimeter reading is higher than expected.

  • Possible Cause: This could indicate improper handling techniques, such as holding vials directly with your hands for extended periods, or inadequate shielding of the source.

  • Solution:

    • Review your experimental protocol with your RSO to identify potential sources of the higher-than-expected dose.

    • Ensure you are consistently using tongs or forceps to handle radioactive sources.

    • Verify that your shielding is adequate and positioned correctly between you and the source.

    • Your RSO may recommend additional training on proper handling techniques.

Quantitative Data Summary

The following tables provide a summary of important quantitative data related to I-125.

Table 1: Physical Properties of Iodine-125

PropertyValue
Half-life 59.4 days
Primary Emissions Gamma rays, X-rays[5][6]
Primary Photon Energy 27-35 keV[2]

Table 2: Shielding for Iodine-125

Shielding MaterialHalf-Value Layer (HVL)Tenth-Value Layer (TVL)
Lead (Pb) 0.02 mm0.1 mm
Water 1.8 cm6.0 cm

The Half-Value Layer (HVL) is the thickness of the material required to reduce the radiation intensity by 50%. The Tenth-Value Layer (TVL) is the thickness required to reduce the intensity by 90%.

Table 3: Occupational Dose Limits (Annual)

Exposure TypeLimit
Whole Body 5,000 mrem (50 mSv)
Lens of the Eye 15,000 mrem (150 mSv)
Skin or Extremities 50,000 mrem (500 mSv)

Note: These are general limits. Always refer to your institution's specific radiation safety manual and local regulations.

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound

  • Preparation:

    • Designate a specific work area for handling this compound.

    • Cover the work surface with absorbent paper.

    • Set up all necessary equipment, including shielding, handling tools (tongs, forceps), and waste containers, before introducing the radioactive material.

    • Don all required PPE.

  • Handling:

    • Perform all manipulations of open sources of this compound within a certified fume hood to minimize inhalation risk.

    • Use tongs or forceps to handle the stock vial and any aliquots.

    • Keep the stock vial and all samples in shielded containers when not in immediate use.

  • Post-Handling:

    • Survey your hands, lab coat, and work area for contamination using a survey meter with a sodium iodide (NaI) probe.

    • Dispose of all radioactive waste in the designated, shielded containers.

    • Remove and dispose of your outer gloves.

    • Wash your hands thoroughly.

    • Secure all radioactive materials in a designated storage location.

Protocol 2: Bioassay for Internal Exposure Monitoring

A bioassay program is crucial for detecting any internal uptake of I-125.

  • Thyroid Scan:

    • A baseline thyroid scan should be performed before an individual begins working with I-125.[8]

    • Routine thyroid scans should be conducted as determined by the RSO, typically within 72 hours after handling significant quantities of I-125.

  • Urinalysis:

    • Urine samples may be collected and analyzed for I-125 content to assess intake.

Consult your RSO for the specific bioassay requirements and schedule at your institution.

Visualizations

I125_Decay_Pathway I125 Iodine-125 (I-125) Half-life: 59.4 days EC Electron Capture I125->EC Decay Process Te125 Tellurium-125 (Te-125) (Excited State) EC->Te125 StableTe125 Tellurium-125 (Te-125) (Stable) Te125->StableTe125 Emits Gamma Gamma Ray (35.5 keV) Te125->Gamma Xray X-rays (27-31 keV) Te125->Xray

Caption: Radioactive decay pathway of Iodine-125.

Lab_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Designate Work Area & Don PPE Shielding 2. Set Up Shielding & Equipment Prep->Shielding Handle 3. Handle this compound in Fume Hood Shielding->Handle Store 4. Keep Shielded When Not in Use Handle->Store Survey 5. Survey for Contamination Store->Survey Waste 6. Dispose of Waste Survey->Waste Cleanup 7. Clean & Secure Area Waste->Cleanup

Caption: Experimental workflow for handling this compound.

Spill_Response Spill Spill Occurs Alert 1. Alert Others Spill->Alert Confine 2. Confine Spill Alert->Confine Clean 3. Clean Spill (Outside In) Confine->Clean Survey 4. Survey Area Clean->Survey Dispose 5. Dispose of Waste Survey->Dispose Report 6. Report to RSO Dispose->Report

Caption: Logical steps for responding to a radioactive spill.

References

potential interferences in Iothalamic Acid I-125 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing Iothalamic Acid I-125 assays for the determination of Glomerular Filtration Rate (GFR).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, leading to inaccurate GFR measurements.

Question: My calculated GFR values seem unexpectedly high or variable. What are the potential procedural causes?

Answer: Inaccurate GFR results, particularly overestimation, can stem from several procedural factors. It is crucial to meticulously follow the experimental protocol. Here are common causes and troubleshooting steps:

  • Incomplete Bladder Emptying: Residual urine in the bladder at the end of a collection period can lead to an underestimation of the excreted iothalamate in that period and subsequent inaccuracies.[1][2]

    • Troubleshooting:

      • Ensure the patient completely voids at each collection time.

      • For clinical studies, a bladder ultrasound can be used to check for residual urine.[1] If the residual volume is significant (e.g., >10 mL or >10% of the voided volume), the collection may be invalid.[1]

      • If a patient has difficulty voiding, consider urinary catheterization if clinically appropriate.[1]

  • Inaccurate Urine Volume Measurement: Errors in measuring the total urine volume will directly impact the calculated clearance.

    • Troubleshooting:

      • Use calibrated graduated cylinders for volume measurement.

      • Ensure all urine from a collection period is included.

  • Incorrect Timing of Samples: The precise timing of blood and urine sample collection is critical for accurate GFR calculation.[3][4]

    • Troubleshooting:

      • Use a synchronized timer for all sample collections.

      • Blood samples should be drawn at the midpoint of the urine collection period.

      • Document the exact start and end times of each urine collection period.

  • Improper Sample Handling and Storage: Degradation of the analyte or contamination can affect results.

    • Troubleshooting:

      • Place samples on ice immediately after collection.[3]

      • Centrifuge blood samples in a refrigerated centrifuge to separate plasma.[3]

      • Store plasma and urine aliquots at -80°C until analysis.[3]

      • Avoid stool contamination of urine specimens. If this occurs, the sample should be recollected.[5]

  • Inadequate Study Duration: The duration of the plasma sampling can significantly influence the GFR estimation, with shorter durations potentially leading to overestimation, especially in patients with chronic kidney disease (CKD).[3]

    • Recommendation: For accurate GFR measurement, especially in subjects with suspected renal impairment, longer sampling durations (e.g., 5 to 10 hours) with multiple time points are recommended to capture both the distribution and elimination phases of iothalamate clearance.[3]

Question: What should I do if I encounter difficulties with blood collection during the procedure?

Answer: Challenges in obtaining blood samples can introduce timing errors. The blood draw should ideally be completed within 5 minutes of the corresponding urine collection void time, with a maximum allowable time of 10 minutes.[5]

  • Troubleshooting:

    • If the blood draw takes longer than 10 minutes, the patient should be asked to re-void immediately after the blood is successfully drawn.[5]

    • The additional urine should be added to the collection beaker, and the total volume and new collection time should be recorded.[5]

    • This ensures that the plasma and urine samples represent the same clearance period as closely as possible.

Frequently Asked Questions (FAQs)

Question: Are there any known substances that interfere with the I-125 iothalamate assay?

Answer: Interference can depend on the analytical method used.

  • Analytical Method-Specific Interferences: Some older or less specific methods, like capillary electrophoresis with UV detection (CE-UV), can be susceptible to interference from unspecified substances in patient samples.[6] More modern and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often able to circumvent these issues.[6] One study using high-performance liquid chromatography (HPLC) reported no interfering peaks despite patients taking multiple medications.[3]

  • Endogenous Substances and Drugs: Generally, I-125 iothalamate assays are considered robust, with one source stating no interference was found from endogenous substances or common drugs.[7]

  • Interference with Other Tests: It is important to note that I-125 iothalamate itself can interfere with other diagnostic tests that involve iodine, such as thyroid function tests.[8]

Question: Can the patient's diet or hydration status affect the results?

Answer: Yes, patient hydration is a key factor.

  • Hydration: Patients are often instructed to be well-hydrated to ensure an adequate urine flow rate for collection. For example, patients may be asked to drink a significant amount of water (e.g., 750 mL to 1.5 L) before and during the study.[3][9][10]

  • Caffeine: Some protocols recommend avoiding caffeine on the morning of the study.[10]

  • Diuretics: Patients may be required to withhold diuretic medications on the day of the test, but this should be done in consultation with their physician.[10]

Question: How does the radiation dose from I-125 iothalamate impact its use?

Answer: The radiation exposure from I-125 iothalamate is relatively low.[8][11] The low-energy gamma radiation (27-35 keV) emitted by I-125 reduces exposure to both the patient and medical personnel compared to other isotopes.[8] However, as a radioactive substance, it should only be handled by qualified professionals in a controlled setting.[8] It is contraindicated in pregnant or breastfeeding women to avoid radiation exposure to the fetus or infant.[8]

Question: Are there alternatives to I-125 iothalamate for measuring GFR?

Answer: Yes, several other exogenous markers are used to measure GFR, each with its own characteristics. These include:

  • Inulin (historically the gold standard)[2][7]

  • Cr-51-EDTA[12]

  • Tc-99m-DTPA[7][12]

  • Iohexol[13]

It's important to be aware that different markers can yield slightly different GFR values. For instance, a significant and consistent difference has been observed between the urinary clearances of iothalamate and iohexol.[13]

Data on Procedural Variables

Table 1: Impact of Sampling Duration on GFR Overestimation in Patients with Chronic Kidney Disease [3]

Estimated GFR GroupAverage 10-hour GFR5-hour GFR Overestimation2-hour GFR Overestimation
>30 ml/min/1.73m²40.3 ml/min/1.73 m²17%54%
<30 ml/min/1.73m²22.2 ml/min/1.73 m²36%126%

Experimental Protocols

Protocol: Measurement of GFR by Plasma Clearance of I-125 Iothalamate

This protocol is a generalized example based on methodologies described in the literature.[3] Specific timings and volumes may need to be optimized for different study populations and objectives.

  • Patient Preparation:

    • The patient should be well-hydrated. Instruct the patient to drink approximately 750 mL of water 15-30 minutes before the injection.[3]

    • An intravenous (IV) catheter is placed in one arm for the injection and another in the opposite arm for blood sampling to avoid contamination.

  • I-125 Iothalamate Administration:

    • A precise dose (e.g., 10-30 µCi) of I-125 iothalamate is administered as an intravenous bolus injection.[14]

    • The exact volume injected is determined by weighing the syringe before and after injection.[3]

  • Plasma Sample Collection:

    • Blood samples are collected at multiple time points post-injection. For a comprehensive study, this may include samples at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes, and then hourly for up to 10 hours for detailed pharmacokinetic modeling.[3]

    • Collect blood in heparinized tubes.

  • Sample Processing:

    • Immediately place blood samples on ice.

    • Separate plasma by centrifugation in a refrigerated centrifuge.

    • Aliquot plasma into labeled cryovials and store at -80°C until analysis.

  • Analysis:

    • The concentration of I-125 iothalamate in the plasma samples is measured using a gamma counter.

    • The plasma concentration versus time data is plotted.

  • GFR Calculation:

    • The plasma clearance is calculated by fitting the concentration-time curve to a two-compartment pharmacokinetic model. The equation used is: Ct = Ae-αt + Be-βt, where Ct is the concentration at time t, and A, B, α, and β are constants derived from the curve fitting.[3]

    • GFR is then calculated from the model parameters.

Visualizations

GFR_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sample Phase 3: Sampling cluster_process Phase 4: Processing & Analysis cluster_calc Phase 5: Calculation p_hydrate Patient Hydration p_iv IV Catheter Placement p_hydrate->p_iv a_inject Bolus Injection of I-125 Iothalamate p_iv->a_inject s_blood Timed Blood Draws a_inject->s_blood s_urine Timed Urine Collections a_inject->s_urine proc_plasma Plasma Separation s_blood->proc_plasma proc_measure Measure Urine Volume s_urine->proc_measure analysis Gamma Counting of I-125 in Samples proc_plasma->analysis proc_measure->analysis calc_gfr Calculate GFR analysis->calc_gfr Troubleshooting_Logic cluster_checks Potential Problem Areas cluster_solutions Corrective Actions start Inaccurate GFR Result (e.g., High or Variable) check_urine Urine Collection Integrity start->check_urine check_timing Sample Timing Accuracy start->check_timing check_duration Study Duration Sufficient? start->check_duration check_analytical Analytical Method start->check_analytical sol_urine Verify complete voiding Check volume measurement check_urine->sol_urine sol_timing Review collection logs Ensure synchronized timing check_timing->sol_timing sol_duration Extend sampling period (especially for low GFR) check_duration->sol_duration sol_analytical Consider LC-MS/MS if interference is suspected check_analytical->sol_analytical

References

Technical Support Center: Iothalamic Acid I-125 Clearance Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iothalamic Acid I-125 clearance assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected clearance rates and address common issues encountered during glomerular filtration rate (GFR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used to measure GFR?

This compound (as Sodium Iothalamate I-125) is a radiolabeled contrast agent used as a filtration marker to measure GFR.[1][2][3] It is primarily cleared from the bloodstream by the kidneys through glomerular filtration, with minimal tubular secretion or reabsorption.[1][3][4] This characteristic makes its clearance rate a close approximation of the GFR, a key indicator of renal function.[5][6]

Q2: My calculated GFR is unexpectedly low. What are the potential causes?

Unexpectedly low GFR readings can stem from several factors:

  • Incomplete Urine Collection: This is a major source of error.[7][8] If any urine is discarded or the bladder is not fully emptied during the collection period, the calculated GFR will be artificially low.[9][10]

  • Errors in Sample Timing: Inaccurate recording of the start and end times for urine collection and the precise time of blood draws can lead to significant errors in the clearance calculation.[9][10]

  • Dehydration: Inadequate hydration of the subject can lead to a physiological decrease in GFR.[11]

  • Residual Bladder Volume: If the subject is unable to completely empty their bladder, the residual urine will affect the accuracy of the collected volume.[10]

  • Recent Illness or Medication: Certain illnesses and medications can temporarily affect renal function.

Q3: My calculated GFR is unexpectedly high. What could be the reason?

Higher than expected GFR values are less common but can occur due to:

  • Over-collection of Urine: This can happen if a timed urine collection period extends beyond the specified duration.

  • Errors in Plasma Sample Timing: Drawing blood samples at time points that do not accurately reflect the plasma concentration of Iothalamate I-125 during the clearance period can affect results.[12] Shorter sampling intervals can lead to an overestimation of GFR.[12]

  • Tubular Secretion: While generally considered minimal, some studies suggest that a small amount of tubular secretion of iothalamate can occur, which would lead to a slight overestimation of GFR compared to inulin clearance.[6][13]

  • Extra-renal Clearance: A portion of iothalamate can be cleared by non-renal pathways, although this is more significant in patients with impaired renal function.[14][15][16]

Q4: How much variability is expected in this compound clearance measurements?

Some degree of variability is inherent in GFR measurements. Studies have shown intra-test coefficients of variation of approximately 10% and inter-test coefficients of variation of around 6%.[17] Day-to-day physiological fluctuations in GFR also contribute to this variability.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Highly Variable GFR Results Between Collection Periods
Potential Cause Troubleshooting Steps
Incomplete or Inaccurate Urine Collection - Ensure the subject completely empties their bladder at the start and end of each collection period.[10] - Use of a bladder scanner can help verify complete emptying.[10] - To correct for inaccurate urine collections, consider the simultaneous use of a second marker like 131I-hippuran.[7][8]
Inconsistent Hydration Status - Standardize the hydration protocol for all subjects.[17] - Encourage consistent fluid intake throughout the study.[11]
Errors in Timing of Samples - Use a synchronized timer for all blood draws and urine collections. - Record the exact time of each sample collection to the nearest minute.[10]
Patient Posture - Maintain a consistent posture (e.g., supine) during the clearance periods, as changes in posture can affect GFR.
Issue 2: Discrepancy Between Plasma Clearance and Urinary Clearance Methods
Potential Cause Troubleshooting Steps
Extra-renal Clearance - Be aware that plasma clearance may be slightly higher than urinary clearance due to non-renal elimination pathways, especially in subjects with renal impairment.[14][15]
Errors in Urine Collection for Urinary Clearance - As noted above, incomplete urine collection is a primary source of error in urinary clearance methods.[7][8]
Modeling Errors in Plasma Clearance - Ensure the correct pharmacokinetic model (e.g., two-compartment model) is used to analyze the plasma decay curve.[12][15] - The duration of plasma sampling can significantly impact the accuracy of the calculated GFR.[12]

Quantitative Data Summary

Parameter Reported Value/Range Reference
Iothalamate/Inulin Renal Clearance Ratio Approximately 0.84 (in dogs, due to protein binding)[14]
Non-renal Clearance Up to 25% of plasma clearance in humans with normal renal function[14]
Intra-test Coefficient of Variation ~10%[17]
Inter-test Coefficient of Variation ~6%[17]
Overestimation of GFR by Creatinine Clearance 16-19% compared to Iothalamate GFR[6]
Mean Uncorrected GFR (in a study) 77.8 ml/min[7]
Mean Corrected GFR (for urine collection) 81.0 ml/min[7]

Experimental Protocols

Key Experiment: Measurement of GFR by Urinary Clearance of this compound

This protocol is a generalized methodology based on common practices. Specific details may need to be optimized for individual studies.

  • Subject Preparation:

    • Subjects should be well-hydrated. A typical protocol involves drinking 20 mL of water per kilogram of body weight in the 90 minutes preceding the test.[11]

    • Withhold diuretics on the day of the test, unless otherwise specified by the study protocol.[11]

    • Avoid caffeine on the morning of the study.[11]

    • Administer Lugol's solution for 1-2 days prior to the test to block thyroid uptake of free I-125.[1]

  • Procedure:

    • The subject should completely empty their bladder. This urine can be collected as a control sample.[1][11]

    • Inject a known dose (e.g., 10-30 µCi) of Iothalamate I-125 intravenously.[1]

    • Allow for an equilibration period of 30-60 minutes.[1]

    • Following equilibration, the subject should again completely empty their bladder. This urine is typically discarded.[1]

    • Begin the first timed urine collection period (e.g., 30-60 minutes). The subject must collect all urine produced during this period.[1]

    • Precisely at the midpoint of the urine collection period, draw a blood sample into a heparinized tube.[1]

    • At the end of the collection period, the subject must completely empty their bladder to be included in the collected sample.

    • Repeat for one or more subsequent clearance periods.

  • Sample Processing and Analysis:

    • Measure the exact volume of each timed urine collection.

    • Centrifuge the blood samples to separate the plasma.

    • Determine the concentration of I-125 in the plasma and urine samples using a gamma counter.

  • Calculation of GFR:

    • The clearance (C) is calculated using the formula: C = (U x V) / P

      • U = Concentration of I-125 in the urine

      • V = Urine flow rate (volume of urine collected / duration of collection period)

      • P = Concentration of I-125 in the plasma

Visualizations

GFR_Measurement_Workflow cluster_prep Subject Preparation cluster_procedure Experimental Procedure cluster_analysis Sample Analysis & Calculation Hydration Hydration Diuretic_Hold Withhold Diuretics Hydration->Diuretic_Hold Thyroid_Block Thyroid Blockade Diuretic_Hold->Thyroid_Block Empty_Bladder_Start Empty Bladder (Start) Thyroid_Block->Empty_Bladder_Start Injection Inject I-125 Iothalamate Empty_Bladder_Start->Injection Equilibration Equilibration Period Injection->Equilibration Empty_Bladder_Discard Empty Bladder (Discard) Equilibration->Empty_Bladder_Discard Timed_Urine_Collection Timed Urine Collection Empty_Bladder_Discard->Timed_Urine_Collection Blood_Draw Mid-point Blood Draw Timed_Urine_Collection->Blood_Draw Empty_Bladder_End Empty Bladder (End) Timed_Urine_Collection->Empty_Bladder_End Measure_Volume Measure Urine Volume Empty_Bladder_End->Measure_Volume Gamma_Count Gamma Counting (Urine & Plasma) Measure_Volume->Gamma_Count Calculate_GFR Calculate GFR Gamma_Count->Calculate_GFR

Caption: Experimental workflow for GFR measurement.

Troubleshooting_Logic Unexpected_Result Unexpected GFR Result Low_GFR Low GFR Unexpected_Result->Low_GFR High_GFR High GFR Unexpected_Result->High_GFR Incomplete_Urine Incomplete Urine Collection? Low_GFR->Incomplete_Urine Timing_Error Sample Timing Error? Low_GFR->Timing_Error Dehydration Dehydration? Low_GFR->Dehydration High_GFR->Timing_Error Overcollection Urine Over-collection? High_GFR->Overcollection Tubular_Secretion Possible Tubular Secretion? High_GFR->Tubular_Secretion Extrarenal_Clearance Consider Extra-renal Clearance High_GFR->Extrarenal_Clearance

Caption: Troubleshooting logic for unexpected GFR results.

Iothalamate_Clearance_Pathway Iothalamate_Plasma Iothalamate I-125 in Plasma Glomerulus Glomerulus Iothalamate_Plasma->Glomerulus Filtration (Primary) Proximal_Tubule Proximal Tubule Iothalamate_Plasma->Proximal_Tubule Secretion (Minor) Liver Liver/GI Tract Iothalamate_Plasma->Liver Extra-renal Pathway Glomerulus->Proximal_Tubule Urine Urine Proximal_Tubule->Urine Extrarenal_Excretion Extra-renal Excretion Liver->Extrarenal_Excretion

Caption: Iothalamate I-125 clearance pathways.

References

impact of patient hydration on Iothalamic Acid I-125 GFR results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Iothalamate I-125 for Glomerular Filtration Rate (GFR) determination. Accurate GFR measurement is critical for assessing renal function in preclinical and clinical research. Patient hydration status is a key variable that can significantly impact the accuracy of these results.

Frequently Asked Questions (FAQs)

Q1: How does patient hydration status affect Iothalamate I-125 GFR results?

A1: Patient hydration is a critical factor that can lead to significant variations in GFR measurements. Dehydration can cause a transient decrease in GFR, leading to an underestimation of renal function.[1][2][3] Conversely, aggressive hyperhydration may dilute the tracer and affect its clearance. Therefore, ensuring adequate and standardized hydration is paramount for obtaining accurate and reproducible GFR results.

Q2: What is the physiological basis for the impact of hydration on GFR?

A2: Hydration status influences GFR through a complex interplay of hormonal and hemodynamic factors. Dehydration leads to a decrease in blood volume and pressure, triggering the release of hormones like vasopressin (antidiuretic hormone) and angiotensin II.[4][5][6][7] These hormones cause vasoconstriction of the renal arterioles, which can reduce renal blood flow and, consequently, the GFR.[8][9]

Q3: What are the standard recommendations for patient hydration before and during an Iothalamate I-125 GFR study?

A3: Patients are typically advised to be well-hydrated. A common protocol is for the patient to drink a specific volume of water, such as four 8-ounce glasses, within the hour preceding the test.[10] Another guideline suggests drinking 20 ml of water per kilogram of body weight in the 90 minutes before the procedure.[11] It is also recommended to maintain good fluid intake throughout the duration of the study.[11]

Q4: Can dehydration lead to a misinterpretation of a patient's renal health?

A4: Yes, inadequate hydration can lead to a temporary reduction in GFR, which might be misinterpreted as chronic kidney disease or a decline in renal function.[1][2] A study on healthy volunteers showed that a 12-hour period of being "nil-by-mouth" (no food or drink) resulted in a significant decrease in the average absolute GFR from 108 ml/min to 97 ml/min.[2]

Q5: Are there any substances patients should avoid before the test that could affect hydration and GFR?

A5: Yes, patients are often advised to avoid caffeine on the morning of the study.[11] Diuretics should also typically be withheld on the day of the test, but this should be confirmed with the supervising physician.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected GFR results in a seemingly healthy subject. Inadequate patient hydration.[1][2]Review the patient's hydration status before and during the test. Ensure adherence to the hydration protocol in subsequent tests. Consider repeating the test with confirmed adequate hydration.
High variability in serial GFR measurements for the same subject. Inconsistent hydration levels between tests.Standardize the hydration protocol for all GFR measurements for a given subject across different time points. Document fluid intake to ensure consistency.
Difficulty in collecting sufficient urine volume during the study. Dehydration.Encourage the patient to drink fluids throughout the study as per the protocol.[11] The study duration may need to be extended if urine output is insufficient.[11]
Erroneous results despite following the hydration protocol. Incomplete bladder emptying.Ensure the patient completely empties their bladder at each collection time. Bladder ultrasound can be used to verify complete voiding.[12]

Quantitative Data Summary

The following table summarizes the quantitative impact of inadequate hydration on GFR results based on a study of healthy volunteers.

Hydration Status Average Absolute GFR (ml/min) Normalized GFR (ml/min/1.73m²) Serum Creatinine (mmol/L)
Adequately Hydrated 1089768
12-hour Nil-By-Mouth 978873
p-value < .01< .01< .05
Data from a study on 12 healthy volunteers.[2]

Experimental Protocols

Protocol for Iothalamate I-125 GFR Measurement with Controlled Hydration

This protocol is a synthesis of standard procedures described in the literature.[10][11][12][13]

1. Patient Preparation:

  • Patients should fast for at least 4 hours (2 hours for diabetic patients) before the test.[10]

  • Instruct the patient to drink four 8-ounce glasses of water within the hour preceding the test.[10]

  • Diuretics should be withheld on the day of the test, as per physician's instructions.[11]

  • Caffeine should be avoided on the morning of the study.[11]

2. Iothalamate I-125 Administration:

  • A precise dose of Iothalamate I-125 is administered, typically via subcutaneous or intravenous injection.

3. Sample Collection:

  • Blood and urine samples are collected at timed intervals. For example, after an initial pre-injection urine sample, subsequent samples can be collected hourly for 4-5 hours.[11]

  • It is crucial to ensure complete bladder emptying at each urine collection.

4. Sample Analysis:

  • The concentration of Iothalamate I-125 in the plasma and urine samples is determined using a gamma counter or other appropriate methods.

5. GFR Calculation:

  • The GFR is calculated using the clearance formula: GFR = (Urine Concentration of Iothalamate x Urine Flow Rate) / Plasma Concentration of Iothalamate.

Visualizations

Hydration_Effect_on_GFR cluster_0 Physiological State cluster_1 Hormonal Response cluster_2 Renal Hemodynamics cluster_3 GFR Outcome Dehydration Dehydration Vasopressin_Angiotensin_II ↑ Vasopressin & Angiotensin II Release Dehydration->Vasopressin_Angiotensin_II Leads to Adequate Hydration Adequate Hydration Normal_Hormone_Levels Normal Hormone Levels Adequate Hydration->Normal_Hormone_Levels Maintains Renal_Vasoconstriction Renal Vasoconstriction (Afferent & Efferent Arterioles) Vasopressin_Angiotensin_II->Renal_Vasoconstriction Causes Normal_Renal_Blood_Flow Normal Renal Blood Flow Normal_Hormone_Levels->Normal_Renal_Blood_Flow Promotes Decreased_GFR Decreased GFR Renal_Vasoconstriction->Decreased_GFR Results in Normal_GFR Normal GFR Normal_Renal_Blood_Flow->Normal_GFR Maintains

Caption: Signaling pathway of dehydration's impact on GFR.

GFR_Troubleshooting_Workflow Start GFR Measurement Performed Check_Results Are GFR results unexpectedly low or variable? Start->Check_Results Review_Hydration Review Patient Hydration Protocol (Pre- and Intra-test) Check_Results->Review_Hydration Yes Results_Valid Results likely valid Check_Results->Results_Valid No Adherence_Issue Was hydration protocol followed? Review_Hydration->Adherence_Issue Check_Bladder_Emptying Verify Complete Bladder Emptying (e.g., Ultrasound) Emptying_Issue Was bladder completely emptied? Check_Bladder_Emptying->Emptying_Issue Adherence_Issue->Check_Bladder_Emptying Yes Re_Educate Re-educate patient/staff on hydration importance Adherence_Issue->Re_Educate No Repeat_Test Repeat GFR test with strict protocol adherence Emptying_Issue->Repeat_Test Yes Investigate_Other Investigate other potential experimental errors Emptying_Issue->Investigate_Other No Re_Educate->Repeat_Test

References

Technical Support Center: Addressing Allergic Reactions to Iodinated Contrast Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering allergic-style reactions to iodinated contrast media (ICM) in their experiments.

Frequently Asked Questions (FAQs)

General Understanding

1. What are iodinated contrast media (ICM) and why do they cause allergic-style reactions?

Iodinated contrast media are agents used in imaging techniques like computed tomography (CT) to enhance the visibility of internal structures.[1] Allergic-style or hypersensitivity reactions to ICM can occur through both immune-mediated and non-immune-mediated mechanisms.[2] These reactions are categorized as either immediate (occurring within one hour) or delayed (occurring from one hour up to a week after administration).[1][3]

2. What is the difference between an anaphylactic and an anaphylactoid reaction to ICM?

Anaphylactic reactions are true allergic reactions mediated by IgE antibodies, which trigger the release of histamine and other inflammatory mediators from mast cells and basophils upon re-exposure to a specific allergen.[2] Anaphylactoid reactions, on the other hand, clinically resemble anaphylaxis but are not IgE-mediated.[4] They can occur upon the first exposure to ICM and are thought to involve the direct activation of mast cells and other inflammatory pathways.[4][5]

3. Are patients with a shellfish or iodine allergy at a higher risk of a reaction to ICM?

The long-held belief that shellfish or iodine allergy increases the risk of a reaction to ICM is a misconception.[4][6] The allergen in shellfish is tropomyosin, which is unrelated to iodine.[4] Furthermore, iodine itself is not an allergen, as it is an essential element in the human body.[6] Therefore, a history of shellfish or iodine allergy is not considered a contraindication for the use of ICM.[6]

Risk Factors & Prevention

4. What are the primary risk factors for developing a hypersensitivity reaction to ICM?

The most significant risk factor is a history of a previous reaction to ICM.[7][8][9] Other notable risk factors include:

  • A history of multiple allergies or asthma.[7][8]

  • Female sex.[7]

  • High BMI.[7]

  • Hyperthyroidism.[7]

  • A family history of hypersensitivity reaction to iodinated contrast media.[7]

5. How can the risk of a hypersensitivity reaction to ICM be minimized in a research setting?

For subjects with a known history of a mild allergic-like reaction, switching to a different, structurally dissimilar ICM may be more effective than premedication.[10] For those with a history of moderate to severe reactions, premedication with corticosteroids and antihistamines is often recommended.[11][12] However, it's important to note that breakthrough reactions can still occur despite premedication.[8][9]

6. What are the standard premedication protocols for high-risk subjects?

Premedication regimens can vary, but they typically involve the administration of corticosteroids and antihistamines. Common protocols include:

  • Oral Regimen 1: Prednisone (50 mg) taken orally 13 hours, 7 hours, and 1 hour before ICM injection, plus an antihistamine like Diphenhydramine (50 mg) taken 1 hour before the injection.[11]

  • Oral Regimen 2: Methylprednisolone (32 mg) taken orally 12 hours and 2 hours before the procedure.[11] An antihistamine may also be added to this regimen.[11]

It is crucial that corticosteroids are administered at least 4-6 hours before ICM injection to be effective.[4]

Troubleshooting & Management

7. What are the signs and symptoms of an immediate hypersensitivity reaction?

Immediate reactions typically occur within an hour of ICM administration and can range from mild to severe.[3][12]

  • Mild: Limited hives, itching, nasal congestion, sneezing.[13]

  • Moderate: Widespread hives, facial or laryngeal edema without shortness of breath, mild wheezing.[13][14]

  • Severe: Anaphylactic shock (hypotension and tachycardia), laryngeal edema with shortness of breath, severe bronchospasm.[13][15]

8. What are the characteristics of a delayed hypersensitivity reaction?

Delayed reactions manifest more than an hour after ICM administration, with most occurring between 3 hours and 2 days later.[12] The most common presentation is a skin rash (maculopapular exanthema).[16][17] Other delayed reactions can include delayed-onset hives and, in rare cases, more severe skin conditions.[3] These reactions are believed to be T-cell mediated.[17][18]

9. What should be the immediate response to a suspected severe hypersensitivity reaction during an experiment?

The first and most critical steps are to stop the ICM infusion and administer epinephrine.[6] There are no absolute contraindications to using epinephrine in the treatment of anaphylaxis.[6] Subsequently, supportive care, including oxygen and antihistamines, should be provided as needed based on the clinical situation.[6]

10. Are there alternatives to iodinated contrast media for subjects with a known severe allergy?

Yes, several alternatives can be considered depending on the imaging requirements:

  • Magnetic Resonance Imaging (MRI) with gadolinium-based contrast agents: Gadolinium-based agents are structurally different from ICM and do not have cross-reactivity.[19][20][21]

  • Non-contrast CT or MRI: In some cases, diagnostic information can be obtained without the use of any contrast agent.[20]

  • Carbon Dioxide Angiography: CO2 can be used as a contrast agent for certain vascular studies, particularly in the lower extremities.[22][23]

  • Doppler Ultrasound: This non-invasive technique can be useful for assessing blood flow and vascular structures without the need for contrast.[20]

Data Summary

Table 1: Incidence of Hypersensitivity Reactions to Iodinated Contrast Media

Reaction TypeIncidence with Non-ionic ICMNotes
Immediate Hypersensitivity Reactions (IHR)0.5% - 3%[12][24]The majority of reactions are mild.
Delayed Hypersensitivity Reactions (DHR)~2%[17]Primarily manifest as skin reactions.
Severe Anaphylactic Reactions0.04% - 0.28%[12]Life-threatening reactions are rare.

Table 2: Efficacy of Premedication in Preventing Recurrent Allergic-Like Reactions

Premedication StrategyRecurrence RateReference
No Premedication (same ICM)31.1%[9]
No Premedication (different ICM)12%[9]
Antihistamine Premedication7.6%[9]
Corticosteroid & Antihistamine Premedication~10% (Breakthrough Reaction Rate)[8]

Key Experimental Protocols

Protocol for Skin Testing for ICM Hypersensitivity

Skin testing can help identify the specific ICM causing a reaction and find a safe alternative.[25][26] It is generally recommended for patients who have experienced moderate to severe immediate or delayed reactions.[27][28]

Methodology:

  • Timing: Skin testing should ideally be performed 1 to 6 months after the initial reaction.[25][27]

  • Tests Performed: Both skin prick tests and intradermal tests are typically conducted.[26][28]

  • Contrast Agents Tested: The panel should include the suspected culprit ICM and a range of alternative, structurally different ICMs.[26]

  • Concentration: For intradermal testing, a 1:10 dilution of the original ICM solution is commonly used.[26]

  • Readings:

    • Immediate Reactions: Readings are taken at 15-20 minutes for wheal-and-flare reactions.[26]

    • Delayed Reactions: Late readings are performed at 24, 48, and sometimes 72 hours to detect delayed-type hypersensitivity.[26][28]

  • Interpretation: A positive skin test to a specific ICM indicates an allergy. A negative test suggests a low likelihood of a future reaction, with a negative predictive value of around 93%.[29]

Protocol for a Drug Provocation Test (DPT)

A DPT, or challenge test, is considered the gold standard for definitively excluding a hypersensitivity to a specific ICM. It should only be performed with a skin-test-negative ICM in a controlled setting with emergency medical support available.[24][26]

Methodology:

  • Prerequisites: A negative skin test to the chosen alternative ICM is required.[24]

  • Procedure: The test involves the intravenous administration of the alternative ICM in gradually increasing doses.

  • Monitoring: The subject is closely monitored for any signs or symptoms of a hypersensitivity reaction throughout the procedure and for a specified period afterward.

  • Outcome: If the subject tolerates the full dose without any reaction, the tested ICM is considered safe for future use.

Visualizations

Immediate_Hypersensitivity_Pathway cluster_mast_cell Mast Cell / Basophil Mast_Cell Mast Cell Mediators Histamine & Other Mediators Mast_Cell->Mediators Release IgE IgE Antibodies IgE->Mast_Cell Activates Symptoms Urticaria, Angioedema, Anaphylaxis Mediators->Symptoms Cause ICM Iodinated Contrast Medium ICM->IgE Binds to

Caption: IgE-mediated immediate hypersensitivity reaction to ICM.

Delayed_Hypersensitivity_Pathway cluster_immune_cells Immune Cell Interaction APC Antigen Presenting Cell (APC) T_Cell T-Cell APC->T_Cell Presents Antigen to Cytokines Cytokine Release T_Cell->Cytokines Activates & Leads to ICM Iodinated Contrast Medium ICM->APC Processed by Symptoms Maculopapular Rash, Other Skin Reactions Cytokines->Symptoms Cause

Caption: T-cell mediated delayed hypersensitivity reaction to ICM.

Experimental_Workflow_ICM_Allergy Start Patient with History of ICM Hypersensitivity Assess_Severity Assess Severity of Previous Reaction Start->Assess_Severity Mild Mild Reaction Assess_Severity->Mild Moderate_Severe Moderate/Severe Reaction Assess_Severity->Moderate_Severe Switch_ICM Consider Switching to a Different ICM Mild->Switch_ICM Yes Skin_Test Perform Skin Testing Moderate_Severe->Skin_Test Yes Proceed Proceed with Imaging Switch_ICM->Proceed Positive_Test Positive Skin Test Skin_Test->Positive_Test Negative_Test Negative Skin Test Skin_Test->Negative_Test Avoid_Culprit Avoid Culprit ICM. Use Skin-Test Negative Alternative. Positive_Test->Avoid_Culprit Yes DPT Consider Drug Provocation Test with Negative ICM Negative_Test->DPT Yes Premedicate Consider Premedication Avoid_Culprit->Premedicate DPT->Premedicate Premedicate->Proceed

References

quality control procedures for Iothalamic Acid I-125 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iothalamic Acid I-125.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control tests for this compound Injection?

A1: The primary quality control tests for this compound Injection include radiochemical purity, sterility, and bacterial endotoxin (pyrogen) testing. These tests ensure the identity, purity, and safety of the radiopharmaceutical before administration.

Q2: What is the acceptable radiochemical purity for this compound?

A2: The radiochemical purity for this compound should not be less than 98%.[1] This means that at least 98% of the total radioactivity should be in the form of I-125 Iothalamate.

Q3: How should this compound be stored?

A3: this compound should be refrigerated upon receipt at 2°C to 8°C and protected from light.[2][3]

Q4: What is the half-life of Iodine-125?

A4: The physical half-life of Iodine-125 is approximately 60.14 days.[2][4]

Q5: What are the common sources of error in Glomerular Filtration Rate (GFR) measurement using I-125 Iothalamate?

A5: Common sources of error include inaccurate urine collection, timing errors in blood and urine sampling, and patient-related factors such as hydration status.[5][6][7] Incomplete bladder emptying can lead to an underestimation of GFR.[5]

Troubleshooting Guides

Radiochemical Purity (RCP) Testing

Q: My radiochemical purity test shows a lower than expected percentage of I-125 Iothalamate. What could be the cause?

A: This could be due to the presence of free I-125 or other radiochemical impurities.

  • Troubleshooting Steps:

    • Verify the chromatography system: Ensure the correct stationary phase (e.g., instant thin-layer chromatography strip impregnated with polysilicic acid gel) and mobile phase (e.g., 2-butanol:acetic acid:water) are being used as specified in the protocol.[8]

    • Check for proper spotting technique: Ensure the spot is small and not submerged in the solvent front during development.[9]

    • Evaluate the age of the radiopharmaceutical: Over time, radiolysis can lead to the degradation of the compound and an increase in free I-125. Check the expiration date of the product.[3]

    • Review the radioiodination process (if applicable): If preparing the I-125 Iothalamate in-house, ensure that the labeling process is optimized to minimize the incorporation of impurities.[1]

Q: I am seeing unexpected peaks or spots on my chromatogram. What should I do?

A: Unexpected peaks may indicate the presence of radiochemical impurities other than free I-125.

  • Troubleshooting Steps:

    • Identify the Rf values: Calculate the Relative Front (Rf) values of the unexpected peaks. Compare these to the known Rf values of I-125 Iothalamate (typically around 0.44-0.67) and free I-125 (typically around 0.89-1.00) in the specified chromatography system.[8]

    • Investigate potential sources of contamination: Review all reagents and materials used in the preparation and testing for any potential contaminants.

    • Contact the manufacturer: If using a commercial product, contact the manufacturer's technical support with the lot number and details of the unexpected findings.

Sterility Testing

Q: My sterility test is positive for microbial growth. What are the next steps?

A: A positive sterility test requires a thorough investigation to determine if the contamination is in the product or a result of the testing procedure.

  • Troubleshooting Steps:

    • Quarantine the batch: Immediately quarantine the affected batch to prevent its use.

    • Initiate a laboratory investigation:

      • Review the sterility testing environment and procedures for any breaches in aseptic technique.

      • Examine the negative controls from the same testing session. Growth in the negative control suggests a testing error.[10]

      • Identify the contaminating microorganism.

    • Initiate a manufacturing investigation (if applicable):

      • Review the entire manufacturing process, including the sterilization of all components and the aseptic filling process.

      • Review environmental monitoring data for the production area.

    • Consider repeat testing: Based on the investigation's findings, a repeat test may be performed on the same batch. Regulatory guidelines should be followed for the number of permitted repeat tests.[10][11]

Q: Can the radioactivity of I-125 Iothalamate interfere with the sterility test?

A: Yes, radioactivity can potentially inhibit microbial growth, leading to false-negative results.[12] It is crucial to validate the sterility test method for each specific radiopharmaceutical product to ensure that any antimicrobial properties of the product are neutralized.

Bacterial Endotoxin (Pyrogen) Testing

Q: My Limulus Amebocyte Lysate (LAL) test is showing inhibition or enhancement. What does this mean?

A: Inhibition (a false negative) or enhancement (a false positive) indicates that something in the product formulation is interfering with the LAL test reaction.

  • Troubleshooting Steps:

    • Perform a validation study: A validation study (inhibition/enhancement testing) must be performed for I-125 Iothalamate to determine the appropriate dilution that overcomes any interference.

    • Dilute the sample: Diluting the sample with LAL Reagent Water is the most common way to overcome interference. The maximum valid dilution (MVD) should be calculated to ensure the test remains sensitive enough to detect the endotoxin limit.[13]

    • Check for interfering substances: Components in the formulation, such as preservatives or buffers, could be the source of interference.[14]

Q: What are potential sources of false-positive results in an LAL test?

A: False positives can be caused by factors other than endotoxins that can activate the LAL clotting cascade.

  • Troubleshooting Steps:

    • Use endotoxin-specific reagents: Some LAL reagents are formulated to be less sensitive to interfering substances like (1→3)-β-D-glucan, a common cause of false positives.[15]

    • Ensure proper lab technique: Endotoxin contamination can be introduced from lab consumables, such as pipette tips and test tubes. Always use certified endotoxin-free materials.[15]

    • Review the sample handling procedure: Ensure that the sample was not contaminated with endotoxins during collection or preparation.

Quantitative Data Summary

Quality Control TestParameterSpecificationReference
Radiochemical Purity I-125 Iothalamate≥ 98%[1]
Free I-125 (Typical Rf)0.89 - 1.00[8]
I-125 Iothalamate (Typical Rf)0.44 - 0.67[8]
Bacterial Endotoxins Endotoxin LimitNot more than 175/V I.U. of endotoxins per milliliter, where V is the maximum recommended dose in mL.
Physical Properties Half-life of I-12560.14 days[2][4]
Storage Temperature2°C to 8°C[2][3]

Experimental Protocols

Radiochemical Purity Determination by Thin-Layer Chromatography

This protocol is based on a faster, single-strip method.[8]

  • Materials:

    • 10 cm instant thin-layer chromatography (ITLC) strip impregnated with polysilicic acid gel (ITLC-SA)

    • Mobile Phase: 2-butanol:acetic acid:water (140:2.5:70, v/v)

    • Developing chamber

    • Gamma counter or autoradiography system

  • Procedure:

    • Prepare the mobile phase and pour it into the developing chamber to a depth of approximately 0.5 cm. Allow the chamber to equilibrate.

    • Carefully spot a small amount (e.g., 1-2 µL) of the I-125 Iothalamate solution onto the origin of the ITLC-SA strip.

    • Place the spotted strip into the developing chamber, ensuring the spot is above the solvent level.

    • Allow the chromatogram to develop until the solvent front has migrated near the top of the strip (approximately 1 hour).

    • Remove the strip from the chamber and mark the solvent front.

    • Allow the strip to dry completely.

    • Determine the distribution of radioactivity by either cutting the strip into segments and counting each segment in a gamma counter or by using an autoradiography system.

    • Calculate the percentage of I-125 Iothalamate and free I-125.

Sterility Testing by Membrane Filtration

This is a general protocol and must be validated for I-125 Iothalamate.

  • Materials:

    • Sterile membrane filtration unit with a 0.45 µm or smaller pore size filter

    • Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)

    • Sterile rinsing fluid (e.g., Fluid A)

    • Positive and negative controls

  • Procedure:

    • Aseptically transfer a specified volume of the I-125 Iothalamate solution to the membrane filtration unit.

    • Filter the solution.

    • Rinse the membrane with sterile rinsing fluid to remove any inhibitory substances.

    • Aseptically remove the membrane filter and cut it in half.

    • Immerse one half of the membrane in TSB and the other half in FTM.

    • Incubate the TSB at 20-25°C for not less than 14 days and the FTM at 30-35°C for not less than 14 days.

    • Observe the media for any signs of microbial growth.

Bacterial Endotoxin Testing (LAL Test)

This is a general overview. Specific procedures will depend on the LAL test kit used (gel-clot, chromogenic, or turbidimetric).

  • Materials:

    • LAL test kit

    • Endotoxin-free vials and pipettes

    • Heating block or water bath

    • Vortex mixer

    • LAL Reagent Water (LRW)

  • Procedure:

    • Reconstitute the LAL reagent and control standard endotoxin (CSE) according to the manufacturer's instructions.

    • Prepare a series of dilutions of the I-125 Iothalamate sample with LRW, as determined by the validation study.

    • Perform the LAL test on the sample dilutions, along with positive and negative controls, following the kit manufacturer's protocol.

    • Incubate the test vials for the specified time at the recommended temperature.

    • Read and interpret the results according to the type of LAL assay being performed.

Visualizations

experimental_workflow cluster_qc Quality Control Testing cluster_gfr GFR Study rcp Radiochemical Purity injection I-125 Iothalamate Injection rcp->injection Release Criteria Met sterility Sterility sterility->injection Release Criteria Met endotoxin Bacterial Endotoxin endotoxin->injection Release Criteria Met prep Patient Preparation prep->injection sampling Blood & Urine Sampling injection->sampling analysis Sample Analysis sampling->analysis calculation GFR Calculation analysis->calculation product Iothalamic Acid I-125 Product product->rcp product->sterility product->endotoxin

Caption: Experimental workflow for this compound from quality control to GFR study.

troubleshooting_rcp start Low Radiochemical Purity check_system Verify Chromatography System (Stationary/Mobile Phase) start->check_system check_spotting Review Spotting Technique check_system->check_spotting System OK fail RCP Fails check_system->fail Incorrect System check_age Check Product Expiration Date check_spotting->check_age Technique OK check_spotting->fail Incorrect Technique review_labeling Review In-House Labeling Process check_age->review_labeling Product in Date check_age->fail Product Expired pass RCP Passes review_labeling->pass Process OK review_labeling->fail Process Issue Identified

Caption: Troubleshooting logic for low radiochemical purity results.

signaling_pathway_placeholder A I-125 Iothalamate Administration B Distribution in Extracellular Fluid A->B C Glomerular Filtration B->C E Blood Sampling B->E D Excretion in Urine C->D

Caption: Physiological pathway of I-125 Iothalamate for GFR measurement.

References

Technical Support Center: Iothalamic Acid I-125 Clearance in Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iothalamic Acid I-125 for glomerular filtration rate (GFR) assessment in the context of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to measure GFR?

A1: this compound is a radiolabeled contrast agent used as a filtration marker to measure the glomerular filtration rate (GFR), a key indicator of kidney function.[1] It is considered a reliable marker because it is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules.[2] This means its clearance from the blood plasma directly reflects the rate at which the kidneys are filtering waste products.

Q2: How does renal impairment affect the clearance of this compound?

A2: Renal impairment, characterized by a decrease in GFR, directly leads to a reduction in the clearance of this compound from the body. As kidney function declines, the ability of the glomeruli to filter substances from the blood is diminished, resulting in a slower excretion of the marker. Therefore, a lower clearance value for this compound is indicative of a greater degree of renal impairment.

Q3: Why is this compound clearance preferred over creatinine clearance for GFR assessment in patients with renal disease?

A3: In patients with renal impairment, GFR assessment using creatinine clearance can be inaccurate. As GFR declines, the proportion of creatinine that is actively secreted by the renal tubules increases, leading to an overestimation of the true GFR. Studies have shown that in patients with mild or advanced renal failure, creatinine clearance can overestimate GFR by up to 18% and 32%, respectively.[3][4] this compound clearance provides a more accurate measurement in these populations as it is not subject to the same degree of tubular secretion.[5]

Q4: What are the typical this compound clearance values in different stages of renal function?

A4: this compound clearance, as a measure of GFR, decreases with the progression of chronic kidney disease (CKD). The following tables summarize available data on measured GFR (mGFR) using I-125 iothalamate in various patient populations.

Data Presentation

Table 1: this compound Clearance in Patients with Varying Renal Function

Renal Function GroupMeasured GFR (mL/min/1.73 m²)
Normal or Upper Borderline Plasma Creatinine44 - 117[3][4]
Higher eGFR Group (>30 mL/min/1.73m²)40.3 (10-hour measurement)[6]
Lower eGFR Group (<30 mL/min/1.73m²)22.2 (10-hour measurement)[6]

Table 2: Examples of Measured GFR (mGFR) using I-125 Iothalamate in Specific CKD Stages

CKD StageSubject Example mGFR (mL/min/1.73 m²)
Stage 272.6 - 82.2[7]
Stage 345.2[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inaccurate or highly variable GFR results Incomplete urine collection.Ensure the patient completely empties their bladder for each collection. Consider using a bladder catheter in settings where incomplete emptying is a concern. For research purposes, co-administration of ¹³¹I-hippuran can be used to correct for inaccurate urine collections.[8]
Errors in timing of blood or urine samples.Adhere strictly to the protocol timings for sample collection. Use a calibrated timer and record the exact time of each sample collection.
Patient not adequately hydrated.Ensure the patient is well-hydrated before and during the study to maintain a stable urine flow rate.
Low radioactivity counts in samples Insufficient dose of I-125 iothalamate.Use a weight-adjusted dosing regimen to ensure sufficient radioactivity for accurate measurement.
Improper sample handling or storage.Follow standard operating procedures for the handling and storage of radioactive samples to prevent degradation.
Discrepancy between plasma-based and urine-based clearance calculations Extra-renal clearance of I-125 iothalamate.While primarily cleared by the kidneys, a small amount of extra-renal clearance can occur. For the most accurate GFR determination, especially in patients with severe renal impairment, renal clearance (urine-based) is preferred over plasma clearance.

Experimental Protocols

1. GFR Measurement by Subcutaneous Injection of this compound

This method is often chosen for its simplicity and patient convenience.

  • Patient Preparation:

    • Patients should be well-hydrated. Oral water loading (e.g., 10-20 mL/kg) is recommended before the start of the procedure.

    • Administer a thyroid-blocking agent, such as Lugol's solution or potassium iodide, to prevent thyroid uptake of free I-125.

  • Procedure:

    • Collect a background blood and urine sample before the injection.

    • Administer a weight-adjusted dose of this compound via subcutaneous injection.

    • Allow for an equilibration period of 60-90 minutes for the tracer to distribute.

    • Following equilibration, collect timed urine samples (typically over 2-4 hours) and blood samples at the midpoint of each urine collection period.

  • Sample Analysis and Calculation:

    • Measure the concentration of I-125 in plasma and urine samples using a gamma counter.

    • Calculate the GFR using the standard clearance formula: GFR = (U x V) / P , where U is the urinary concentration of I-125, V is the urine flow rate, and P is the plasma concentration of I-125.

2. GFR Measurement by Intravenous Infusion of this compound

This method aims to achieve a steady-state plasma concentration of the tracer for precise GFR determination.

  • Patient Preparation:

    • Ensure adequate hydration to establish a diuresis of at least 3 mL/min.

    • Administer a thyroid-blocking agent as in the subcutaneous protocol.

    • Insert two intravenous lines: one for the infusion and one for blood sampling from the contralateral arm.

  • Procedure:

    • Administer a priming (bolus) dose of this compound to rapidly achieve the target plasma concentration.

    • Immediately begin a continuous intravenous infusion of I-125 iothalamate at a constant rate.

    • Allow for an equilibration period of approximately 40-45 minutes to reach a steady state.

    • Collect 2-3 consecutive timed urine samples (e.g., 30-60 minutes each) and blood samples at the midpoint of each urine collection period.

  • Sample Analysis and Calculation:

    • Measure the I-125 concentration in plasma and urine samples.

    • Calculate GFR using the clearance formula as described for the subcutaneous method.

Visualizations

Renal_Handling_of_Iothalamate cluster_blood Bloodstream cluster_nephron Nephron cluster_urine Urine Iothalamate_Blood This compound Glomerulus Glomerulus Iothalamate_Blood->Glomerulus Freely Filtered Tubule Renal Tubule Glomerulus->Tubule Enters Tubule Urine_Output Excreted in Urine Tubule->Urine_Output No significant reabsorption or secretion

Caption: Renal handling of this compound.

GFR_Measurement_Workflow start Start GFR Measurement patient_prep Patient Preparation (Hydration, Thyroid Block) start->patient_prep administer_tracer Administer I-125 Iothalamate (Subcutaneous or IV) patient_prep->administer_tracer equilibration Equilibration Period administer_tracer->equilibration sample_collection Timed Blood and Urine Sample Collection equilibration->sample_collection sample_analysis Measure I-125 Concentration (Gamma Counter) sample_collection->sample_analysis gfr_calculation Calculate GFR (U*V)/P sample_analysis->gfr_calculation end End gfr_calculation->end

Caption: Experimental workflow for GFR measurement.

References

Validation & Comparative

A Comparative Guide to Glomerular Filtration Rate (GFR) Measurement: Iothalamate I-125 vs. Inulin Clearance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of the Glomerular Filtration Rate (GFR) is paramount in preclinical and clinical research for assessing kidney function and the renal clearance of novel therapeutics. For decades, inulin clearance has been upheld as the gold-standard for GFR determination. However, the technical demands of the inulin method have led to the development of alternative techniques, such as the use of radioactive tracers like Iothalamate I-125. This guide provides an objective comparison of Iothalamate I-125 GFR measurement and inulin clearance, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.

Quantitative Comparison of Methods

The following table summarizes key quantitative data from comparative studies of Iothalamate I-125 and inulin clearance for GFR measurement.

ParameterIothalamate I-125 ClearanceInulin ClearanceKey Findings
Correlation with Inulin HighGold StandardThe clearance of Iothalamate I-125 shows a strong correlation with inulin clearance, with reported correlation coefficients (r) as high as 0.85 to 0.99 in various studies.[1]
Bias Small positive biasReference MethodSome studies report a small but statistically significant positive bias of Iothalamate I-125 clearance compared to inulin clearance, potentially due to minor tubular secretion of iothalamate.[2][3]
Precision GoodHighBoth methods demonstrate good precision, with low coefficients of variation.
Procedural Complexity LowerHigherThe Iothalamate I-125 method is generally considered less cumbersome and time-consuming than the traditional inulin clearance method.[4]
Patient Burden LowerHigherThe single-injection or subcutaneous administration of Iothalamate I-125 is less invasive and requires fewer blood and urine samples compared to the constant infusion required for inulin clearance.[1][5]

Experimental Protocols

Iothalamate I-125 GFR Measurement Protocol (Single Injection Method)

This protocol is a generalized representation and may require optimization based on specific research needs and animal models.

  • Subject Preparation:

    • Subjects should be adequately hydrated to ensure a stable urine flow rate. A water load of 10-20 ml/kg body weight is often administered orally 1-2 hours before the start of the procedure.[6]

    • For studies involving urine collection, an indwelling bladder catheter may be inserted for complete and timed urine collection.

  • Administration of Iothalamate I-125:

    • A precisely known amount of Iothalamate I-125 (typically 10-30 µCi) is administered as a single intravenous bolus injection.[7]

    • Alternatively, for a slower release and more stable plasma concentration, a subcutaneous injection can be used.[5][8]

  • Blood and Urine Sample Collection:

    • Blood samples (approximately 1-2 mL) are collected at multiple time points after the injection. Typical time points include 5, 10, 20, 30, 60, 90, and 120 minutes post-injection to accurately characterize the plasma clearance curve.

    • If urine is being collected, timed urine collections are performed throughout the study period. The bladder is emptied at the beginning of each collection period and completely voided at the end.

  • Sample Processing and Analysis:

    • Plasma is separated from the blood samples by centrifugation.

    • The radioactivity in the plasma and urine samples is measured using a gamma counter.

  • GFR Calculation:

    • The GFR is calculated from the plasma clearance of Iothalamate I-125 using the following formula: GFR = Dose / AUC where:

      • Dose is the total amount of Iothalamate I-125 administered.

      • AUC is the area under the plasma concentration-time curve, calculated using the trapezoidal rule.

    • If urinary clearance is measured, the formula is: GFR = (U x V) / P where:

      • U is the concentration of Iothalamate I-125 in the urine.

      • V is the urine flow rate.

      • P is the plasma concentration of Iothalamate I-125.

Inulin Clearance Protocol (Constant Infusion Method)

This protocol represents the classic, gold-standard method for GFR measurement.

  • Subject Preparation:

    • Similar to the iothalamate protocol, subjects must be well-hydrated.

    • An intravenous line is established for the infusion of inulin, and a separate line may be placed for blood sampling.

    • A bladder catheter is typically inserted for accurate, timed urine collection.

  • Administration of Inulin:

    • A priming (bolus) dose of inulin is administered intravenously to rapidly achieve the desired plasma concentration.

    • This is immediately followed by a constant intravenous infusion of inulin at a rate calculated to maintain a stable plasma concentration throughout the study.

  • Equilibration and Sample Collection:

    • An equilibration period of at least 30-60 minutes is allowed after the start of the infusion for the inulin to distribute throughout the extracellular fluid.

    • Following equilibration, precisely timed urine collection periods (typically 20-30 minutes each) are initiated. The bladder is emptied at the start of each period and completely voided at the end.

    • Blood samples are collected at the midpoint of each urine collection period.

  • Sample Processing and Analysis:

    • Plasma is separated from the blood samples.

    • The concentration of inulin in plasma and urine is determined. Historically, this was done using a colorimetric chemical assay, but now high-performance liquid chromatography (HPLC) is more common for its accuracy.

  • GFR Calculation:

    • The GFR is calculated for each collection period using the standard clearance formula: GFR = (U x V) / P where:

      • U is the urinary concentration of inulin.

      • V is the urine flow rate.

      • P is the plasma concentration of inulin.

    • The final GFR is reported as the average of the values obtained from the multiple collection periods.

Methodological Comparison and Logical Flow

GFR_Comparison cluster_Inulin Inulin Clearance (Gold Standard) cluster_Iothalamate Iothalamate I-125 GFR Measurement cluster_Comparison Key Comparison Points Inulin_Start Start: Inulin Clearance Inulin_Prep Subject Preparation: Hydration, Catheterization Inulin_Start->Inulin_Prep Tracer Tracer: Inulin (Polysaccharide) Iothalamate (Radioisotope) Inulin_Start->Tracer Inulin_Admin Administration: IV Bolus (Priming Dose) followed by Constant IV Infusion Inulin_Prep->Inulin_Admin Inulin_Equil Equilibration Period (30-60 min) Inulin_Admin->Inulin_Equil Complexity Complexity: Inulin > Iothalamate Inulin_Admin->Complexity Inulin_Sample Sample Collection: Timed Urine Collections & Midpoint Blood Draws Inulin_Equil->Inulin_Sample Inulin_Analysis Inulin Concentration Measurement (e.g., HPLC) Inulin_Sample->Inulin_Analysis Invasiveness Invasiveness: Inulin > Iothalamate Inulin_Sample->Invasiveness Inulin_Calc GFR Calculation: (U x V) / P Inulin_Analysis->Inulin_Calc Inulin_End End: GFR Value Inulin_Calc->Inulin_End Accuracy Accuracy: Inulin (Gold Standard) Iothalamate (High Correlation) Inulin_Calc->Accuracy Iothalamate_Start Start: Iothalamate I-125 Iothalamate_Prep Subject Preparation: Hydration Iothalamate_Start->Iothalamate_Prep Iothalamate_Start->Tracer Iothalamate_Admin Administration: Single IV Bolus or Subcutaneous Injection Iothalamate_Prep->Iothalamate_Admin Iothalamate_Sample Sample Collection: Multiple Blood Draws over Time (Optional Timed Urine Collections) Iothalamate_Admin->Iothalamate_Sample Iothalamate_Admin->Complexity Iothalamate_Analysis Radioactivity Measurement (Gamma Counter) Iothalamate_Sample->Iothalamate_Analysis Iothalamate_Sample->Invasiveness Iothalamate_Calc GFR Calculation: Dose / AUC (Plasma Clearance) or (U x V) / P (Urinary Clearance) Iothalamate_Analysis->Iothalamate_Calc Iothalamate_End End: GFR Value Iothalamate_Calc->Iothalamate_End Iothalamate_Calc->Accuracy

Figure 1. Workflow and key differences between Inulin and Iothalamate I-125 GFR measurement.

Discussion

Inulin Clearance: The Gold Standard with Practical Challenges

For decades, inulin clearance has been the undisputed gold standard for GFR measurement.[2][9][10] Inulin is an inert polysaccharide that is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules.[9][11] These properties make its clearance a direct measure of GFR. However, the classical inulin clearance method is technically demanding, time-consuming, and labor-intensive.[9][12] The requirement for a continuous intravenous infusion and multiple, precisely timed urine and blood samples makes it less practical for large-scale or repeated studies, particularly in conscious and mobile subjects.

Iothalamate I-125: A Validated and More Practical Alternative

Iothalamate I-125 has emerged as a widely accepted alternative to inulin for GFR measurement.[2] As a radioactive tracer, its concentration in plasma and urine can be measured with high sensitivity and precision using a gamma counter.[4] The primary advantage of the Iothalamate I-125 method lies in its simpler protocol. The single-injection plasma clearance method, in particular, significantly reduces the procedural complexity and burden on the subject.[1]

Numerous studies have validated the use of Iothalamate I-125 for GFR measurement by comparing it to the gold-standard inulin clearance. The general consensus is that there is a very high correlation and good agreement between the two methods.[1][4] While some studies have noted a small positive bias with iothalamate, suggesting a minor degree of tubular secretion, this is generally not considered to be clinically significant in most research settings.[2][3]

While inulin clearance remains the theoretical gold standard for GFR measurement, the Iothalamate I-125 method offers a more practical and equally valid alternative for many research applications. Its simpler protocol, reduced invasiveness, and high correlation with inulin make it a valuable tool for researchers, scientists, and drug development professionals. The choice between the two methods will ultimately depend on the specific requirements of the study, including the need for the absolute accuracy of the gold standard versus the practical advantages of a less demanding protocol. For most routine and high-throughput GFR assessments in a research setting, the Iothalamate I-125 method provides a robust and reliable measurement of renal function.

References

A Head-to-Head Comparison: Iothalamic Acid I-125 vs. Iohexol for Precise GFR Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Glomerular Filtration Rate (GFR) is paramount in assessing kidney function. Two widely utilized exogenous filtration markers for this purpose are Iothalamic Acid I-125 and iohexol. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.

Both this compound, a radiolabeled ionic contrast agent, and iohexol, a non-ionic contrast medium, are considered reliable alternatives to the historical gold standard, inulin, for GFR determination.[1] While both are eliminated from the body primarily through glomerular filtration, subtle differences in their renal handling can lead to variations in GFR measurements.

A key study directly comparing the two agents revealed a significant and consistent difference in their urinary clearances. The research indicated a proportional bias, with iothalamate clearance values being consistently higher than those of iohexol.[2][3] This suggests potential tubular secretion of iothalamate or a degree of tubular reabsorption of iohexol.[4]

Quantitative Performance Data

The following table summarizes key quantitative data from comparative studies, highlighting the differences in measured GFR and other relevant parameters.

ParameterThis compoundIohexolKey Findings & Citations
Mean GFR 60 ± 34 mL/min/1.73 m²52 ± 28 mL/min/1.73 m²Iothalamate clearance was found to be proportionally higher than iohexol clearance.[2][3]
Proportional Bias (Iohexol to Iothalamate) -0.85 (95% CI, 0.83-0.88)This demonstrates a consistent systematic difference between the two markers.[2][3]
Intra-individual Coefficient of Variation Approx. 10% (intratest)5.59%Iohexol has shown high precision and reproducibility.[5]
Extra-renal Clearance 4 - 10 mL/min/1.73 m²0 - 6 mL/min/1.73 m²Iohexol exhibits lower extra-renal clearance compared to iothalamate.[4]
Adverse Events Mild headache (rare), discomfort at injection site, metallic taste, warm sensation, potential for allergic reactions.[6]Flushing, urticaria, and itching (rare, overall rate of treatment-related events was 0.0066%).[1]Both are generally well-tolerated, with iohexol having a very low documented rate of adverse events in large-scale studies.[1]

Experimental Protocols

Detailed methodologies for GFR measurement using both this compound and iohexol are outlined below.

This compound GFR Measurement Protocol (Urinary Clearance)

This protocol is based on methodologies used in large-scale clinical trials.

  • Patient Preparation:

    • Administer Lugol's solution (3 drops orally, three times a day) for one to two days prior to the test to block thyroid uptake of free I-125.[7]

    • Ensure adequate hydration with an oral water load (e.g., 20 mL/kg) starting one hour before the test.[7]

  • Marker Administration:

    • Inject a known dose (e.g., 10-30 µCi) of this compound intravenously.[7]

  • Equilibration Period:

    • Allow 30 to 60 minutes for the marker to distribute throughout the extracellular fluid.[7]

  • Sample Collection:

    • Empty the bladder and discard the urine.[7]

    • Collect precisely timed urine samples over 2-4 periods of 30 to 60 minutes each.[7]

    • Collect blood samples at the beginning and end of each urine collection period.[7]

  • Sample Analysis:

    • Measure the concentration of I-125 in both plasma and urine samples using a gamma counter.

  • GFR Calculation:

    • Calculate the GFR for each clearance period using the standard clearance formula: GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.

Iohexol GFR Measurement Protocol (Plasma Clearance)

This protocol is a widely used method that avoids the need for urine collection.

  • Patient Preparation:

    • No specific pre-hydration is typically required, but patients should be normally hydrated.

  • Marker Administration:

    • Inject a precise dose of iohexol (e.g., 5 mL of 300 mg I/mL solution) intravenously over 1-2 minutes.[8][9]

  • Sample Collection (Multi-sample method):

    • The timing of blood sample collection is crucial and depends on the estimated GFR (eGFR).[8][9]

    • For eGFR > 40 mL/min/1.73m²: Collect blood at 120, 150, 180, 210, and 240 minutes post-injection.[8][9]

    • For eGFR ≤ 40 mL/min/1.73m²: Collect blood at 120, 180, 240, 300, 360, 420, and 480 minutes post-injection.[8][9]

  • Sample Analysis:

    • Measure iohexol concentration in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • GFR Calculation:

    • Calculate GFR from the plasma clearance of iohexol using a one- or two-compartment model. The area under the plasma concentration-time curve (AUC) is determined, and clearance is calculated as Dose/AUC. A correction factor (e.g., Bröchner-Mortensen) is often applied.[8][9]

Visualizing the Experimental Workflows

The following diagrams illustrate the key steps in the GFR measurement protocols for both this compound and iohexol.

GFR_Measurement_Iothalamic_Acid_I125 cluster_prep Patient Preparation cluster_procedure Measurement Procedure cluster_analysis Analysis & Calculation prep1 Administer Lugol's Solution prep2 Oral Water Load prep1->prep2 1-2 days prior admin IV Injection of This compound prep2->admin equil Equilibration (30-60 min) admin->equil collect Timed Urine & Blood Sample Collection (2-4 periods) equil->collect analyze Measure I-125 in Plasma & Urine collect->analyze calc Calculate GFR using Clearance Formula analyze->calc

GFR Measurement Workflow using this compound.

GFR_Measurement_Iohexol cluster_prep_iohexol Patient Preparation cluster_procedure_iohexol Measurement Procedure cluster_analysis_iohexol Analysis & Calculation prep_iohexol Normal Hydration admin_iohexol IV Injection of Iohexol prep_iohexol->admin_iohexol collect_iohexol Timed Blood Sample Collection (based on eGFR) admin_iohexol->collect_iohexol analyze_iohexol Measure Iohexol in Plasma (HPLC/LC-MS/MS) collect_iohexol->analyze_iohexol calc_iohexol Calculate GFR from Plasma Clearance analyze_iohexol->calc_iohexol

GFR Measurement Workflow using Iohexol.

Conclusion

Both this compound and iohexol are valuable tools for the accurate measurement of GFR. The choice between them may depend on several factors, including the specific research question, the patient population, and the available analytical instrumentation.

  • Iohexol offers the advantage of being a non-radioactive marker with a very low incidence of adverse effects and can be measured with high precision using widely available HPLC or LC-MS/MS technology.[1] The plasma clearance method is also less cumbersome for patients as it avoids the need for timed urine collections.

  • This compound has a long history of use in major clinical trials and is considered a reliable marker.[5] However, its radioactive nature requires appropriate handling and disposal procedures. The observed systematic bias compared to iohexol should be considered when comparing results across studies using different markers.

Ultimately, a thorough understanding of the characteristics and methodologies of each agent is crucial for obtaining accurate and reproducible GFR measurements in a research setting.

References

A Comparative Guide to Glomerular Filtration Rate Assessment: Iothalamate I-125 GFR vs. Creatinine-Based Equations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an accurate assessment of the Glomerular Filtration Rate (GFR) is paramount in nephrotoxicity studies and the clinical evaluation of renal function. This guide provides a comprehensive comparison of the gold-standard isotope dilution method using Iothalamate I-125 and commonly employed creatinine-based GFR estimation equations.

The direct measurement of GFR using exogenous filtration markers like Iothalamate I-125 is widely regarded as the most accurate method for assessing renal function. However, its complexity and cost have led to the widespread use of creatinine-based equations to estimate GFR (eGFR). This guide delves into the cross-validation of these methods, presenting quantitative data on their performance and detailed experimental protocols.

Performance Comparison of GFR Assessment Methods

The performance of creatinine-based GFR equations is typically evaluated against a measured GFR (mGFR) method, such as the Iothalamate I-125 clearance. Key metrics for comparison include bias (the systematic difference between eGFR and mGFR), precision (the random error or variability of the eGFR), and accuracy (the proportion of eGFR values within a certain percentage of the mGFR).

Creatinine-Based EquationBias (mL/min/1.73m²)Precision (mL/min/1.73m²)Accuracy (P30, %)Key Findings
MDRD Overestimates GFR[1][2]Variable~72.2% (vs. CKD-EPI)[3]Tends to be less accurate at higher GFRs.[4]
CKD-EPI Generally less biased than MDRDImproved precision over MDRD~84.9% (in a specific population)[4]Considered more accurate than MDRD, especially at GFRs > 60 mL/min/1.73m².
Cockcroft-Gault Significant overestimation of GFR[1]Lower precisionN/ALargely outdated and not recommended for general use due to significant inaccuracies.
Local CKD-EPI & FAS Lower variability compared to standard CKD-EPI and MDRD in a local population.N/A90.5% and 82.0% respectively in a specific study group.[5]Highlights the potential for improved performance with locally adapted equations.

Note: The performance of eGFR equations can be influenced by various factors including the specific patient population, clinical setting, and the laboratory methods used for creatinine measurement.

Experimental Protocols

Iothalamate I-125 GFR Measurement (Urinary Clearance)

The measurement of GFR using Iothalamate I-125 is a meticulous process that involves the administration of the radiotracer and subsequent measurement of its clearance from the plasma via the urine.

Patient Preparation:

  • Hydration: Patients are required to have a water load of approximately 10 ml/kg to ensure adequate urine flow.[6]

  • Thyroid Blocking: An oral dose of a saturated solution of potassium iodide (SSKI) is administered to prevent the thyroid gland from taking up any free I-125.[6]

  • Bladder Catheterization: A Foley catheter is aseptically inserted to ensure complete and accurately timed urine collections.

Procedure:

  • Background Samples: A background urine sample is collected before the administration of the radiotracer.

  • Radiotracer Administration: A precise dose of Iothalamate I-125 is injected subcutaneously or intravenously.[6][7][8]

  • Timed Urine and Blood Collections: Following the injection, multiple timed urine and blood samples are collected over a period of several hours.[9]

  • Sample Analysis: The radioactivity in the plasma and urine samples is measured using a gamma counter.

  • GFR Calculation: The GFR is calculated using the formula C = (U * V) / P, where C is the clearance rate (GFR), U is the urinary concentration of radioactivity, V is the urinary flow rate, and P is the plasma concentration of radioactivity.[8]

Creatinine-Based GFR Estimation

The estimation of GFR using creatinine-based equations involves the measurement of serum creatinine and the application of a specific mathematical formula.

Procedure:

  • Blood Sample Collection: A blood sample is drawn from the patient.

  • Serum Creatinine Measurement: The concentration of creatinine in the serum is determined using a laboratory assay (e.g., Jaffe method or enzymatic methods).

  • eGFR Calculation: The serum creatinine value, along with demographic information such as age, sex, and race, is entered into one of the following equations:

    • Modification of Diet in Renal Disease (MDRD) Equation: eGFR = 175 × (Serum Creatinine)^-1.154 × (Age)^-0.203 × (0.742 if female) × (1.212 if Black)

    • Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) Equation: This equation is more complex and uses different formulas based on sex and serum creatinine levels. For example, for a non-Black female with a serum creatinine ≤ 0.7 mg/dL: eGFR = 144 × (Serum Creatinine / 0.7)^-0.329 × (0.993)^Age

Experimental Workflow Diagram

GFR_Comparison_Workflow cluster_patient_prep Patient Preparation cluster_mGFR Measured GFR (mGFR) cluster_eGFR Estimated GFR (eGFR) cluster_analysis Comparative Analysis Patient Patient Cohort Hydration Hydration Protocol Patient->Hydration BloodDraw Blood Draw Patient->BloodDraw ThyroidBlock Thyroid Blocking (SSKI) Hydration->ThyroidBlock IothalamateAdmin Iothalamate I-125 Administration ThyroidBlock->IothalamateAdmin TimedCollections Timed Urine & Blood Collections IothalamateAdmin->TimedCollections GammaCounting Gamma Counting TimedCollections->GammaCounting mGFR_Calc mGFR Calculation (Clearance Formula) GammaCounting->mGFR_Calc DataAnalysis Statistical Analysis (Bias, Precision, Accuracy) mGFR_Calc->DataAnalysis SerumCreatinine Serum Creatinine Measurement BloodDraw->SerumCreatinine eGFR_Calc eGFR Calculation (Creatinine Equations) SerumCreatinine->eGFR_Calc eGFR_Calc->DataAnalysis

Caption: Workflow for the cross-validation of eGFR equations against mGFR.

Conclusion

While Iothalamate I-125 GFR measurement remains the gold standard for its accuracy, its application is often limited to research and specialized clinical settings. Creatinine-based equations, particularly the CKD-EPI formula, offer a practical and reasonably accurate alternative for estimating GFR in many situations. The choice of method should be guided by the specific requirements of the study or clinical context, with a clear understanding of the potential for bias and imprecision inherent in estimation equations. For definitive assessments of renal function, especially in critical research and drug development, the use of a direct measurement method like Iothalamate I-125 clearance is highly recommended.

References

A Comparative Guide to Iothalamate I-125 for Accurate and Precise Glomerular Filtration Rate (GFR) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable method for assessing renal function, the accurate and precise measurement of Glomerular Filtration Rate (GFR) is paramount. This guide provides a comprehensive comparison of Iothalamate I-125 with other common methods for GFR determination, supported by experimental data and detailed protocols.

Iothalamate I-125 is a radioactive tracer widely used for the measurement of GFR. Its clearance from the plasma provides a reliable estimate of the rate at which the kidneys are filtering waste products from the blood. This guide will delve into the accuracy and precision of this method in comparison to the gold standard, inulin clearance, as well as other commonly used radiotracers like Technetium-99m Diethylenetriaminepentaacetic acid (99mTc-DTPA) and Chromium-51 Ethylenediaminetetraacetic acid (51Cr-EDTA).

Comparative Performance of GFR Measurement Methods

The ideal GFR marker is one that is freely filtered by the glomerulus, not reabsorbed or secreted by the tubules, and is physiologically inert. Inulin, a fructose polysaccharide, is considered the gold standard as it meets these criteria. However, the inulin clearance method is cumbersome and not always practical for clinical or research settings. This has led to the adoption of alternative markers like Iothalamate I-125.

Studies have shown a strong correlation between GFR determined by Iothalamate I-125 and inulin clearance. The renal clearance of sodium iothalamate in humans closely approximates that of inulin[1][2]. A study comparing the two found the ratio of iothalamate I-125 to inulin clearance to be very close to 1.00, with a range of 0.93 to 1.09, indicating a high degree of agreement[3]. Another study established a regression line of Clinulin = 1.08 * Clsodium iothalamate - 3.7, which was not significantly different from the line of identity, further supporting the utility of Iothalamate I-125 as a reliable glomerular marker[4][5].

While generally accurate, some studies suggest a small positive bias of urinary 125I-iothalamate clearance compared to inulin, potentially due to minor tubular secretion of iothalamate[6]. However, other research has not confirmed this finding[6].

Method Accuracy (Compared to Inulin) Precision Advantages Disadvantages
Iothalamate I-125 High correlation, minimal bias. Some studies suggest a slight overestimation.[3][4][6]Precise, with low variability.[7]Relatively simple procedure, especially with the single-injection method.[8]Involves radioactivity. Potential for minor tubular secretion.[6]
Inulin Clearance Gold Standard.High.The most accurate method for GFR determination.Cumbersome, requires continuous infusion and urine collection.
99mTc-DTPA Good correlation with inulin and Iothalamate I-125.[9][10] GFR values may be slightly higher than with iothalamate at earlier sampling intervals.[9]Generally good, but can be less precise than Iothalamate I-125.Widely available, allows for simultaneous renal imaging.[9]Potential for protein binding can affect accuracy.
51Cr-EDTA High correlation with inulin and iohexol.[11]High.Stable, long half-life allows for flexibility in sample processing.[6]Limited availability in some regions. Involves radioactivity.
Creatinine Clearance Overestimates GFR, especially in patients with renal impairment.Lower precision compared to exogenous markers.Inexpensive and widely available.Influenced by muscle mass, diet, and tubular secretion.

Experimental Protocols

The determination of GFR using Iothalamate I-125 can be performed using two primary methods: the constant infusion method and the single-injection method.

Constant Infusion Method

This method is designed to achieve a steady-state plasma concentration of Iothalamate I-125.

  • Patient Preparation: Patients are typically hydrated to ensure adequate urine flow.

  • Priming Dose: A priming (bolus) dose of Iothalamate I-125 is administered intravenously to rapidly achieve the desired plasma concentration.

  • Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of Iothalamate I-125 is started and maintained for a period, often around 2.5 hours[7].

  • Blood and Urine Sampling: Timed urine collections are performed, often via a bladder catheter, along with blood sampling at specific intervals to measure the plasma and urine concentrations of Iothalamate I-125.

  • GFR Calculation: GFR is calculated using the formula: GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.

Single-Injection Method

This method is simpler and more commonly used in clinical practice.

  • Patient Preparation: Similar to the constant infusion method, adequate hydration is important. Some protocols recommend the administration of Lugol's solution for one to two days prior to the test to block thyroid uptake of free I-125[8].

  • Injection: A single, precisely measured dose of Iothalamate I-125 is injected intravenously or subcutaneously[2][8].

  • Blood Sampling: Blood samples are drawn at multiple time points after the injection (e.g., at 90, 120, 180, and 240 minutes) to determine the rate of plasma clearance of the tracer[9].

  • GFR Calculation: GFR is calculated from the plasma disappearance curve of Iothalamate I-125, typically using a two-compartment model[4][5].

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay between different GFR markers, the following diagrams are provided.

GFR_Determination_Workflow cluster_prep Patient Preparation cluster_admin I-125 Iothalamate Administration cluster_sampling Sample Collection cluster_analysis Analysis & Calculation Hydration Hydration Injection Single Injection (IV or SC) Hydration->Injection Lugols Lugol's Solution (optional) Lugols->Injection BloodSampling Timed Blood Samples Injection->BloodSampling PlasmaAnalysis Measure Plasma I-125 Concentration BloodSampling->PlasmaAnalysis GFR_Calc Calculate GFR from Clearance Curve PlasmaAnalysis->GFR_Calc

Caption: Experimental workflow for GFR determination using the single-injection Iothalamate I-125 method.

GFR_Marker_Comparison Inulin Inulin Clearance Iothalamate Iothalamate I-125 Inulin->Iothalamate Gold Standard for DTPA 99mTc-DTPA Inulin->DTPA Reference for EDTA 51Cr-EDTA Inulin->EDTA Reference for Iothalamate->DTPA Correlates well with Iothalamate->EDTA Comparable to Creatinine Creatinine Clearance Iothalamate->Creatinine More Accurate than

Caption: Logical relationships between different GFR determination markers.

References

A Comparative Guide to Iothalamate I-125 for Glomerular Filtration Rate (GFR) Measurement in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iothalamate I-125 with other common methods for determining the Glomerular Filtration Rate (GFR), a critical measure of kidney function. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate GFR measurement technique for their clinical and research needs, with a particular focus on performance in diverse patient populations.

Introduction to GFR Measurement and the Role of Iothalamate I-125

The accurate measurement of GFR is essential for the diagnosis, staging, and management of chronic kidney disease (CKD), as well as for dose adjustments of medications cleared by the kidneys.[1] While endogenous markers like creatinine are commonly used for estimating GFR (eGFR), direct measurement using exogenous filtration markers provides a more accurate assessment, particularly in specific patient populations or when precise GFR values are crucial.

Iothalamate Sodium I-125 is a radiopharmaceutical agent used for the evaluation of GFR.[2] Following intravenous or subcutaneous administration, it is freely filtered by the glomeruli without significant tubular secretion or reabsorption, making its clearance from the plasma a reliable indicator of GFR.[2][3] Its use in large-scale clinical trials, such as the African American Study of Kidney Disease and Hypertension (AASK), highlights its utility in diverse cohorts.

Comparative Performance of GFR Measurement Methods

The selection of a GFR measurement agent depends on a balance of accuracy, precision, patient safety, and logistical considerations. This section compares Iothalamate I-125 to the gold standard, inulin, as well as other commonly used agents like iohexol and creatinine.

Quantitative Comparison of GFR Measurement Methods

The following table summarizes the performance of different GFR measurement methods based on available clinical data.

Method Bias Compared to Inulin Precision (Coefficient of Variation) Strengths Limitations Supporting Data
Iothalamate I-125 Minimal to slight overestimation[4][5]Good test-retest reliability (CV = 6.3–8.5%)[6]High correlation with inulin[6], established use in large clinical trials[7]Involves radiation exposure, potential for inaccurate urine collection can affect results[8]The AASK demonstrated its utility in African Americans.[9] Studies in elderly and CKD patients also support its use.[10][11]
Inulin Clearance Gold Standard (no bias)Considered the most precise methodThe most accurate method for GFR determination[12][13]Cumbersome, time-consuming, and not widely available for routine clinical use[4]Long-standing reference method in numerous studies.[12]
Iohexol Clearance High correlation with inulin[14]GoodNon-radioactive alternative to iothalamate[15]Protocols can be heterogeneous, requires specialized analytical methods (e.g., HPLC)[16][17]Widely used in Europe and gaining traction in the US.[16]
Creatinine Clearance (24-hour urine) Overestimates GFR, especially at lower GFR levels[5][18]Can be imprecise due to collection errorsWidely available and inexpensiveHighly susceptible to errors in 24-hour urine collection, influenced by muscle mass, diet, and tubular secretion[18]Numerous studies demonstrate its limitations compared to exogenous markers.

Performance in Diverse Patient Populations

The accuracy of GFR measurement can be influenced by patient characteristics. The following provides an overview of Iothalamate I-125's validation in various populations.

  • Ethnic Groups: The African American Study of Kidney Disease and Hypertension (AASK) extensively utilized Iothalamate I-125 GFR measurements, providing robust data on its performance in this population.[9] Studies have shown some racial and ethnic differences in the decline of eGFR, underscoring the importance of accurate measured GFR (mGFR) in diverse cohorts.[19]

  • Elderly Patients: While equations to estimate GFR in the elderly have been developed, direct measurement with agents like Iothalamate I-125 is valuable for accurate assessment, as creatinine-based formulas can be less reliable due to age-related changes in muscle mass.[10][20]

  • Patients with Diabetes: Accurate GFR measurement is critical in patients with diabetes for monitoring diabetic nephropathy. Iothalamate I-125 has been used in studies involving diabetic patients to provide precise GFR values.

  • Patients with Chronic Kidney Disease (CKD): Iothalamate I-125 is a well-validated method for measuring GFR in patients with varying stages of CKD.[11] However, the duration of plasma sampling can influence the accuracy of the measurement, with longer sampling times providing more precise results in patients with lower GFR.[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible GFR measurements.

Iothalamate I-125 Clearance Protocol (Urinary Clearance)

This protocol is based on the methods used in large-scale clinical trials.

  • Patient Preparation:

    • Patients should be well-hydrated.

    • Administer a saturated solution of potassium iodide (SSKI) orally to block thyroid uptake of free I-125.

  • Administration:

    • A single subcutaneous injection of Iothalamate I-125 is administered.

  • Equilibration Period:

    • Allow for a 60-90 minute equilibration period for the marker to distribute throughout the extracellular fluid.

  • Urine Collection:

    • Empty the bladder at the beginning of the clearance period.

    • Collect all urine for a timed period (e.g., two 2-hour periods).

  • Blood Sampling:

    • Collect blood samples at the midpoint of each urine collection period.

  • Sample Analysis:

    • Measure the concentration of I-125 in both urine and plasma samples using a gamma counter.

  • GFR Calculation:

    • GFR is calculated using the standard clearance formula: GFR = (Urine Concentration × Urine Volume) / (Plasma Concentration × Time).

Inulin Clearance Protocol (Continuous Infusion)
  • Patient Preparation:

    • Patients should be in a fasting state and well-hydrated.[12]

  • Administration:

    • Administer an intravenous loading dose of inulin, followed by a continuous maintenance infusion to achieve stable plasma concentrations.[12]

  • Equilibration Period:

    • An equilibration period is required to ensure a steady state of plasma inulin concentration.

  • Urine Collection:

    • Collect timed urine samples, often through an indwelling bladder catheter to ensure complete collection.

  • Blood Sampling:

    • Collect blood samples at the beginning and end of each urine collection period.

  • Sample Analysis:

    • Inulin concentrations in plasma and urine are determined using a colorimetric assay.[21]

  • GFR Calculation:

    • GFR is calculated using the clearance formula.

Iohexol Clearance Protocol (Plasma Clearance)
  • Patient Preparation:

    • No specific preparation is typically required, though fasting may be preferred.

  • Administration:

    • A single intravenous injection of a small volume (e.g., 5 mL) of iohexol is administered.[9][22]

  • Blood Sampling:

    • The timing and number of blood samples can vary depending on the protocol and the patient's expected GFR.[9][16] Multiple samples are often taken between 2 and 8 hours post-injection.[9] For patients with severely reduced GFR, sampling may be extended up to 72 hours.[22]

  • Sample Analysis:

    • Iohexol concentration in plasma is typically measured by high-performance liquid chromatography (HPLC).[17]

  • GFR Calculation:

    • GFR is calculated from the plasma clearance of iohexol, often using a one- or two-compartment model and corrected using the Bröchner-Mortensen formula.[9]

Creatinine Clearance Protocol (24-Hour Urine Collection)
  • Patient Instruction:

    • The patient is instructed to begin the collection at a specific time by first emptying their bladder and discarding that urine.[4][23]

  • Urine Collection:

    • All urine produced over the next 24 hours is collected in a provided container and kept refrigerated.[4][23]

  • Final Urine Collection:

    • At the end of the 24-hour period, the patient voids one last time and adds this urine to the collection container.[4]

  • Blood Sampling:

    • A blood sample is drawn to measure serum creatinine, typically on the day of the urine collection.[1]

  • Sample Analysis:

    • The total volume of the 24-hour urine collection is measured, and the creatinine concentration in both the urine and serum is determined.

  • GFR Calculation:

    • Creatinine clearance is calculated using the formula: CrCl = (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time).[1]

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in each GFR measurement protocol.

GFR_Measurement_Workflows cluster_iothalamate Iothalamate I-125 Clearance cluster_inulin Inulin Clearance cluster_iohexol Iohexol Clearance cluster_creatinine Creatinine Clearance Ioth_Prep Patient Preparation Ioth_Admin Subcutaneous Injection Ioth_Prep->Ioth_Admin Ioth_Equil Equilibration (60-90 min) Ioth_Admin->Ioth_Equil Ioth_Urine Timed Urine Collection Ioth_Equil->Ioth_Urine Ioth_Blood Blood Sampling Ioth_Equil->Ioth_Blood Ioth_Analysis Gamma Counting Ioth_Urine->Ioth_Analysis Ioth_Blood->Ioth_Analysis Ioth_Calc GFR Calculation Ioth_Analysis->Ioth_Calc In_Prep Patient Preparation In_Admin IV Loading Dose & Continuous Infusion In_Prep->In_Admin In_Equil Equilibration In_Admin->In_Equil In_Urine Timed Urine Collection In_Equil->In_Urine In_Blood Blood Sampling In_Equil->In_Blood In_Analysis Colorimetric Assay In_Urine->In_Analysis In_Blood->In_Analysis In_Calc GFR Calculation In_Analysis->In_Calc Iohex_Prep Patient Preparation Iohex_Admin IV Injection Iohex_Prep->Iohex_Admin Iohex_Blood Multiple Blood Samples (2-8h) Iohex_Admin->Iohex_Blood Iohex_Analysis HPLC Analysis Iohex_Blood->Iohex_Analysis Iohex_Calc GFR Calculation Iohex_Analysis->Iohex_Calc Crea_Prep Patient Instruction Crea_Urine 24-Hour Urine Collection Crea_Prep->Crea_Urine Crea_Blood Blood Sampling Crea_Prep->Crea_Blood Crea_Analysis Volume & Conc. Measurement Crea_Urine->Crea_Analysis Crea_Blood->Crea_Analysis Crea_Calc CrCl Calculation Crea_Analysis->Crea_Calc

Caption: Experimental workflows for GFR measurement using different methods.

Conclusion

Iothalamate I-125 remains a valuable and well-validated tool for the accurate measurement of GFR in both clinical practice and research settings. Its performance has been demonstrated to be comparable to the gold standard, inulin, and it has been successfully employed in large-scale studies involving diverse patient populations. While non-radioactive alternatives like iohexol are gaining prominence, and creatinine clearance remains a widely accessible, albeit less accurate, option, the choice of GFR measurement method should be guided by the specific requirements of the study or clinical scenario. For researchers and drug development professionals requiring precise and reliable GFR data, particularly in diverse cohorts, Iothalamate I-125 offers a robust and well-documented methodology.

References

A Comparative Guide to Iothalamic Acid I-125 and 99mTc-DTPA for Renal Scanning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of renal function is paramount in clinical research and drug development. The Glomerular Filtration Rate (GFR) serves as a key indicator of kidney health. Two commonly employed radiopharmaceuticals for measuring GFR are Iothalamic Acid I-125 and Technetium-99m Diethylenetriaminepentaacetic Acid (99mTc-DTPA). This guide provides a comprehensive comparison of these two agents, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Differences and Performance Metrics

FeatureThis compound99mTc-DTPA
Primary Use Gold standard for GFR measurementGFR measurement and renal imaging
Methodology Primarily plasma or urine sample-based clearanceCamera-based (Gates method) or plasma sample-based clearance
Accuracy High, considered a reference standardGood, but can be influenced by several factors
Imaging Capability NoYes, allows for simultaneous anatomical and functional assessment
Radiation Exposure Lower effective doseHigher effective dose
Half-life ~60 days (I-125)~6 hours (99mTc)

Quantitative Performance Data

The following tables summarize key performance metrics for this compound and 99mTc-DTPA based on published experimental data.

Table 1: Glomerular Filtration Rate (GFR) Measurement Accuracy
ParameterThis compound99mTc-DTPACitation
Correlation with Inulin Clearance High (considered virtually identical)High, but can show slight overestimation[1][2]
Bias vs. I-125 Iothalamate N/AGFR values may be higher, especially at earlier sampling times[3]
Performance in Renal Insufficiency Accurate in subjects with renal insufficiencyCorrelation with I-125 iothalamate is poor in severe renal insufficiency[4]
Coefficient of Variation (within-day) No significant difference between markersNo significant difference between markers[4]
Coefficient of Variation (between-day) No significant difference between markersNo significant difference between markers[4]
Table 2: Radiation Dosimetry
OrganThis compound (Estimated)99mTc-DTPA
Effective Dose (mSv/MBq) Lower (longer half-life but lower energy)0.0089
Kidneys (mGy/MBq) Varies based on protocol0.013
Bladder Wall (mGy/MBq) Varies based on protocol0.065
Ovaries (mGy/MBq) Varies based on protocol0.008
Testes (mGy/MBq) Varies based on protocol0.005
Red Marrow (mGy/MBq) Varies based on protocol0.005

Note: Radiation dose for I-125 iothalamate can vary depending on the specific protocol and patient factors. 99mTc-DTPA data is based on standard protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of common experimental protocols for GFR measurement using both agents.

This compound GFR Measurement (Subcutaneous Injection with Urine and Plasma Sampling)

This method is often considered a gold standard for its accuracy.

1. Patient Preparation:

  • Patients should be well-hydrated. Oral water loading (e.g., 10-15 ml/kg) is typically initiated 1-2 hours before the injection.

  • To block thyroid uptake of free I-125, a saturated solution of potassium iodide (SSKI) may be administered orally.[5]

2. Radiopharmaceutical Administration:

  • A known activity of I-125 Iothalamate (e.g., 30-100 µCi) is drawn into a syringe.

  • The radiopharmaceutical is administered via subcutaneous injection, often in the upper arm.[6][7] Some protocols may use intravenous injection.[8]

3. Equilibration Period:

  • An equilibration period of 60-90 minutes is allowed for the radiotracer to distribute throughout the extracellular fluid.[5][7]

4. Sample Collection:

  • Urine: Timed urine collections are initiated after the equilibration period. The bladder should be completely emptied at the start of each collection period.[5][6]

  • Plasma: Blood samples are drawn at the midpoint of each urine collection period.[5]

5. Sample Processing and Analysis:

  • The exact volume of each urine collection is measured.

  • The radioactivity in duplicate aliquots of plasma and urine samples is counted using a gamma counter.[7]

6. GFR Calculation:

  • The GFR is calculated using the standard clearance formula: GFR = (U x V) / P

    • U = Concentration of I-125 in urine (counts per minute/mL)

    • V = Urine flow rate (mL/minute)

    • P = Concentration of I-125 in plasma (counts per minute/mL)

99mTc-DTPA GFR Measurement (Gates Method)

The Gates method is a widely used camera-based technique that allows for the simultaneous assessment of GFR and renal morphology.

1. Patient Preparation:

  • Patients should be well-hydrated.

  • Patients are asked to void immediately before the study begins.[9]

2. Radiopharmaceutical Administration:

  • A bolus injection of a known activity of 99mTc-DTPA (e.g., 3-15 mCi) is administered intravenously.[9]

3. Image Acquisition:

  • Dynamic imaging is initiated immediately upon injection using a gamma camera positioned over the kidneys.

  • Images are typically acquired at a rate of 1-2 seconds per frame for the first minute (perfusion phase), followed by images at 15-60 second intervals for 5-30 minutes (functional phase).[9]

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around each kidney and in a background region.

  • Time-activity curves are generated for each kidney.

5. GFR Calculation:

  • The percentage of the injected dose taken up by the kidneys between 1 and 3 minutes post-injection is calculated.

  • This uptake percentage is then used in a regression equation to estimate the GFR. The original Gates equation is: GFR (mL/min/1.73m²) = (Total Renal Uptake % x 9.8127) - 6.82519 .[10]

Visualizing the Experimental Workflows

The following diagrams illustrate the key steps in each of the described GFR measurement protocols.

GFR_Measurement_Iothalamate cluster_prep Patient Preparation cluster_admin Radiopharmaceutical Administration cluster_equil Equilibration cluster_sample Sample Collection cluster_analysis Analysis cluster_calc GFR Calculation prep1 Hydration (Oral Water Load) prep2 Administer SSKI (optional) prep1->prep2 admin1 Subcutaneous Injection of I-125 Iothalamate equil1 60-90 minute wait sample1 Timed Urine Collections sample2 Plasma Samples (midpoint of urine collection) sample1->sample2 analysis1 Measure Urine Volume analysis2 Count Radioactivity in Samples analysis1->analysis2 calc1 GFR = (U x V) / P cluster_prep cluster_prep cluster_admin cluster_admin cluster_prep->cluster_admin cluster_equil cluster_equil cluster_admin->cluster_equil cluster_sample cluster_sample cluster_equil->cluster_sample cluster_analysis cluster_analysis cluster_sample->cluster_analysis cluster_calc cluster_calc cluster_analysis->cluster_calc

Caption: Workflow for GFR measurement using I-125 Iothalamate.

GFR_Measurement_DTPA_Gates cluster_prep Patient Preparation cluster_admin Radiopharmaceutical Administration cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_calc GFR Calculation prep1 Hydration prep2 Patient Voids prep1->prep2 admin1 IV Bolus Injection of 99mTc-DTPA acq1 Dynamic Imaging with Gamma Camera analysis1 Draw Regions of Interest (Kidneys, Background) analysis2 Generate Time-Activity Curves analysis1->analysis2 calc1 Calculate % Renal Uptake (1-3 min) calc2 Apply Gates Regression Equation calc1->calc2 cluster_prep cluster_prep cluster_admin cluster_admin cluster_prep->cluster_admin cluster_acq cluster_acq cluster_admin->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis cluster_calc cluster_calc cluster_analysis->cluster_calc

Caption: Workflow for GFR measurement using 99mTc-DTPA (Gates Method).

Discussion and Conclusion

The choice between this compound and 99mTc-DTPA for renal scanning depends on the specific research question and available resources.

This compound is the preferred agent when the highest accuracy and precision in GFR measurement are required. Its clearance is considered nearly identical to that of inulin, the historical gold standard.[1][2] This makes it an excellent choice for longitudinal studies monitoring subtle changes in renal function or for validating other GFR measurement techniques. The primary disadvantage is the lack of imaging capability.

99mTc-DTPA offers the significant advantage of providing both functional (GFR) and anatomical information in a single study. The Gates method is a relatively simple and non-invasive procedure for estimating GFR.[11] However, its accuracy can be influenced by factors such as the correct placement of regions of interest, renal depth, and the specific software used for calculation.[11] Studies have shown that 99mTc-DTPA may overestimate GFR compared to I-125 iothalamate, particularly in the early phases after injection.[3] Furthermore, the correlation between the two methods deteriorates significantly in patients with severe renal impairment.

References

A Head-to-Head Comparison: Iothalamate I-125 GFR vs. the CKD-EPI Equation in Kidney Function Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate measurement of Glomerular Filtration Rate (GFR) is paramount in assessing kidney function, crucial for both clinical diagnostics and therapeutic development. This guide provides a detailed comparison of the gold-standard measured GFR (mGFR) using Iothalamate I-125 and the widely used estimated GFR (eGFR) calculated by the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.

The determination of GFR is a critical endpoint in nephrology research and a key safety parameter in clinical trials. While direct measurement using exogenous filtration markers like Iothalamate I-125 is considered the most accurate method, its complexity and cost have led to the widespread adoption of estimation equations. This guide delves into the quantitative correlation, experimental protocols, and inherent strengths and limitations of each approach to inform method selection and data interpretation.

Quantitative Performance Metrics: A Tabular Comparison

The performance of the CKD-EPI equation is typically evaluated against a reference mGFR method, such as the urinary clearance of ¹²⁵I-iothalamate. Key statistical measures are used to assess its performance, including bias (the systematic deviation from the measured value), precision (the magnitude of scatter around the mean difference), and accuracy (the proportion of estimates falling within a certain percentage of the measured value).

Table 1: Performance of the CKD-EPI Creatinine Equation (2021) vs. Measured GFR (Iothalamate I-125)

Performance MetricDescriptionTypical Reported Values
Bias (Median Difference) The median difference between eGFR and mGFR (eGFR - mGFR). A negative value indicates underestimation by the equation.Varies by population and GFR range, but the 2021 CKD-EPI equation has shown reduced bias compared to previous versions, especially at higher GFRs.[1]
Precision (Interquartile Range of the Difference) The range containing the middle 50% of the differences between eGFR and mGFR. A smaller IQR indicates higher precision.Generally, precision is lower at higher GFR levels.
Accuracy (P₃₀) The percentage of eGFR estimates that fall within 30% of the mGFR value. Higher P₃₀ indicates greater accuracy.The CKD-EPI equation demonstrates a high P₃₀, often exceeding 80-90% in diverse populations.[2]
Correlation Coefficient (r) A measure of the linear relationship between eGFR and mGFR.Strong positive correlations are consistently reported, often with r > 0.8.

Note: The values presented are illustrative and can vary based on the specific study population, laboratory assays, and GFR measurement protocol.

Experimental Protocols: A Detailed Look at the Methodologies

Understanding the underlying experimental procedures is essential for interpreting the data and appreciating the nuances of each method.

Iothalamate I-125 GFR Measurement (mGFR)

The urinary clearance of ¹²⁵I-iothalamate is a well-established method for determining GFR.[3][4] The procedure involves the administration of a known quantity of the radioactive tracer and the subsequent measurement of its clearance from the plasma into the urine.

Principle: Iothalamate is freely filtered by the glomeruli and is neither reabsorbed nor secreted by the renal tubules. Therefore, its clearance rate is equivalent to the GFR.

Typical Protocol (Urinary Clearance):

  • Patient Preparation: Adequate hydration is ensured to promote a steady urine flow. Patients are often asked to drink a specific volume of water before and during the procedure.[5]

  • Tracer Administration: A precise dose of ¹²⁵I-iothalamate is administered, typically via subcutaneous or intravenous injection.[5][6][7]

  • Equilibration Period: A waiting period allows for the distribution of the tracer throughout the body's extracellular fluid.

  • Timed Urine and Blood Collections: Following the equilibration period, timed urine collections are initiated. Blood samples are drawn at the midpoint of each urine collection period to determine the plasma concentration of the tracer.[5][6]

  • Sample Analysis: The concentration of ¹²⁵I-iothalamate in both plasma and urine samples is measured using a gamma counter.

  • GFR Calculation: The GFR is calculated for each collection period using the standard clearance formula:

    • GFR = (U x V) / P

      • U = Urinary concentration of ¹²⁵I-iothalamate

      • V = Urine flow rate (volume/time)

      • P = Plasma concentration of ¹²⁵I-iothalamate The final mGFR is often reported as the average of multiple clearance periods.[6]

CKD-EPI Equation for Estimated GFR (eGFR)

The CKD-EPI equation is a mathematical formula that estimates GFR using readily available clinical variables. The 2021 version of the equation is now recommended as it removes race as a variable, addressing concerns of potential inaccuracies and biases.[1][8][9]

Principle: The equation is based on the relationship between serum creatinine concentration and GFR, adjusted for demographic and clinical variables that are known to affect creatinine levels independent of GFR.

The 2021 CKD-EPI Creatinine Equation:

eGFR = 142 × min(Scr/κ, 1)α × max(Scr/κ, 1)-1.200 × 0.9938Age × 1.012 [if female][1]

Where:

  • Scr is serum creatinine in mg/dL

  • κ is 0.7 for females and 0.9 for males

  • α is -0.241 for females and -0.302 for males

  • min indicates the minimum of Scr/κ or 1

  • max indicates the maximum of Scr/κ or 1

  • Age is in years

Workflow for Method Comparison

The following diagram illustrates the typical workflow for a study comparing the performance of the CKD-EPI equation against the gold-standard Iothalamate I-125 GFR measurement.

GFR_Comparison_Workflow cluster_mGFR Measured GFR (mGFR) Protocol cluster_eGFR Estimated GFR (eGFR) Protocol cluster_analysis Comparative Statistical Analysis mGFR_start Patient Recruitment & Consent mGFR_prep Hydration & Baseline Samples mGFR_start->mGFR_prep mGFR_admin Iothalamate I-125 Administration mGFR_prep->mGFR_admin eGFR_start Patient Data Collection mGFR_collect Timed Urine & Blood Collections mGFR_admin->mGFR_collect mGFR_analysis Gamma Counting of Samples mGFR_collect->mGFR_analysis mGFR_calc Calculate mGFR (UV/P) mGFR_analysis->mGFR_calc analysis_corr Correlation Analysis mGFR_calc->analysis_corr analysis_bias Bias (Bland-Altman Plot) mGFR_calc->analysis_bias analysis_precision Precision (IQR) mGFR_calc->analysis_precision analysis_accuracy Accuracy (P30) mGFR_calc->analysis_accuracy eGFR_serum Serum Creatinine Measurement eGFR_start->eGFR_serum eGFR_calc Calculate eGFR using CKD-EPI Equation eGFR_serum->eGFR_calc eGFR_calc->analysis_corr eGFR_calc->analysis_bias eGFR_calc->analysis_precision eGFR_calc->analysis_accuracy

Workflow for comparing mGFR and eGFR.

Discussion and Conclusion

The choice between measured and estimated GFR is a balance between accuracy, feasibility, and the specific requirements of the research or clinical question.

Iothalamate I-125 GFR (mGFR):

  • Advantages: Considered the gold standard for its high accuracy and reliability. It is not influenced by factors that affect endogenous markers, such as muscle mass or diet.

  • Disadvantages: The procedure is invasive, time-consuming, expensive, and involves exposure to a small amount of radiation.[4] It is also subject to potential errors in urine collection.

CKD-EPI Equation (eGFR):

  • Advantages: Simple, inexpensive, and non-invasive, requiring only a routine blood test. It is highly practical for large-scale epidemiological studies and routine clinical monitoring. The 2021 equation has improved accuracy and fairness by removing the race variable.[1][8]

  • Disadvantages: As an estimation, it is inherently less accurate than direct measurement. Its performance can be affected by non-GFR determinants of serum creatinine, such as muscle mass, diet, and certain medications. In individuals with extremes in muscle mass or unusual diets, the estimation may be less reliable.

References

A Comparative Guide: Creatinine Clearance vs. Iothalamic Acid I-125 for Glomerular Filtration Rate (GFR) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of Glomerular Filtration Rate (GFR) is paramount in nephrology research and drug development. It serves as a critical indicator of renal function and is essential for dose adjustments of medications cleared by the kidneys. While creatinine clearance has been a long-standing method for GFR estimation, its inherent limitations have led to the adoption of more precise markers like Iothalamic Acid I-125. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate methodology for their studies.

Key Differences and Limitations

Creatinine, a byproduct of muscle metabolism, is endogenously produced at a relatively constant rate and is freely filtered by the glomeruli. However, a significant limitation of using creatinine clearance as a measure of GFR is that approximately 10-20% of urinary creatinine is actively secreted by the proximal tubules.[1] This tubular secretion leads to an overestimation of the true GFR.[1][2][3][4] This overestimation becomes more pronounced in individuals with declining renal function.[3][4]

Furthermore, creatinine clearance is influenced by various physiological and external factors, including:

  • Muscle Mass: Individuals with higher muscle mass will have higher baseline serum creatinine levels, and vice-versa.[5] This can lead to inaccuracies in GFR estimation, particularly in populations with extremes in muscle mass, such as bodybuilders, amputees, or the elderly.[5]

  • Diet: A diet high in protein, particularly cooked meats, can transiently increase serum creatinine levels and thus affect the accuracy of the clearance measurement.[1][6]

  • Age and Sex: Creatinine production naturally varies with age and sex, necessitating the use of correction factors in estimation formulas.[7]

  • Medications: Certain drugs can interfere with either the tubular secretion of creatinine or the laboratory measurement itself.

In contrast, this compound is an exogenous radiolabeled marker that is considered a gold-standard for GFR measurement.[8][9][10] It is freely filtered by the glomerulus and is not secreted or reabsorbed by the renal tubules to any significant extent.[11][12] This characteristic allows for a much more accurate determination of GFR. While generally considered the gold standard, even iothalamate clearance can have some imprecision due to factors like incomplete bladder emptying and variations in urine collection timing.[8][9]

Quantitative Comparison

The following table summarizes the key performance differences between creatinine clearance and this compound for GFR measurement.

ParameterCreatinine ClearanceThis compound Clearance
Accuracy Overestimates GFR by 10-20% due to tubular secretion.[1][2] Inaccuracy increases with declining renal function.[3][4]Considered a gold-standard measurement of GFR with high accuracy.[8][9][10]
Precision Can be affected by incomplete 24-hour urine collection, leading to significant errors.[1][5]Generally high, but can be influenced by the precision of timed urine and blood sampling.[8][9]
Influencing Factors Muscle mass, diet (protein intake), age, sex, and certain medications.[1][5][6][7]Minimally affected by physiological factors.
Invasiveness Requires a blood draw and a 24-hour urine collection.[6]Requires a subcutaneous or intravenous injection of a radiolabeled tracer and multiple blood and urine samples.[11][13][14]
Cost & Availability Relatively inexpensive and widely available.[15]More expensive and requires specialized facilities for handling radiolabeled materials.[15][16]

A study comparing estimated creatinine clearance (eCrCl) using the Cockcroft-Gault formula to measured GFR with iothalamate found that the formula is an inaccurate predictor of GFR and is not a suitable replacement for direct measurement in many clinical scenarios.[17] Another study in patients with chronic renal disease showed that the overestimation of GFR by creatinine clearance increased from negligible in patients with normal or borderline plasma creatinine to 18% in mild renal failure and 32% in advanced renal failure when compared to iothalamate clearance.[3][4]

Experimental Protocols

Creatinine Clearance Measurement

Objective: To estimate the Glomerular Filtration Rate (GFR) by measuring the clearance of endogenous creatinine from the plasma over a 24-hour period.

Methodology:

  • Patient Instruction: The patient is instructed to abstain from vigorous exercise and to maintain a normal diet, although some protocols may require avoiding meat for 24 hours prior to and during the test.[6]

  • 24-Hour Urine Collection:

    • The collection begins in the morning. The patient is instructed to void and discard the first urine sample. The exact time is recorded.

    • All subsequent urine for the next 24 hours is collected in a provided container, which should be kept refrigerated.

    • Exactly 24 hours after the start time, the patient voids one last time and adds this urine to the collection container.

  • Blood Sample Collection: A blood sample is drawn to measure the serum creatinine concentration. This can be done at any point during the 24-hour urine collection period.

  • Laboratory Analysis: The total volume of the 24-hour urine collection is measured. The creatinine concentration in both the urine and serum samples is determined using a laboratory assay (e.g., Jaffe reaction or enzymatic methods).

  • Calculation: Creatinine clearance (CrCl) is calculated using the following formula: CrCl (mL/min) = (Urine Creatinine (mg/dL) x Urine Volume (mL)) / (Serum Creatinine (mg/dL) x Time of collection (min))

This compound GFR Measurement

Objective: To accurately measure the Glomerular Filtration Rate (GFR) using the clearance of the exogenous radiolabeled marker, this compound.

Methodology:

  • Patient Preparation: The patient is typically asked to be well-hydrated. In some protocols, a water load (e.g., 10 ml/kg) is administered.[18] To block thyroid uptake of any free I-125, a saturated solution of potassium iodide (SSKI) may be given orally before the procedure.[18]

  • Background Samples: A background blood and urine sample are collected before the administration of the tracer to measure baseline radioactivity.[14][18]

  • Tracer Administration: A precisely known amount of this compound is injected subcutaneously or intravenously.[11][13][14] The subcutaneous route allows for a sustained release of the tracer.[12][13]

  • Equilibration Period: An equilibration period (e.g., 60 minutes) is allowed for the tracer to distribute throughout the body.[14]

  • Timed Blood and Urine Sampling:

    • Following the equilibration period, a "time 0" blood and urine sample are collected.[14]

    • Subsequently, a series of timed blood and urine samples are collected at specific intervals (e.g., every 30 minutes for a total of four collections).[14]

  • Sample Processing and Analysis:

    • Blood samples are centrifuged to separate the plasma.

    • The radioactivity (counts per minute) in duplicate aliquots of plasma and urine samples is measured using a gamma counter.[14]

    • The background counts are subtracted from the sample counts for normalization.[14]

  • Calculation: The GFR is calculated for each collection period using the urinary clearance formula: GFR (mL/min) = (Urine I-125 concentration (cpm/mL) x Urine flow rate (mL/min)) / Plasma I-125 concentration (cpm/mL) The final GFR is often reported as the average of the values from the multiple collection periods.

Logical Workflow Comparison

The following diagram illustrates the key steps and decision points in choosing between and performing creatinine clearance and this compound GFR measurements.

GFR_Comparison cluster_creatinine Creatinine Clearance Workflow cluster_iothalamate This compound GFR Workflow Cr_Start Start: GFR Estimation Needed Cr_Instruct Patient Instruction (Diet, Exercise) Cr_Start->Cr_Instruct Cr_Urine 24-Hour Urine Collection Cr_Instruct->Cr_Urine Cr_Lab Laboratory Analysis (Urine & Serum Creatinine, Urine Volume) Cr_Urine->Cr_Lab Cr_Blood Blood Sample (Serum Creatinine) Cr_Blood->Cr_Lab Cr_Calc Calculate Creatinine Clearance (Urine Cr x Urine Vol) / (Serum Cr x Time) Cr_Lab->Cr_Calc Cr_Result Estimated GFR (eGFR) Cr_Calc->Cr_Result Io_Start Start: Precise GFR Measurement Needed Io_Prep Patient Preparation (Hydration, SSKI) Io_Start->Io_Prep Io_Background Background Blood & Urine Samples Io_Prep->Io_Background Io_Inject Subcutaneous Injection of this compound Io_Background->Io_Inject Io_Equil Equilibration Period (e.g., 60 min) Io_Inject->Io_Equil Io_Sample Timed Blood & Urine Sample Collection (Multiple) Io_Equil->Io_Sample Io_Analysis Gamma Counting of Samples Io_Sample->Io_Analysis Io_Calc Calculate GFR for each period (Urine cpm x Urine flow) / Plasma cpm Io_Analysis->Io_Calc Io_Result Measured GFR (mGFR) Io_Calc->Io_Result Decision Choice of Method Decision->Cr_Start Screening / Routine Monitoring Decision->Io_Start High Accuracy Required (e.g., Clinical Trials, Research) Research_Goal Research Goal Research_Goal->Decision

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Iothalamic Acid I-125

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of radioactive materials is a paramount concern. This guide provides essential safety and logistical information for the disposal of Iothalamic Acid labeled with Iodine-125 (I-125), ensuring compliance with safety regulations and minimizing environmental impact.

Quantitative Data for Iodine-125

To ensure safe handling and disposal, it is crucial to be aware of the radiological properties of Iodine-125. The following table summarizes key quantitative data for this radionuclide.

PropertyValueUnits
Half-Life59.4 - 60.1Days
Primary EmissionsGamma / X-rays-
Gamma/X-ray Energy0.027 - 0.035MeV
Shielding Requirement (90% reduction)<0.1mm of Lead
Annual Limit on Intake (Ingestion)40µCi
Annual Limit on Intake (Inhalation)60µCi

Disposal Procedures for Iothalamic Acid I-125

The disposal of this compound is governed by the fact that it is radioactive. The chemical properties of iothalamic acid itself are secondary to the radioactive nature of the I-125 isotope. The following procedures outline the necessary steps for safe disposal.

Proper segregation of radioactive waste is fundamental to safe and compliant disposal. All waste contaminated with this compound must be separated from non-radioactive waste. Furthermore, radioactive waste itself must be segregated by isotope.

  • Isotope Separation : Waste containing I-125, a short-lived isotope, must be kept separate from long-lived isotopes like Carbon-14 (C-14) or Hydrogen-3 (H-3).[1][2] Cross-contamination can lead to unnecessarily long storage times for waste that would otherwise decay to safe levels more quickly.

  • Waste Type Separation : Segregate waste into distinct categories to ensure proper handling and disposal methods are used for each.[1][3][4] Common categories include:

    • Dry Solid Waste : This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as absorbent paper, pipette tips, and plastic vials.[1][5] Sharps must be placed in a designated, puncture-resistant container.[1]

    • Liquid Waste : Aqueous and organic liquid waste must be collected in designated, leak-proof containers.[1][2][3] It is crucial not to mix hazardous chemical waste with radioactive liquid waste whenever possible.[1] Drain disposal of liquid radioactive waste is generally not permitted.[2]

    • Sharps : Needles, syringes, and other sharp objects contaminated with I-125 must be placed in a clearly labeled, puncture-resistant sharps container.[1][4]

    • Animal Carcasses and Tissues : Any animal waste contaminated with I-125 should be placed in opaque bags and kept frozen until collection by the institution's Radiation Safety Officer (RSO).[4][5]

Accurate and clear labeling of all radioactive waste containers is mandatory. Each container must be marked with the universal radiation symbol and the words "Caution, Radioactive Material".[5] The label must also include:

  • The specific radionuclide (I-125)[2][6][7]

  • The estimated activity and the date it was measured[2][6]

  • The name of the Principal Investigator (P.I.)[1][2]

  • The laboratory or room number[2]

Maintain a detailed log of all radioactive waste generated. This log should include the date, isotope, activity, and waste type for each container.

Iodine-125 has a relatively short half-life of approximately 60 days, making it a suitable candidate for decay-in-storage.[8][9][10] This process involves storing the radioactive waste securely until the radioactivity decays to background levels.

The general rule of thumb is to store the waste for at least 10 half-lives. For I-125, this equates to approximately 600 days. After this period, the waste can be surveyed with a radiation detection meter. If the readings are indistinguishable from background radiation, the waste can be disposed of as non-radioactive waste after defacing or removing all radioactive labels.[1]

Experimental Protocol: Decay-in-Storage Verification

To ensure that I-125 waste has decayed to safe levels, the following protocol should be followed:

  • Segregate and Store : Ensure I-125 waste is properly segregated and stored in a designated and shielded location.

  • Hold for Decay : Store the waste for a minimum of 10 half-lives (approximately 600 days).

  • Prepare for Survey : Move the stored waste to a low-background area.

  • Radiation Survey :

    • Use a survey meter with a Sodium-Iodide (NaI) probe, which is efficient at detecting the radiation from I-125.[9]

    • Measure the background radiation level in the survey area with no waste present.

    • Survey all surfaces of the waste container at a close distance.

  • Declassification : If the survey readings of the waste are not distinguishable from the background radiation level, the waste can be considered decayed.

  • Final Disposal : Once confirmed as decayed, remove or completely deface all radioactive material labels and dispose of the waste according to standard laboratory procedures for non-radioactive waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Decay-in-Storage (DIS) cluster_3 Verification & Final Disposal A This compound Waste Generated B Segregate by Waste Type (Solid, Liquid, Sharps) A->B C Segregate from other Isotopes B->C D Label Container Correctly (Isotope, Activity, Date, PI) C->D E Store in Designated Shielded Area D->E F Hold for at least 10 Half-Lives (~600 days for I-125) E->F G Survey with NaI Probe F->G H Radioactivity at Background Level? G->H I Deface Radioactive Labels H->I Yes K Contact Radiation Safety Officer H->K No J Dispose as Non-Radioactive Waste I->J

References

Personal protective equipment for handling Iothalamic Acid I-125

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of radiolabeled compounds like Iothalamic Acid I-125 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a radiopharmaceutical agent primarily used in medical imaging and to evaluate glomerular filtration in kidney disease diagnosis and monitoring.[1][2][3][4][5] The primary hazard associated with this compound is the radioactive isotope, Iodine-125 (I-125), a gamma and X-ray emitter with a half-life of 60.14 days.[2][6][7][8][9] While the iothalamic acid itself is not considered hazardous, the radioactive nature of I-125 necessitates stringent safety protocols to minimize radiation exposure.

Personal Protective Equipment (PPE) and Shielding

A multi-layered approach to PPE is critical to protect personnel from both external contamination and internal exposure through inhalation or ingestion.

Core PPE Requirements:

  • Disposable Gloves: Double-gloving is recommended, with the outer layer changed frequently, especially if contamination is suspected.[7][8]

  • Lab Coat: A full-length lab coat is mandatory.[10][9][11][12]

  • Safety Glasses: Eye protection should always be worn.[6][10][9]

  • Dosimetry Badges: Whole-body and ring dosimeters are essential for monitoring radiation exposure, especially when handling quantities of 10 mCi (370 MBq) or more.[7][10][8][9]

Shielding: Lead is the most effective shielding material for the gamma and X-rays emitted by I-125.[10][9][11]

  • Use lead foil, lead bricks, or leaded Plexiglas to shield vials and work areas.[6][10][9][11]

  • A half-value layer (HVL) of 0.02 mm of lead is required to reduce I-125 radiation by 50%.[6][10][11]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative data for handling this compound.

ParameterValueSource
Physical Half-Life of I-125 60.14 days[2][6][7][8]
Primary Emissions Gamma rays (35.5 keV), X-rays (27 keV)[6][9]
Lead Shielding (HVL) 0.02 mm[6][11]
Annual Dose Limits (Radiation Workers) 5 rem (whole body), 10 rem total over five years[6]
Annual Limit on Intake (Inhalation) 0.06 mCi[7][8]
Annual Limit on Intake (Ingestion) 0.04 mCi[7][8]

Experimental Protocol: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of this compound.

1. Preparation and Precautionary Measures:

  • Designate a specific work area for handling I-125 and label it clearly with "Caution: Radioactive Material".[10][8][11]

  • Cover work surfaces with plastic-backed absorbent paper.[10][9]

  • Ensure a calibrated radiation survey meter, such as one with a sodium iodide (NaI) probe, is available and operational.[7][11][12]

  • Conduct a baseline thyroid scan for all personnel before they begin working with I-125.[10][9]

2. Handling Procedures:

  • Always use tools and forceps to handle vials and sources to avoid direct hand contact.[6][7][8]

  • Work in a properly operating fume hood, especially when there is a risk of volatilization.[7][10][9]

  • Maintain solutions at a pH greater than 7 to reduce the risk of volatile radioiodine formation.[7]

  • Avoid freezing Na-125I solutions as this can lead to volatilization upon thawing.[7][8]

3. Post-Handling and Decontamination:

  • After handling, monitor hands, lab coat, and the work area for contamination using a survey meter.[11]

  • Remove and dispose of PPE in designated radioactive waste containers before leaving the work area.[10][9]

  • If skin contamination occurs, wash the affected area thoroughly with soap and water.[11]

  • For spills, immediately notify the Radiation Safety Officer, vacate the area, and prevent re-entry.[7]

4. Waste Disposal:

  • Segregate radioactive waste from other waste streams.

  • Store I-125 waste in sealed, labeled containers in a ventilated enclosure.[8]

  • Follow institutional and regulatory guidelines for the disposal of radioactive waste. Do not pour measurable quantities down the drain.[10][9]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

start Start: Receive this compound prep_area 1. Prepare Designated Work Area - Label with 'Radioactive' - Cover surfaces - Verify survey meter function start->prep_area don_ppe 2. Don Appropriate PPE - Double gloves - Lab coat - Safety glasses - Dosimeters prep_area->don_ppe handling 3. Handle I-125 - Use shielding (lead) - Use forceps/tools - Work in fume hood don_ppe->handling post_handling 4. Post-Handling Procedures handling->post_handling monitor 5. Monitor for Contamination - Hands, clothing, work area post_handling->monitor contamination_check Contamination Found? monitor->contamination_check decontaminate Decontaminate - Wash skin - Clean surfaces - Notify RSO for major spills contamination_check->decontaminate Yes no_contamination No Contamination contamination_check->no_contamination No decontaminate->monitor doff_ppe 6. Doff and Dispose of PPE - Place in radioactive waste no_contamination->doff_ppe waste_disposal 7. Secure and Dispose of Waste - Seal and label containers - Follow institutional protocol doff_ppe->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.